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  • Product: Methyl N-(2,6-dimethylphenyl)-DL-alaninate
  • CAS: 52888-49-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectral Analysis of Methyl N-(2,6-dimethylphenyl)-DL-alaninate

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for Methyl N-(2,6-dimethylphenyl)-DL-alaninate, a key intermediate in the synthesis of various agrochemicals.[] This document...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for Methyl N-(2,6-dimethylphenyl)-DL-alaninate, a key intermediate in the synthesis of various agrochemicals.[] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics. By grounding our analysis in the fundamental principles of spectroscopy and referencing established methodologies, this guide serves as a practical resource for the characterization of this and structurally related molecules.

Molecular Structure and Overview

Methyl N-(2,6-dimethylphenyl)-DL-alaninate possesses a molecular formula of C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol .[] Its structure comprises a central alanine methyl ester core, N-substituted with a 2,6-dimethylphenyl group. This unique combination of a chiral amino acid derivative and a substituted aromatic ring gives rise to a distinct spectral fingerprint, which we will dissect in the following sections.

Caption: Molecular structure of Methyl N-(2,6-dimethylphenyl)-DL-alaninate.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic CH (3H)6.9 - 7.2Multiplet3H
N-H (1H)4.5 - 5.5Broad Singlet1H
Cα-H (1H)3.8 - 4.2Quartet1H
O-CH₃ (3H)3.6 - 3.8Singlet3H
Aromatic CH₃ (6H)2.2 - 2.4Singlet6H
Cβ-H₃ (3H)1.4 - 1.6Doublet3H
Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl N-(2,6-dimethylphenyl)-DL-alaninate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of Methyl N-(2,6-dimethylphenyl)-DL-alaninate reveals several key features:

  • Aromatic Region (6.9 - 7.2 ppm): The three protons on the 2,6-dimethylphenyl ring are expected to appear as a multiplet in this region. The substitution pattern of the benzene ring influences the splitting pattern and chemical shifts of these protons.[2]

  • N-H Proton (4.5 - 5.5 ppm): The proton attached to the nitrogen atom is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift can be solvent-dependent.

  • Cα-H Proton (3.8 - 4.2 ppm): This proton is a quartet due to coupling with the three protons of the Cβ-methyl group.

  • O-CH₃ Protons (3.6 - 3.8 ppm): The three protons of the methyl ester group are chemically equivalent and appear as a sharp singlet. Their chemical shift is characteristic of methyl esters.[3]

  • Aromatic CH₃ Protons (2.2 - 2.4 ppm): The two methyl groups on the aromatic ring are equivalent and will give rise to a single, sharp peak integrating to six protons.

  • Cβ-H₃ Protons (1.4 - 1.6 ppm): These three protons on the alanine side chain appear as a doublet due to coupling with the Cα-H proton.

G cluster_molecule Methyl N-(2,6-dimethylphenyl)-DL-alaninate Structure cluster_spectrum Predicted ¹H NMR Spectrum Cβ-H₃ Cβ-H₃ (d) 1.5ppm ~1.5 ppm Cβ-H₃->1.5ppm Doublet Cα-H Cα-H (q) 4.0ppm ~4.0 ppm Cα-H->4.0ppm Quartet N-H N-H (br s) 5.0ppm ~5.0 ppm N-H->5.0ppm Broad Singlet Ar-H Ar-H (m) 7.0ppm ~7.0 ppm Ar-H->7.0ppm Multiplet Ar-CH₃ Ar-CH₃ (s) 2.3ppm ~2.3 ppm Ar-CH₃->2.3ppm Singlet O-CH₃ O-CH₃ (s) 3.7ppm ~3.7 ppm O-CH₃->3.7ppm Singlet

Caption: Predicted ¹H NMR correlations for the molecule.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Predicted ¹³C NMR Spectral Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Ester)170 - 185
Aromatic C (quaternary)145 - 150
Aromatic C-H125 - 130
55 - 65
O-CH₃50 - 55
Aromatic CH₃15 - 20
15 - 20
Experimental Protocol for ¹³C NMR
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 100 MHz or higher for ¹³C).

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon. A sufficient number of scans is crucial due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is consistent with the molecular structure:

  • Carbonyl Carbon (170 - 185 ppm): The ester carbonyl carbon is the most deshielded and appears furthest downfield.[4]

  • Aromatic Carbons (125 - 150 ppm): The six carbons of the dimethylphenyl ring will appear in this region. The two quaternary carbons attached to the methyl groups and the nitrogen will have distinct chemical shifts from the three carbons bearing hydrogens.[4]

  • Cα Carbon (55 - 65 ppm): This carbon is attached to the nitrogen and the carbonyl group, leading to a downfield shift.

  • O-CH₃ Carbon (50 - 55 ppm): The methyl ester carbon appears in a characteristic region for such groups.

  • Aliphatic Carbons (15 - 20 ppm): The Cβ carbon of the alanine moiety and the two equivalent methyl carbons on the aromatic ring are expected in the upfield region of the spectrum.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrometry Data
IonPredicted m/zProposed Identity
[M+H]⁺208.1332Protonated molecular ion
[M+Na]⁺230.1151Sodiated molecular ion
Fragment 1148[M - COOCH₃]⁺
Fragment 2120[C₈H₉NH]⁺
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is suitable for this molecule.[5]

  • Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Interpretation of the Predicted Mass Spectrum

The mass spectrum is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 208.[5] The fragmentation pattern will be key to confirming the structure. Common fragmentation pathways for amino acid esters include the loss of the ester group.[6]

  • Loss of the Methoxycarbonyl Group: A significant fragment at m/z 148 would correspond to the loss of the methoxycarbonyl radical (•COOCH₃) from the molecular ion.

  • Cleavage of the N-Cα Bond: Another likely fragmentation would be the cleavage of the bond between the nitrogen and the alpha-carbon, leading to the formation of a stable benzylic-type cation.

M [M+H]⁺ m/z = 208 F1 Fragment 1 m/z = 148 M->F1 - •COOCH₃ F2 Fragment 2 m/z = 120 M->F2 - CH(CH₃)COOCH₃

Caption: Predicted fragmentation pathway in mass spectrometry.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration Type
3300 - 3500N-HStretch
2850 - 3000C-H (sp³)Stretch
3010 - 3100C-H (sp²)Stretch
1735 - 1750C=O (Ester)Stretch
1500 - 1600C=C (Aromatic)Stretch
1150 - 1300C-NStretch
1000 - 1300C-OStretch
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄ or CHCl₃).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[7]

Interpretation of the Predicted IR Spectrum

The IR spectrum will provide clear evidence for the key functional groups in Methyl N-(2,6-dimethylphenyl)-DL-alaninate:

  • N-H Stretch (3300 - 3500 cm⁻¹): A moderate absorption band in this region is characteristic of a secondary amine.[8]

  • C-H Stretches (2850 - 3100 cm⁻¹): Both sp³ (aliphatic) and sp² (aromatic) C-H stretching vibrations will be observed.[9]

  • C=O Stretch (1735 - 1750 cm⁻¹): A strong, sharp absorption band in this region is a definitive indicator of the ester carbonyl group.[8]

  • C=C Aromatic Stretch (1500 - 1600 cm⁻¹): One or more bands in this region will confirm the presence of the aromatic ring.[10]

  • C-N and C-O Stretches (1000 - 1300 cm⁻¹): These stretches will appear in the fingerprint region and are characteristic of the amine and ester functionalities.[8]

Conclusion

This technical guide has provided a detailed, predictive analysis of the NMR, MS, and IR spectral data for Methyl N-(2,6-dimethylphenyl)-DL-alaninate. By understanding the expected spectral characteristics, researchers and scientists can more effectively confirm the identity and purity of this compound in their synthetic and analytical workflows. The provided protocols and interpretations serve as a robust framework for the structural elucidation of this and similar molecules, underscoring the power of modern spectroscopic techniques in chemical research and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • NMR Spectroscopy of Benzene Derivatives - Moodle. (n.d.). Retrieved from [Link]

  • Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. (n.d.). Retrieved from [Link]

  • IR Absorption Table. (n.d.). Retrieved from [Link]

  • Saturated Fatty Acids and Methyl Esters – AOCS. (n.d.). Retrieved from [Link]

  • 10.7: Functional Groups and IR Tables - Chemistry LibreTexts. (2020). Retrieved from [Link]

  • Infrared Spectroscopy - CDN. (n.d.). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl N-(2,6-dimethylphenyl)-DL-alaninate: Synthesis, Characterization, and Applications

A comprehensive resource for researchers, scientists, and drug development professionals on a key intermediate in modern agrochemistry. Methyl N-(2,6-dimethylphenyl)-DL-alaninate, a significant chiral molecule, serves as...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive resource for researchers, scientists, and drug development professionals on a key intermediate in modern agrochemistry.

Methyl N-(2,6-dimethylphenyl)-DL-alaninate, a significant chiral molecule, serves as a critical building block in the synthesis of several widely used phenylamide fungicides. This technical guide provides an in-depth exploration of its chemical identity, synthesis, spectroscopic characterization, analytical methods, and its pivotal role in the development of potent agrochemicals. With a focus on the scientific principles underpinning its synthesis and analysis, this document is intended to be an essential resource for professionals in chemical research and development.

Chemical Identity and Synonyms

Methyl N-(2,6-dimethylphenyl)-DL-alaninate is a racemic mixture of the methyl ester of N-(2,6-dimethylphenyl)alanine. Understanding its various synonyms and identifiers is crucial for effective literature and database searches.

Systematic Name: Methyl 2-((2,6-dimethylphenyl)amino)propanoate[1]

Common Synonyms:

  • N-(2,6-Dimethylphenyl)-DL-alanine methyl ester

  • Methyl (2,6-dimethylphenyl)alaninate

  • (±)-N-(2,6-Dimethyphenyl)alanine methyl

  • 2-(2,6-dimethylanilino)propionic acid methyl ester

  • N-(2,6-Dimethylphenyl)alanine methyl ester[]

CAS Registry Number: 52888-49-0[1]

Molecular Formula: C₁₂H₁₇NO₂[1]

Molecular Weight: 207.27 g/mol [1]

Chemical Structure:

Caption: 2D Structure of Methyl N-(2,6-dimethylphenyl)-DL-alaninate

Physicochemical Properties

A thorough understanding of the physicochemical properties is fundamental for designing synthetic routes, developing analytical methods, and ensuring safe handling.

PropertyValueSource
Appearance Yellow Oil[1]
Boiling Point 98-100 °C at 4 Torr[1][3]
Density (predicted) 1.063 ± 0.06 g/cm³[1][]
Water Solubility (25 °C) 208.1 mg/L[1]
LogP (predicted) 2.68[1]
Vapor Pressure (25 °C, predicted) 0.177 Pa[1][3]
pKa (predicted) 2.95 ± 0.50[1]
Storage Temperature 2-8°C[1]

Synthesis of Methyl N-(2,6-dimethylphenyl)-DL-alaninate

The synthesis of racemic Methyl N-(2,6-dimethylphenyl)-DL-alaninate is most commonly achieved through the nucleophilic substitution of a methyl 2-halopropanoate with 2,6-dimethylaniline. This method is straightforward and provides the target compound in good yield.

Synthesis 2,6-Dimethylaniline 2,6-Dimethylaniline Reaction Nucleophilic Substitution 2,6-Dimethylaniline->Reaction Methyl 2-bromopropanoate Methyl 2-bromopropanoate Methyl 2-bromopropanoate->Reaction Base (e.g., Na2CO3) Base (e.g., Na2CO3) Base (e.g., Na2CO3)->Reaction Solvent (e.g., Toluene) Solvent (e.g., Toluene) Solvent (e.g., Toluene)->Reaction Heat Heat Heat->Reaction Methyl N-(2,6-dimethylphenyl)-DL-alaninate Methyl N-(2,6-dimethylphenyl)-DL-alaninate Reaction->Methyl N-(2,6-dimethylphenyl)-DL-alaninate

Caption: General synthetic scheme for Methyl N-(2,6-dimethylphenyl)-DL-alaninate.

Experimental Protocol for Racemic Synthesis

This protocol outlines a general procedure for the synthesis of the racemic mixture.

Materials:

  • 2,6-Dimethylaniline

  • Methyl 2-bromopropanoate (or methyl 2-chloropropionate)

  • Sodium carbonate (or another suitable base)

  • Toluene (or another suitable solvent)

  • Potassium iodide (optional, as a catalyst)

Procedure:

  • To a reaction vessel equipped with a reflux condenser and a mechanical stirrer, add 2,6-dimethylaniline, sodium carbonate, and toluene.

  • If using methyl 2-chloropropionate, the addition of a catalytic amount of potassium iodide is recommended to facilitate the reaction.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add methyl 2-bromopropanoate to the reaction mixture.

  • Maintain the reaction at reflux for several hours, monitoring the progress by a suitable technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts.

  • Wash the filtrate with water to remove any remaining salts and unreacted base.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product as an oil.

  • Purify the crude product by vacuum distillation to obtain pure Methyl N-(2,6-dimethylphenyl)-DL-alaninate.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compound. The following data is for the closely related (R)-enantiomer, which is expected to be nearly identical to that of the racemic mixture, with the exception of optical rotation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.97 (m, 2H, Ar-H), 6.82 (m, 1H, Ar-H), 4.01 (q, 1H, CH), 3.67 (s, 3H, OCH₃), 2.30 (s, 6H, Ar-CH₃), 1.39 (d, 3H, CHCH₃).[4]

Mass Spectrometry (MS)
  • Electrospray Ionization Mass Spectrometry (ESI-MS): m/z 208.2 [M+H]⁺.[4]

Analytical Methodologies

Robust analytical methods are crucial for quality control, purity assessment, and enantiomeric separation of Methyl N-(2,6-dimethylphenyl)-DL-alaninate.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

A reversed-phase HPLC method can be employed to determine the purity and concentration of the compound.

  • Column: C18 stationary phase (e.g., Capcell Pak)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a small amount of trifluoroacetic acid (e.g., 70:30:0.1 acetonitrile/water/trifluoroacetic acid).[4]

  • Detection: UV at 254 nm.[4]

Chiral HPLC for Enantiomeric Separation

The separation of the R- and S-enantiomers is critical, especially when the target application requires a specific stereoisomer.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as Chiralcel OD, is effective for this separation.[4]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 100:1 n-hexane/i-PrOH).[4]

  • Detection: UV at 254 nm.[4]

Role as a Key Intermediate in Fungicide Synthesis

Methyl N-(2,6-dimethylphenyl)-DL-alaninate is a pivotal intermediate in the industrial synthesis of several phenylamide fungicides, most notably Metalaxyl and Benalaxyl.[1][] These fungicides are highly effective against oomycete pathogens, which cause devastating diseases in a wide range of crops.

Fungicide_Synthesis cluster_0 Acylation Methyl_N_2_6_dimethylphenyl_DL_alaninate Methyl N-(2,6-dimethylphenyl)-DL-alaninate Metalaxyl Metalaxyl Methyl_N_2_6_dimethylphenyl_DL_alaninate->Metalaxyl  + Methoxyacetyl chloride Benalaxyl Benalaxyl Methyl_N_2_6_dimethylphenyl_DL_alaninate->Benalaxyl  + Phenylacetyl chloride Methoxyacetyl_chloride Methoxyacetyl chloride Phenylacetyl_chloride Phenylacetyl chloride

Caption: Synthesis of Metalaxyl and Benalaxyl from Methyl N-(2,6-dimethylphenyl)-DL-alaninate.

Mechanism of Action of Phenylamide Fungicides

The fungicidal activity of Metalaxyl and Benalaxyl arises from their ability to specifically inhibit ribosomal RNA (rRNA) synthesis in oomycetes. This targeted inhibition disrupts protein synthesis, ultimately leading to the cessation of fungal growth and development. The R-enantiomer of these fungicides is significantly more active than the S-enantiomer.

Safety and Handling

While specific toxicological data for Methyl N-(2,6-dimethylphenyl)-DL-alaninate is limited, it is classified with the GHS09 pictogram, indicating that it is hazardous to the aquatic environment.[1] The hazard statement associated with this pictogram is H411: Toxic to aquatic life with long-lasting effects.[1]

For safe handling, standard laboratory precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.

Conclusion

Methyl N-(2,6-dimethylphenyl)-DL-alaninate is a compound of significant industrial importance, primarily serving as a key precursor to a class of highly effective fungicides. Its synthesis, while straightforward, requires careful control of reaction conditions to ensure high purity. The analytical methodologies outlined in this guide provide a framework for the quality control and chiral separation of this important intermediate. A thorough understanding of its chemical and physical properties, as well as its role in the synthesis of agrochemicals, is essential for researchers and professionals in the field of drug and pesticide development.

References

  • Park, O.-J., et al. (2005). Enzyme-catalyzed preparation of methyl (R)-N-(2,6-dimethylphenyl)alaninate: a key intermediate for (R)-metalaxyl. Tetrahedron: Asymmetry, 16(1), 1-6. Available at: [Link]

  • PubChem. (n.d.). Benalaxyl. National Center for Biotechnology Information. Available at: [Link]

  • AERU. (n.d.). N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alanine (Ref: CGA 62826). University of Hertfordshire. Available at: [Link]

  • PubChem. (n.d.). Metalaxyl. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). CN105936627A - Method for synthesizing 2-(2',6'-dimethylphenyl amino)methyl propionate.
  • PubChem. (n.d.). methyl N-(2,6-dimethylphenyl)-alaninate. National Center for Biotechnology Information. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Available at: [Link]

  • Patsnap Eureka. (n.d.). Synthesis method of metalaxyl key intermediate N-(2, 6-dimethylphenyl) amino methyl propionate. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. Available at: [Link]

  • Government of British Columbia. (n.d.). PESTICIDE TOXICITY TABLE. Available at: [Link]

  • PubChem. (n.d.). N-(2,6-Dimethylphenyl)-I(2)-alanine methyl ester. National Center for Biotechnology Information. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the Stability and Storage of Methyl N-(2,6-dimethylphenyl)-DL-alaninate

This guide provides a comprehensive technical overview of the chemical stability, potential degradation pathways, and recommended storage conditions for Methyl N-(2,6-dimethylphenyl)-DL-alaninate (MDPA). The information...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the chemical stability, potential degradation pathways, and recommended storage conditions for Methyl N-(2,6-dimethylphenyl)-DL-alaninate (MDPA). The information herein is intended for researchers, scientists, and drug development professionals who handle, store, and utilize this compound as a key chemical intermediate. By understanding its intrinsic stability, users can ensure the integrity and purity of MDPA for its intended applications.

Introduction to Methyl N-(2,6-dimethylphenyl)-DL-alaninate

Methyl N-(2,6-dimethylphenyl)-DL-alaninate, with CAS Number 52888-49-0, is a methyl ester derivative of the N-aryl amino acid, DL-alanine.[1] Its chemical structure features a secondary aromatic amine and a methyl ester, functional groups that are central to its reactivity and stability profile. A key application of MDPA is as a crucial intermediate in the synthesis of the fungicide Metalaxyl and its enantiomerically pure form, Mefenoxam.[2][3] Given its role as a precursor, maintaining the chemical purity and stability of MDPA is paramount to ensuring the quality and yield of subsequent synthetic steps.

Chemical Structure and Properties:

PropertyValueSource(s)
Molecular Formula C₁₂H₁₇NO₂[1][4]
Molecular Weight 207.27 g/mol [1][4][5]
Appearance Yellow Oil[6]
Boiling Point 98-100 °C at 4 Torr[5][6]
Density ~1.063 g/cm³ (Predicted)[1][5]
Solubility Soluble in Dichloromethane[6]

Predicted Degradation Pathways

While specific stability studies on MDPA are not extensively published, its degradation profile can be predicted based on the reactivity of its core functional groups: the methyl ester and the secondary N-aryl amine. These predictions form the basis for designing appropriate stability studies and defining optimal storage conditions.[7][8]

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation MDPA Methyl N-(2,6-dimethylphenyl)-DL-alaninate Acid N-(2,6-dimethylphenyl)-DL-alanine MDPA->Acid H⁺ or OH⁻ H₂O N_Oxide N-Oxide Derivative MDPA->N_Oxide [O] (e.g., H₂O₂, air) Photo_Products Radical Species & Photolytic Products MDPA->Photo_Products UV/Vis Light Methanol Methanol Colored_Products Colored Degradation Products N_Oxide->Colored_Products Further Oxidation / Rearrangement cluster_hydrolysis cluster_hydrolysis cluster_oxidation cluster_oxidation cluster_photo cluster_photo

Caption: Predicted major degradation pathways for MDPA.

Hydrolytic Degradation

The ester functional group in MDPA is susceptible to hydrolysis, which would yield N-(2,6-dimethylphenyl)-DL-alanine and methanol. This reaction can be catalyzed by both acids and bases.[9]

  • Causality: The presence of moisture is the primary driver for this degradation pathway. The rate of hydrolysis is significantly influenced by pH and temperature. While esters are generally more stable at a neutral pH, extreme acidic or basic conditions can accelerate their breakdown.[10] The steric hindrance provided by the two methyl groups on the phenyl ring adjacent to the nitrogen atom is expected to slow the rate of hydrolysis compared to unhindered N-aryl amino acid esters.[11][12]

Oxidative Degradation

The secondary aromatic amine moiety is a potential site for oxidation.[13]

  • Causality: Exposure to atmospheric oxygen, peroxides, or trace metal ions can initiate oxidation.[14] Secondary aromatic amines can be oxidized to form N-oxides or other colored products.[10][15] This is a common degradation pathway for aniline derivatives, often leading to discoloration of the material upon storage.[16]

Photodegradation

Aromatic amines are known to be sensitive to light.

  • Causality: Exposure to ultraviolet (UV) or visible light can provide the energy to initiate photochemical reactions. This can lead to the formation of radical species and a variety of degradation products, often resulting in discoloration and loss of purity.[17][18]

Thermal Degradation

While MDPA has a relatively high boiling point, prolonged exposure to elevated temperatures can promote degradation.

  • Causality: Heat can provide the activation energy for various degradation reactions, including hydrolysis and oxidation. The thermal stability of amino acids and their derivatives can vary based on their structure.[6][19]

Recommended Storage and Handling Conditions

Based on the predicted degradation pathways, the following storage and handling conditions are recommended to maintain the long-term stability and purity of Methyl N-(2,6-dimethylphenyl)-DL-alaninate.

Summary of Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature Long-term: ≤ -20°CShort-term: 2-8°CMinimizes rates of all potential degradation reactions (hydrolysis, oxidation).[20][21]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Prevents oxidative degradation of the secondary amine.[21]
Light Protect from light. Store in amber or opaque containers.Prevents photodegradation of the aromatic amine moiety.[17][18]
Moisture Store in a tightly sealed container in a dry environment (desiccator).Prevents hydrolysis of the methyl ester.[22][23]
Packaging Use chemically inert containers (e.g., glass) with secure closures.Ensures no leaching or reaction with the container material.

Handling Procedures:

  • Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold product.[24]

  • After dispensing, flush the container with an inert gas before resealing.

  • Avoid storing the material in solution for extended periods. If a stock solution must be prepared, it should be used as quickly as possible and stored at low temperatures.

Experimental Protocols for Stability Assessment

To empirically determine the stability of MDPA, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.[7][25]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_outcome Outcomes Start MDPA Sample Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C, solid state) Start->Thermal Photo Photostability (ICH Q1B conditions) Start->Photo Analysis Analyze all samples by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Pathway Identify Degradation Pathways Analysis->Pathway Method Validate Stability-Indicating Method Analysis->Method Storage Refine Storage Conditions Analysis->Storage

Caption: Workflow for a forced degradation study of MDPA.

Protocol for Forced Degradation Studies

Objective: To generate potential degradation products of MDPA under various stress conditions.

Materials:

  • Methyl N-(2,6-dimethylphenyl)-DL-alaninate (MDPA)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of MDPA in methanol at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 8 hours. At appropriate time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation (Solid State): Place a known quantity of solid MDPA in a vial and store it in an oven at 80°C for 7 days. Periodically sample the solid, dissolve it in methanol to the target concentration, and analyze.

  • Photostability: Expose a solution of MDPA (1 mg/mL in methanol) and a sample of solid MDPA to light conditions as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples after the exposure period.

Protocol for a Stability-Indicating HPLC Method

Objective: To develop an analytical method capable of separating the intact MDPA from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and preferably a Mass Spectrometry (MS) detector for peak identification.

Chromatographic Conditions (Suggested Starting Point):

ParameterCondition
Column C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines, demonstrating specificity (peak purity analysis of the stressed samples), linearity, accuracy, precision, and robustness. The ability to resolve all degradation peaks from the parent peak is critical for a stability-indicating method.[26]

Conclusion

Methyl N-(2,6-dimethylphenyl)-DL-alaninate is a key chemical intermediate whose stability is governed by its methyl ester and secondary N-aryl amine functional groups. The primary degradation pathways are predicted to be hydrolysis, oxidation, and photodegradation. To ensure the long-term integrity and purity of this compound, it is imperative to store it under cold (≤ -20°C), dry, dark, and inert conditions . The implementation of forced degradation studies coupled with a validated stability-indicating analytical method is crucial for confirming these predictions and establishing a robust quality control strategy for this important synthetic building block.

References

  • Park, O.-J., et al. (2004). Enzyme-catalyzed preparation of methyl (R)-N-(2,6- dimethylphenyl)alaninate: a key intermediate for (R)-metalaxyl. ResearchGate. Available at: [Link]

  • Functional Groups In Organic Chemistry. (2010). Master Organic Chemistry. Available at: [Link]

  • Visible-Light Photocatalytic Degradation of Aniline Blue by Stainless-Steel Foam Coated with TiO 2 Grafted with Anthocyanins from a Maqui-Blackberry System. (2020). MDPI. Available at: [Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021). PubMed. Available at: [Link]

  • Material Safety Data Sheet - Cole-Parmer. (n.d.). Cole-Parmer. Available at: [Link]

  • methyl N-(2,6-dimethylphenyl)-alaninate. (n.d.). PubChem. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. Available at: [Link]

  • Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid). (2008). ResearchGate. Available at: [Link]

  • Oxidation of Secondary and Primary Amines. (n.d.). SlidePlayer. Available at: [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. (2016). ACS Publications. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. (2000). PubMed. Available at: [Link]

  • Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. (2020). PubMed. Available at: [Link]

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. (2003). CHIMIA. Available at: [Link]

  • Chemical Storage. (n.d.). University of Wisconsin–Madison EHS. Available at: [Link]

  • Thermal degradation of 18 amino acids during pyrolytic processes. (2016). ResearchGate. Available at: [Link]

  • Handling and Storage of Peptides. (n.d.). AAPPTEC. Available at: [Link]

  • Maintenance of D-alanine ester substitution of lipoteichoic acid by reesterification in Staphylococcus aureus. (1981). PubMed. Available at: [Link]

  • Guidelines for Chemical Storage. (n.d.). Chapman University. Available at: [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (2014). IISTE. Available at: [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (2019). PMC. Available at: [Link]

  • Decarboxylative Arylation of α‑Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. (2014). Macmillan Group. Available at: [Link]

  • Forced Degradation Studies. (n.d.). CD Formulation. Available at: [Link]

  • Synthesis method of metalaxyl key intermediate N-(2, 6-dimethylphenyl) amino methyl propionate. (n.d.). Patsnap Eureka. Available at: [Link]

  • The Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid. (1956). Journal of the American Chemical Society. Available at: [Link]

  • Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. (2021). SciELO. Available at: [Link]

  • Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. (2003). ResearchGate. Available at: [Link]

  • Photodegradation of aniline in aqueous suspensions of microalgae. (2009). PubMed. Available at: [Link]

  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. (2020). PMC. Available at: [Link]

  • Peptide handling & storage guidelines. (n.d.). sb-PEPTIDE. Available at: [Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. (2014). ACS Publications. Available at: [Link]

  • Oxidation of Amines by Flavoproteins. (2008). PMC. Available at: [Link]

  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Available at: [Link]

  • Aniline. (n.d.). Wikipedia. Available at: [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). MDPI. Available at: [Link]

  • Chemical Compatibility and Storage. (n.d.). Case Western Reserve University EHS. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl N-(2,6-dimethylphenyl)-DL-alaninate for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate Methyl N-(2,6-dimethylphenyl)-DL-alaninate, with CAS Number 52888-49-0, is a methyl ester derivative of the amino acid alanine.[] This compound serves as a pivotal int...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Synthetic Intermediate

Methyl N-(2,6-dimethylphenyl)-DL-alaninate, with CAS Number 52888-49-0, is a methyl ester derivative of the amino acid alanine.[] This compound serves as a pivotal intermediate in the synthesis of a range of agrochemicals and bioactive molecules.[] Its structure, featuring a chiral center and a substituted aromatic ring, makes it a valuable building block, particularly in the production of phenylamide fungicides. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of this molecule's properties, synthesis, and commercial availability is crucial for its effective utilization. This guide provides a comprehensive technical overview, from sourcing and quality control to its core applications, grounded in scientific literature and supplier data.

Commercial Sourcing and Supplier Evaluation

Acquiring high-quality Methyl N-(2,6-dimethylphenyl)-DL-alaninate is the foundational step for any research or development project. Several reputable chemical suppliers offer this compound in various grades and quantities. When selecting a supplier, it is imperative to consider not only the cost but also the purity, consistency between batches, and the availability of comprehensive technical and safety documentation.

Key suppliers for this compound include companies specializing in research chemicals, biochemicals, and pharmaceutical ingredients. For instance, BOC Sciences, headquartered in New York, lists the compound and emphasizes its role in accelerating innovation in drug discovery and development through GMP-compliant and ISO-certified production facilities.[2] Similarly, online chemical marketplaces like ChemicalBook and ECHEMI provide a platform to compare offerings from various manufacturers, often including purity levels, pricing, and stock availability.[][3]

Below is a comparative table of representative commercial suppliers for Methyl N-(2,6-dimethylphenyl)-DL-alaninate:

SupplierProduct Number/IDPurityAvailable QuantitiesNotes
BOC Sciences B1370-02555695%1g, Bulk OrderGlobal supplier serving life sciences, biotech, and pharmaceutical industries.[2]
ChemicalBook Multiple ListingsTypically 95%5mg, 1g, BulkAggregates data from multiple manufacturers, including American Custom Chemicals Corporation and Chemenu.[]
ECHEMI CAS 52888-49-099%Kilogram ScaleConnects buyers with manufacturers, such as HANGZHOU LEAP CHEM CO., LTD.[3]

When procuring this intermediate, it is best practice to request a Certificate of Analysis (CoA) for the specific batch to verify its identity and purity against the required specifications.

Core Technical Specifications

A detailed understanding of the physicochemical properties of Methyl N-(2,6-dimethylphenyl)-DL-alaninate is essential for its handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₂[2]
Molecular Weight 207.27 g/mol [2]
Appearance Yellow Oil[4]
Boiling Point 98-100 °C at 4 Torr[3]
302.7 °C at 760 mmHg[]
Density 1.063 ± 0.06 g/cm³ (Predicted)[][3]
Water Solubility 208.1 mg/L at 25°C[3]
LogP 2.68 at 25°C[3]
pKa 2.95 ± 0.50 (Predicted)[3]
Refractive Index 1.54[5]

Synthesis and Manufacturing Landscape

The primary application of Methyl N-(2,6-dimethylphenyl)-DL-alaninate is as a crucial intermediate in the synthesis of the systemic fungicide Metalaxyl and its enantiomerically pure form, Metalaxyl-M (Mefenoxam).[6][7] The synthesis of these fungicides involves the acylation of the secondary amine of the alaninate.

Common Synthetic Pathways

A prevalent industrial synthesis method involves the reaction of 2,6-dimethylaniline with a chloropropionate ester, such as methyl chloropropionate.[6] This nucleophilic substitution reaction is typically carried out in the presence of a base, like sodium carbonate, to neutralize the hydrochloric acid byproduct, and a catalyst, such as potassium iodide, to facilitate the reaction.[6]

A generalized workflow for this synthesis is depicted below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 2,6-Dimethylaniline process Nucleophilic Substitution reactant1->process reactant2 Methyl Chloropropionate reactant2->process condition1 Base (e.g., Na₂CO₃) condition1->process condition2 Catalyst (e.g., KI) condition2->process condition3 Solvent condition3->process product Methyl N-(2,6-dimethylphenyl)-DL-alaninate (Crude) process->product purification Purification (e.g., Vacuum Distillation) product->purification final_product Pure Product purification->final_product

Caption: General synthesis workflow for Methyl N-(2,6-dimethylphenyl)-DL-alaninate.

This racemic mixture can then be used directly or, for the synthesis of enantiomerically pure fungicides, a resolution step is required.

Enantioselective Synthesis: A Chemoenzymatic Approach

The R-enantiomer of Methyl N-(2,6-dimethylphenyl)-alaninate is the key precursor for the more active fungicide, (R)-metalaxyl (Mefenoxam).[7] A practical and scalable chemoenzymatic method has been developed for its production.[7] This process utilizes a lipase-catalyzed hydrolytic kinetic resolution of the racemic ester.[7] The lipase selectively hydrolyzes one enantiomer, allowing for the separation of the desired (R)-alaninate.[7] This approach offers high enantioselectivity (>98% ee) and is a prime example of green chemistry principles applied to agrochemical synthesis.[7]

The subsequent step in fungicide synthesis involves the acylation of the alaninate with methoxyacetyl chloride, as outlined in the following reaction scheme:

G start Methyl N-(2,6-dimethylphenyl) -DL-alaninate conditions Base (e.g., NaHCO₃) Solvent (e.g., Toluene) start->conditions reagent Methoxyacetyl Chloride reagent->conditions product Metalaxyl (Methyl N-(methoxyacetyl)-N-(2,6-dimethylphenyl)-DL-alaninate) conditions->product Acylation

Caption: Synthesis of Metalaxyl from the subject intermediate.

Applications in Agrochemical and Bioactive Molecule Synthesis

The primary utility of Methyl N-(2,6-dimethylphenyl)-DL-alaninate lies in its role as a precursor to several important fungicides.

  • Metalaxyl and Mefenoxam: As detailed above, it is the key building block for Metalaxyl, a systemic fungicide that inhibits protein synthesis in Oomycete fungi.[6] The enantiomerically pure (R)-form, Mefenoxam, is more active.[7]

  • Other Fungicides: The racemic compound is also a precursor for the synthesis of other fungicides with different amide moieties, such as Benalaxyl and Furalaxyl.[3][7][8]

Beyond its established role in agrochemicals, its structural motifs are of interest in medicinal chemistry. The N-aryl amino acid scaffold is present in various bioactive molecules, and the strategic placement of methyl groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, a concept often referred to as the "magic methyl" effect.[9]

Quality Control and Analytical Methodologies

Ensuring the purity and identity of Methyl N-(2,6-dimethylphenyl)-DL-alaninate is critical for the success of subsequent synthetic steps and the quality of the final product.

Experimental Protocol: Purity and Identity Verification

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm) is suitable for purity analysis.[7]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid can be employed.[7]

  • Detection: UV detection at 254 nm.[7]

  • Procedure:

    • Prepare a standard solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

    • Inject the standard and the sample solution into the HPLC system.

    • Analyze the resulting chromatograms to determine the retention time and calculate the purity by peak area percentage.

2. Chiral HPLC for Enantiomeric Excess (ee) Determination:

  • Column: A chiral column such as Chiralcel OD is necessary to separate the enantiomers.[7]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 100/1 v/v) is typically used.[7]

  • Procedure:

    • Dissolve the sample in the mobile phase.

    • Inject the solution into the chiral HPLC system.

    • Determine the peak areas for the (R) and (S) enantiomers to calculate the enantiomeric excess.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

  • Technique: ¹H NMR spectroscopy is used to confirm the chemical structure.

  • Expected Signals: The spectrum should show characteristic signals for the aromatic protons, the N-H proton, the methoxy group protons, and the methyl groups on the phenyl ring and the alanine backbone.[4]

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling Methyl N-(2,6-dimethylphenyl)-DL-alaninate.

  • GHS Classification: The compound is classified as hazardous to the aquatic environment with long-lasting effects (H411).[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side protection, chemical-resistant gloves (tested according to EN 374), and a lab coat.[10][11]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.[12] Avoid contact with skin and eyes.[12]

  • Storage: Store in a cool, dry place in a tightly sealed container.[12]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release to the environment.[3]

Conclusion

Methyl N-(2,6-dimethylphenyl)-DL-alaninate is a commercially available and synthetically versatile intermediate with a well-established role in the agrochemical industry. Its importance as a precursor to potent fungicides like Metalaxyl underscores its value. For researchers in drug discovery and development, the N-aryl amino acid scaffold presents opportunities for creating novel bioactive molecules. A comprehensive understanding of its synthesis, properties, and analytical characterization, as outlined in this guide, is paramount for its effective and safe application in the laboratory and beyond.

References

  • Patsnap Eureka. Synthesis method of metalaxyl key intermediate N-(2, 6-dimethylphenyl)
  • ResearchGate. (PDF) Enzyme-catalyzed preparation of methyl (R)-N-(2,6- dimethylphenyl)alaninate: a key intermediate for (R)-metalaxyl. [Link]

  • PubChem. methyl N-(2,6-dimethylphenyl)-alaninate. [Link]

  • Google Patents. CN101088986B - Metalaxyl synthesizing process.
  • AERU. N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alanine (Ref: CGA 62826). [Link]

  • Carl ROTH. DL-Alanine - Safety Data Sheet. [Link]

  • MDPI. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. [Link]

  • Cole-Parmer. Material Safety Data Sheet. [Link]

  • Wikipedia. Metalaxyl. [Link]

  • Pharmaffiliates. N-(2,6-Dimethylphenyl)alanine-d6 Methyl Ester. [Link]

  • mzCloud. N 2 6 Dimethylphenyl N methoxyacetyl alanine. [Link]

  • PMC - PubMed Central. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

  • PubChem. Furalaxyl. [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of Methyl N-(2,6-dimethylphenyl)-DL-alaninate

Introduction: Strategic Importance of a Key Intermediate Methyl N-(2,6-dimethylphenyl)-DL-alaninate is a chemical compound of significant industrial value, primarily serving as the critical precursor in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of a Key Intermediate

Methyl N-(2,6-dimethylphenyl)-DL-alaninate is a chemical compound of significant industrial value, primarily serving as the critical precursor in the synthesis of Metalaxyl.[1] Metalaxyl is a highly effective, systemic fungicide belonging to the phenylamide class, widely used in agriculture to protect crops from pathogens like Oomycetes.[1][2] The efficacy of Metalaxyl is intrinsically linked to the purity and efficient production of this key alaninate intermediate.

This document provides a comprehensive, research-grade guide for the synthesis of Methyl N-(2,6-dimethylphenyl)-DL-alaninate, commencing from the readily available amino acid, DL-alanine. The narrative emphasizes the rationale behind the chosen synthetic strategy, offering detailed, step-by-step protocols validated by authoritative sources. We will explore a robust, two-step synthetic pathway that is both adaptable for laboratory scale and grounded in well-established chemical principles.

Overview of the Selected Synthetic Pathway

The synthesis from DL-alanine to the target molecule is logically approached in two distinct, high-yielding stages. This strategy was designed for clarity, efficiency, and mechanistic soundness.

  • Step 1: Fischer Esterification of DL-alanine. The carboxylic acid moiety of DL-alanine is first converted to its methyl ester. This is a crucial activation step, protecting the carboxyl group and enhancing the solubility of the intermediate in organic solvents for the subsequent step. We will employ a classic Fischer esterification using methanol with an in-situ generated acid catalyst.

  • Step 2: Buchwald-Hartwig N-Arylation. The resulting Methyl DL-alaninate is then coupled with a suitable 2,6-dimethylphenyl source. Due to the steric hindrance of the 2,6-dimethylphenyl group, a simple nucleophilic substitution is often inefficient. Therefore, we will utilize a modern and powerful palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination.[3] This method is renowned for its broad substrate scope and tolerance of various functional groups, making it ideal for reliably forming the target C-N bond.[4][5]

The complete workflow is visualized below.

G cluster_0 Starting Material cluster_1 Step 1: Esterification cluster_2 Step 2: N-Arylation A DL-Alanine B Methyl DL-alaninate (Intermediate) A->B  Methanol (CH₃OH)  Thionyl Chloride (SOCl₂)   C Methyl N-(2,6-dimethylphenyl) -DL-alaninate (Final Product) B->C  2-Bromo-m-xylene  Pd₂(dba)₃, Xantphos  Cs₂CO₃, Dioxane   G A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)(L₂)-X B->C D Amine Coordination & Deprotonation C->D E Ar-Pd(II)(L₂)-NR'H D->E F Reductive Elimination E->F F->A G Ar-NR'H (Product) F->G ArX Ar-X ArX->B Amine R'NH₂ + Base Amine->D

Sources

Application

Application Note & Protocol: Laboratory-Scale Synthesis of Methyl 2-(2,6-dimethylanilino)propanoate

Abstract This document provides a comprehensive, technically detailed guide for the laboratory-scale synthesis of methyl 2-(2,6-dimethylanilino)propanoate, a key intermediate in the synthesis of various agrochemicals and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, technically detailed guide for the laboratory-scale synthesis of methyl 2-(2,6-dimethylanilino)propanoate, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. [1][2]The protocol herein describes a robust and high-yielding method based on the nucleophilic substitution reaction between 2,6-dimethylaniline and a methyl 2-halopropanoate. We delve into the mechanistic underpinnings, the rationale for reagent and condition selection, a step-by-step experimental procedure, purification, and analytical validation. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-vetted synthetic method.

Introduction and Scientific Background

Methyl 2-(2,6-dimethylanilino)propanoate is a valuable N-arylated amino acid ester. [3]Such compounds are significant scaffolds in medicinal chemistry and are crucial intermediates for synthesizing targeted molecules, including the widely used fungicide Metalaxyl-M. [1]The core structure, featuring a chiral center at the alpha-carbon of the propanoate moiety, makes it an attractive building block for stereoselective synthesis.

The synthesis of N-aryl amino esters can be approached through various methods, including transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. [3][4]However, for the specific case of methyl 2-(2,6-dimethylanilino)propanoate, a direct nucleophilic substitution offers a straightforward, cost-effective, and scalable approach. This method involves the N-arylation of a propanoate precursor by 2,6-dimethylaniline.

Causality of the Chosen Synthetic Route:

The selected protocol involves the reaction of 2,6-dimethylaniline with methyl 2-chloropropanoate. This pathway is chosen for several key reasons:

  • Reagent Availability: Both 2,6-dimethylaniline and methyl 2-chloropropanoate are commercially available and relatively inexpensive starting materials.

  • Reaction Efficiency: The SN2 reaction between the amine and the α-halo ester proceeds with good efficiency. The electron-donating methyl groups on the aniline ring slightly increase the nucleophilicity of the nitrogen atom.

  • Controllability: The reaction conditions can be readily controlled in a standard laboratory setting to achieve high yields and purity.

  • Scalability: The procedure can be scaled up with predictable outcomes.

This application note will focus on the synthesis of the racemic mixture.

Reaction Scheme and Mechanism

The overall reaction is a nucleophilic substitution, where the nitrogen atom of 2,6-dimethylaniline acts as the nucleophile, attacking the electrophilic carbon atom of methyl 2-chloropropanoate, displacing the chloride leaving group.

Overall Reaction:

Figure 1. Synthesis of methyl 2-(2,6-dimethylanilino)propanoate.

Mechanism:

The reaction proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism. An inorganic base, such as sodium carbonate (Na₂CO₃), is employed as an acid scavenger to neutralize the hydrochloric acid (HCl) generated during the reaction. [2]This is crucial because the formation of 2,6-dimethylanilinium hydrochloride would quench the nucleophilicity of the starting amine, halting the reaction. A phase-transfer catalyst or a catalyst like potassium iodide (KI) can be used to enhance the reaction rate by facilitating the substitution of the chloride with the more reactive iodide in situ (Finkelstein reaction). [2]

Materials and Equipment

Reagent and Solvent Data
Reagent/SolventCAS NumberMolecular FormulaMolecular Weight ( g/mol )RoleKey Hazards
2,6-Dimethylaniline87-62-7C₈H₁₁N121.18NucleophileToxic, Carcinogen
Methyl 2-chloropropanoate17639-93-9C₄H₇ClO₂122.55ElectrophileFlammable, Irritant
Sodium Carbonate (Anhydrous)497-19-8Na₂CO₃105.99Base (Acid Scavenger)Irritant
Potassium Iodide7681-11-0KI166.00CatalystIrritant
Toluene108-88-3C₇H₈92.14SolventFlammable, Toxic
Ethyl Acetate141-78-6C₄H₈O₂88.11Extraction SolventFlammable, Irritant
Brine (Saturated NaCl)7647-14-5NaCl58.44Washing AgentNon-hazardous
Magnesium Sulfate (Anhydrous)7487-88-9MgSO₄120.37Drying AgentNon-hazardous
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Vacuum filtration apparatus

  • Silica gel for column chromatography (if necessary)

Detailed Experimental Protocol

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. 2,6-Dimethylaniline is a suspected carcinogen and is toxic; handle with extreme care. [5]

Step 1: Reaction Setup
  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,6-dimethylaniline (12.12 g, 100 mmol), anhydrous sodium carbonate (12.72 g, 120 mmol), and potassium iodide (1.66 g, 10 mmol).

  • Add 100 mL of toluene to the flask.

  • Begin stirring the mixture to create a suspension.

Step 2: Reaction Execution
  • Heat the mixture to reflux (approximately 110-115 °C) with vigorous stirring.

  • Once refluxing, slowly add methyl 2-chloropropanoate (13.48 g, 110 mmol) to the mixture via a dropping funnel over 30 minutes.

  • Maintain the reaction at reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Rationale for Experimental Choices:

  • Base: Sodium carbonate is a mild, inexpensive, and effective base for neutralizing the generated HCl. Its insolubility in toluene is not a major issue for this type of reaction.

  • Catalyst: Potassium iodide acts as a catalyst. The iodide ion displaces the chloride on the ester, forming a more reactive iodo-intermediate, which is then readily attacked by the aniline, accelerating the reaction. [2]* Solvent: Toluene is used as the solvent due to its suitable boiling point for this reaction and its ability to dissolve the organic reactants.

  • Stoichiometry: A slight excess of the electrophile (methyl 2-chloropropanoate) and base is used to ensure the complete consumption of the limiting reagent (2,6-dimethylaniline).

Step 3: Work-up and Purification
  • After the reaction is complete (as determined by TLC/GC-MS), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (sodium carbonate, sodium chloride, potassium iodide). Wash the collected solids with a small amount of toluene (2 x 20 mL).

  • Combine the filtrate and washes and transfer them to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove any unreacted 2,6-dimethylaniline, followed by saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil is then purified by vacuum distillation or silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure product. A typical yield is in the range of 80-90%.

Characterization and Validation

The identity and purity of the synthesized methyl 2-(2,6-dimethylanilino)propanoate should be confirmed by standard analytical techniques:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.0-7.1 ppm (m, 3H, Ar-H)

    • δ ~4.1-4.2 ppm (q, 1H, CH-N)

    • δ ~3.7 ppm (s, 3H, OCH₃)

    • δ ~2.4 ppm (s, 6H, Ar-CH₃)

    • δ ~1.5 ppm (d, 3H, CH₃-CH)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~174 ppm (C=O)

    • δ ~145 ppm (Ar-C)

    • δ ~129 ppm (Ar-C)

    • δ ~124 ppm (Ar-C)

    • δ ~55 ppm (CH-N)

    • δ ~52 ppm (OCH₃)

    • δ ~19 ppm (Ar-CH₃)

    • δ ~18 ppm (CH₃-CH)

  • Mass Spectrometry (EI): m/z 207 (M⁺), C₁₂H₁₇NO₂.

Workflow Visualization

The following diagram illustrates the complete synthesis and purification workflow.

Synthesis_Workflow Figure 2. Synthesis Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Combine 2,6-Dimethylaniline, Na₂CO₃, KI in Toluene heat Heat to Reflux (110-115 °C) reagents->heat Stir add Add Methyl 2-chloropropanoate heat->add react Reflux for 12-16h add->react cool Cool to RT react->cool Reaction Complete filter Filter Inorganic Salts cool->filter wash Aqueous Washes (HCl, NaHCO₃, Brine) filter->wash dry Dry with MgSO₄ wash->dry evap Concentrate in vacuo dry->evap purify Vacuum Distillation or Column Chromatography evap->purify Crude Product product Pure Product purify->product analyze Characterize by NMR, MS product->analyze

Caption: A flowchart of the synthesis and purification process.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Insufficient base. - Deactivated catalyst.- Extend reaction time and monitor by TLC. - Ensure anhydrous conditions and use a slight excess of base. - Use fresh KI.
Incomplete Reaction - Reaction temperature too low. - Poor quality reagents.- Ensure the mixture is vigorously refluxing. - Verify the purity of starting materials.
Product Contamination - Unreacted starting material. - Formation of side products.- Ensure the acidic wash (1M HCl) is performed thoroughly to remove 2,6-dimethylaniline. - Optimize purification; column chromatography may be required.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of methyl 2-(2,6-dimethylanilino)propanoate. By explaining the rationale behind the choice of reagents and conditions, this guide provides researchers with a solid foundation for successfully producing this important chemical intermediate. The described method is robust, scalable, and utilizes readily available materials, making it highly applicable in both academic and industrial research settings.

References

  • Google Patents. (n.d.). Method for synthesizing 2-(2',6'-dimethylphenyl amino)methyl propionate. CN105936627A.
  • Patsnap Eureka. (n.d.). Synthesis method of metalaxyl key intermediate N-(2, 6-dimethylphenyl) amino methyl propionate. Retrieved from [Link]

  • Ge, H., Lautrette, G., Pentelute, B. L., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4124–4127. Retrieved from [Link]

  • Yeager, K. M., & Johnson, K. A. (2010). Analysis of the lidocaine metabolite 2,6-dimethylaniline in bovine and human milk. Journal of agricultural and food chemistry, 58(15), 8645–8650. Retrieved from [Link]

  • Semantics Scholar. (n.d.). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Retrieved from [Link]

Sources

Method

Application Note: Synthesis of Metalaxyl via N-Acylation of Methyl N-(2,6-dimethylphenyl)-DL-alaninate

Introduction Metalaxyl is a highly effective systemic fungicide belonging to the acylalanine class, widely utilized in agriculture to control oomycete pathogens such as Pythium and Phytophthora.[1][2] Its mode of action...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Metalaxyl is a highly effective systemic fungicide belonging to the acylalanine class, widely utilized in agriculture to control oomycete pathogens such as Pythium and Phytophthora.[1][2] Its mode of action involves the inhibition of protein synthesis in these fungi.[2] The synthesis of Metalaxyl is a multi-step process, with the final key step involving the N-acylation of the intermediate, Methyl N-(2,6-dimethylphenyl)-DL-alaninate. This document provides a detailed protocol and technical insights into this critical reaction, intended for researchers and professionals in agrochemical development and organic synthesis.

The chemical name for Metalaxyl is methyl N-(methoxyacetyl)-N-(2,6-xylyl)-DL-alaninate.[1] The synthesis primarily involves the reaction of Methyl N-(2,6-dimethylphenyl)-DL-alaninate with methoxyacetyl chloride.[2][3] This application note will elucidate the underlying chemical principles, provide a step-by-step laboratory-scale protocol, and discuss critical parameters for process optimization and safety.

Chemical Principles and Reaction Mechanism

The core of the Metalaxyl synthesis from its alaninate precursor is an N-acylation reaction . In this step, the secondary amine group of Methyl N-(2,6-dimethylphenyl)-DL-alaninate acts as a nucleophile, attacking the electrophilic carbonyl carbon of methoxyacetyl chloride. This results in the formation of a tetrahedral intermediate, which then collapses to form the amide bond of the Metalaxyl molecule and releases a chloride ion.

The reaction produces hydrochloric acid (HCl) as a byproduct. To drive the reaction to completion and prevent the protonation of the starting amine, a base is typically added to act as an acid scavenger. Common bases for this purpose include sodium bicarbonate or tertiary amines like triethylamine.

The overall reaction is depicted below:

Figure 1: General reaction scheme for the synthesis of Metalaxyl.

Reagent and Precursor Data

Successful synthesis relies on the use of high-purity reagents. The key properties of the reactants are summarized below for stoichiometric calculations and safety considerations.

Table 1: Properties of Key Reactants

CompoundIUPAC NameCAS No.Molecular FormulaMolecular Weight ( g/mol )Appearance
Precursor Methyl 2-(2,6-dimethylanilino)propanoate52888-49-0C₁₂H₁₇NO₂207.27Yellow Oil[4][]
Acylating Agent 2-Methoxyacetyl chloride3536-33-2C₃H₅ClO₂108.52Colorless to light yellow liquid
Product Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alaninate57837-19-1C₁₅H₂₁NO₄279.33Fine white powder[1]

Experimental Protocol: Laboratory Scale Synthesis

This protocol details a representative procedure for the synthesis of Metalaxyl. Researchers should adapt this based on available equipment and desired scale.

3.1. Materials and Equipment

  • Glassware: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, thermometer, separatory funnel, Buchner funnel, and standard laboratory glassware.

  • Reagents:

    • Methyl N-(2,6-dimethylphenyl)-DL-alaninate (≥95% purity)[]

    • Methoxyacetyl chloride (≥98% purity)

    • Toluene (anhydrous)

    • Sodium bicarbonate (or triethylamine)

    • Magnesium sulfate (anhydrous)

    • Deionized water

  • Equipment: Heating mantle with stirring, rotary evaporator, vacuum pump, fume hood.

3.2. Step-by-Step Methodology

  • Reaction Setup:

    • In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser.

    • Add Methyl N-(2,6-dimethylphenyl)-DL-alaninate (e.g., 0.1 mol, 20.73 g) and anhydrous toluene (100 mL) to the flask.

    • Add an equimolar amount of an acid scavenger, such as sodium bicarbonate (0.1 mol, 8.4 g) or triethylamine (0.1 mol, 10.1 g).

  • Addition of Acylating Agent:

    • Dissolve methoxyacetyl chloride (0.105 mol, 11.4 g, a slight excess is recommended) in anhydrous toluene (20 mL) and load it into the dropping funnel.

    • Begin stirring the mixture in the flask and add the methoxyacetyl chloride solution dropwise over 30-45 minutes. Maintain the reaction temperature below 40°C using a water bath if necessary, as the reaction is exothermic.

  • Reaction Progression:

    • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 110°C for toluene) and maintain for 2-4 hours.[6]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alaninate precursor is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any inorganic salts (e.g., sodium chloride if sodium bicarbonate was used).

    • Transfer the filtrate to a separatory funnel and wash sequentially with:

      • 1 M HCl solution (50 mL) to remove any unreacted amine.

      • Saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid.

      • Brine (saturated NaCl solution) (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude product, a viscous oil or solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield Metalaxyl as a white crystalline solid.

Table 2: Example Molar Quantities for Laboratory Synthesis

ReagentMolar Mass ( g/mol )MolesMass (g)Volume (mL)
Methyl N-(2,6-dimethylphenyl)-DL-alaninate207.270.1020.73~19.5
Methoxyacetyl chloride108.520.10511.40~9.8
Sodium Bicarbonate84.010.108.40N/A
Toluene92.14N/AN/A120

Experimental Workflow and Rationale

The selection of each step and reagent is critical for ensuring high yield and purity.

G start Start: Reaction Setup reagents Charge Flask: 1. Methyl N-(2,6-dimethylphenyl)-DL-alaninate 2. Toluene (Solvent) 3. Base (e.g., NaHCO3) start->reagents addition Dropwise Addition of Methoxyacetyl Chloride (in Toluene) reagents->addition reaction Heat to Reflux (110°C) Reaction Time: 2-4 hours addition->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Cool & Filter Wash with: 1. 1M HCl 2. Sat. NaHCO3 3. Brine monitoring->workup Reaction Complete drying Dry Organic Layer (Anhydrous MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporator) drying->concentration purification Purification (Recrystallization) concentration->purification end End: Pure Metalaxyl purification->end

Figure 2: Experimental workflow for Metalaxyl synthesis.

Causality and Field-Proven Insights:

  • Choice of Solvent: Toluene is a common solvent for this acylation as its boiling point allows for a suitable reaction temperature to ensure a reasonable reaction rate.[6] It is also immiscible with water, which simplifies the aqueous work-up procedure.

  • Acid Scavenger: The presence of a base is non-negotiable. Without it, the HCl byproduct would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Sodium bicarbonate is a mild, inexpensive base, while triethylamine can also be effective.

  • Temperature Control: The initial dropwise addition of the highly reactive methoxyacetyl chloride should be controlled to prevent a rapid exotherm, which could lead to side reactions and reduced yield. The subsequent heating phase ensures the reaction proceeds to completion in a timely manner.

  • Work-up Strategy: The sequential washing steps are crucial for removing impurities. The acid wash removes basic impurities, the bicarbonate wash removes acidic impurities (like unreacted methoxyacetic acid from hydrolysis of the acid chloride), and the brine wash helps to break any emulsions and begin the drying process.

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood by trained personnel.

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves are mandatory.

  • Chemical Hazards:

    • Methoxyacetyl chloride: Corrosive and a lachrymator. Reacts violently with water. Handle with extreme care.

    • Toluene: Flammable and toxic. Avoid inhalation and skin contact.

    • Methyl N-(2,6-dimethylphenyl)-DL-alaninate: May be harmful if swallowed or in contact with skin.

  • Waste Disposal: All organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate. Aqueous waste should be neutralized before disposal according to institutional guidelines.

References

  • Wikipedia. Metalaxyl. [Link]

  • Patsnap Eureka. Synthesis method of metalaxyl key intermediate N-(2, 6-dimethylphenyl) amino methyl propionate. [Link]

  • Google Patents.
  • Food and Agriculture Organization of the United Nations. METALAXYL-M (212). [Link]

  • ResearchGate. (PDF) Enzyme-catalyzed preparation of methyl (R)-N-(2,6-dimethylphenyl)alaninate: a key intermediate for (R)-metalaxyl. [Link]

  • Google Patents. CN101088986B - Metalaxyl synthesizing process.
  • PubChem - National Institutes of Health. Metalaxyl. [Link]

  • AERU. N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alanine (Ref: CGA 62826). [Link]

  • Google Patents. CN101843246B - Manufacturing process of metalaxyl suspending agent.
  • European Patent Office. PROCESS FOR PREPARING N-PHENYL-N-METHOXYACETYL-DL-ALANINE-METHYLESTER DERIVATIVES. [Link]

  • ResearchGate. Chemical structure of metalaxyl-M. [Link]

Sources

Application

A Validated Stability-Indicating HPLC Method for the Comprehensive Purity Assessment of Methyl N-(2,6-dimethylphenyl)-DL-alaninate

An Application Note from the Office of the Senior Application Scientist Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) methodology for the purity d...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) methodology for the purity determination of Methyl N-(2,6-dimethylphenyl)-DL-alaninate, a critical intermediate in the synthesis of agrochemical fungicides such as metalaxyl.[1][2] Given that the biological activity of the final product can be enantiomer-specific, a comprehensive purity analysis must address both achiral (process-related impurities) and chiral (enantiomeric excess) purity.[3] This guide provides two distinct but complementary HPLC protocols: a reversed-phase (RP-HPLC) method for quantifying related substances and a chiral chromatography method for resolving and quantifying the R- and S-enantiomers. The protocols are designed for researchers, quality control analysts, and drug development professionals, with a deep dive into the scientific rationale behind method development choices. All methodologies are presented in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[4][5]

Introduction and Scientific Rationale

Methyl N-(2,6-dimethylphenyl)-DL-alaninate (CAS No. 52888-49-0) is a pivotal precursor in the manufacture of phenylamide fungicides, including the widely used metalaxyl.[1] The synthesis of this intermediate can introduce various impurities, such as unreacted starting materials or by-products from side reactions. Furthermore, the compound is a racemic mixture, containing a stereocenter on the alanine moiety.[6][] The enantiomer (R)-metalaxyl (also known as mefenoxam) exhibits significantly higher fungicidal activity than its (S)-counterpart.[3] Therefore, a rigorous analytical assessment is imperative to ensure the quality and consistency of the intermediate, which directly impacts the efficacy and safety of the final active ingredient.

1.1. The Analytical Challenge: A Two-Fold Purity Assessment

A comprehensive quality assessment of Methyl N-(2,6-dimethylphenyl)-DL-alaninate necessitates two orthogonal HPLC approaches:

  • Achiral Purity (Related Substances): This analysis targets impurities arising from the synthesis or degradation. The molecular structure, featuring a substituted benzene ring and an ester functional group, imparts moderate hydrophobicity, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC). A C18 stationary phase is selected for its versatility and proven performance in separating compounds of similar polarity.

  • Chiral Purity (Enantiomeric Excess): To control the stereochemical quality of the intermediate, especially when the desired final product is enantiomerically pure, the R- and S-enantiomers must be separated and quantified. This is unachievable on a standard achiral column. A specialized Chiral Stationary Phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a broad range of racemates and are the industry standard for this type of separation.[8][9] Literature indicates successful resolution using a Chiralcel OD column, a polysaccharide-based CSP, with a normal-phase mobile phase.[3]

This dual-method approach ensures a complete purity profile, providing critical data for process optimization, quality control, and regulatory compliance.

Experimental Workflow and Logic

The overall process for analyzing a sample involves initial preparation, execution of two distinct HPLC methods, and subsequent data analysis, all governed by a rigorous validation framework.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting A Weigh Sample and Reference Standard B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Protocol 1: Achiral RP-HPLC (Purity/Impurities) B->C Inject into HPLC System D Protocol 2: Chiral Normal-Phase HPLC (Enantiomeric Ratio) B->D Inject into HPLC System E Integrate Chromatograms C->E D->E F Calculate % Purity and % Enantiomeric Excess E->F G Final Report Generation F->G

Caption: High-level experimental workflow for purity analysis.

Protocol 1: Achiral Purity by Stability-Indicating RP-HPLC

This method is designed to quantify the main component and separate it from potential process-related impurities and degradation products.

3.1. Instrumentation and Materials

  • HPLC system with UV/Vis or Diode Array Detector (DAD)

  • C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Trifluoroacetic Acid (TFA)

  • Reference Standard: Methyl N-(2,6-dimethylphenyl)-DL-alaninate (>99% purity)

3.2. Solution Preparation

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Solution: Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of ~0.5 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the Standard Solution.

3.3. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
20.03070
25.03070
25.17030
30.07030

3.4. System Suitability Before sample analysis, inject the standard solution five times. The system is deemed ready for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0 for the main peak.

  • Theoretical Plates: ≥ 2000 for the main peak.

  • %RSD of Peak Area: ≤ 2.0% for the five replicate injections.

Protocol 2: Enantiomeric Purity by Chiral HPLC

This method resolves the R- and S-enantiomers to determine the enantiomeric excess (e.e.).

4.1. Instrumentation and Materials

  • HPLC system with UV/Vis Detector

  • Chiral Column (e.g., Chiralcel OD, 250 mm x 4.6 mm, 10 µm)

  • n-Hexane (HPLC Grade)

  • Isopropanol (IPA) (HPLC Grade)

4.2. Solution Preparation

  • Mobile Phase: n-Hexane / Isopropanol (95:5, v/v).

  • Diluent: n-Hexane / Isopropanol (95:5, v/v).

  • Standard/Sample Solution: Accurately weigh ~10 mg of the reference standard or sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of ~1.0 mg/mL.

4.3. Chromatographic Conditions

ParameterCondition
Column Chiralcel OD, 250 mm x 4.6 mm, 10 µm
Mobile Phase Isocratic: n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

4.4. System Suitability Inject the racemic standard solution. The system is suitable for analysis if:

  • Resolution (Rs): ≥ 1.5 between the two enantiomer peaks.

Method Validation Protocol

A robust analytical method must be validated to prove its fitness for purpose. The following protocol, based on ICH Q2(R2) guidelines, should be applied to both the achiral and chiral methods.[5][10]

G Validation Method Validation (ICH Q2(R2)) Specificity Specificity & Forced Degradation Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range Limits LOD & LOQ Linearity->Limits Accuracy->Range Precision->Range

Caption: Logical relationships in the HPLC method validation process.

5.1. Validation Parameters and Acceptance Criteria

ParameterPurposeExperimental Approach & Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.[11]Achiral: Perform forced degradation studies (acid, base, oxidative, thermal, photolytic stress).[12] The main peak should be spectrally pure (via DAD) and well-resolved from any degradation peaks. Chiral: Demonstrate baseline resolution between enantiomers.
Linearity To verify a proportional relationship between concentration and detector response over a defined range.[13]Analyze a minimum of five concentrations across the specified range. Criteria: Correlation coefficient (r²) ≥ 0.999.
Range The interval providing suitable precision, accuracy, and linearity.[10]Achiral Assay: 80% to 120% of the test concentration. Impurity: From LOQ to 120% of the impurity specification. Chiral: From LOQ to 120% of the minor enantiomer limit.
Accuracy The closeness of test results to the true value.[11]Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%). Criteria: Mean recovery should be within 98.0% to 102.0%.
Precision The degree of scatter between a series of measurements.Repeatability (Intra-assay): Analyze six replicate samples. Criteria: %RSD ≤ 2.0%. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Criteria: Overall %RSD should meet laboratory standards.
LOD & LOQ Lowest amount of analyte that can be detected (LOD) and quantified with acceptable precision and accuracy (LOQ).Determined based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the linearity curve.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.Introduce small changes to method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). Criteria: System suitability parameters must still be met.

5.2. Forced Degradation Study Protocol (for Specificity of Achiral Method)

Forced degradation studies are essential for developing stability-indicating methods.[14][15]

  • Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

Analyze all stressed samples alongside a non-stressed control. The goal is to achieve 5-20% degradation of the active substance.

Conclusion

The two validated HPLC methods detailed in this application note provide a comprehensive framework for the quality control of Methyl N-(2,6-dimethylphenyl)-DL-alaninate. The RP-HPLC method is stability-indicating and suitable for the quantification of the main component and its related impurities. The chiral HPLC method allows for precise determination of the enantiomeric composition. Together, these protocols provide the rigorous analytical data required by researchers and drug development professionals to ensure the identity, purity, and quality of this critical agrochemical intermediate.

References

  • Patsnap Eureka. Synthesis method of metalaxyl key intermediate N-(2, 6-dimethylphenyl) amino methyl propionate.
  • Google Patents. CN101088986B - Metalaxyl synthesizing process.
  • Park, O.J., et al. (2005). Enzyme-catalyzed preparation of methyl (R)-N-(2,6- dimethylphenyl)alaninate: a key intermediate for (R)-metalaxyl. ResearchGate. Available from: [Link]

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns.
  • Patel, B.N., et al. (2021). Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage Form Using RP-HPLC. Analytical Chemistry Letters.
  • MDPI. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Available from: [Link]

  • Benchchem. Synthesis of N-Methyl-L-alanine: A Technical Guide.
  • AERU. N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alanine (Ref: CGA 62826).
  • PubChem. methyl N-(2,6-dimethylphenyl)-alaninate | C12H17NO2 | CID 11481178. Available from: [Link]

  • LookChem. methyl N-(2,6-dimethylphenyl)-DL-alaninate 52888-49-0 Purity 99% 25kg/drum China. Available from: [Link]

  • Patel, B.N., et al. (2023). Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form. ResearchGate. Available from: [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Singh, R., & Raza, K. (2014). Forced degradation and impurity profiling. ScienceDirect. Available from: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • Annapurna, M., et al. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available from: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Walash, M., et al. (2023). Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. PubMed. Available from: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

Sources

Method

Application Note: Structural Confirmation of Synthesized Alaninates using NMR Spectroscopy

Introduction: The Critical Role of Alaninates and the Imperative of Structural Verification Alaninates, the ester derivatives of the amino acid alanine, are fundamental building blocks in contemporary drug discovery and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Alaninates and the Imperative of Structural Verification

Alaninates, the ester derivatives of the amino acid alanine, are fundamental building blocks in contemporary drug discovery and peptide synthesis.[1] Their precise molecular architecture is paramount to the biological activity and safety of the final therapeutic agent. Consequently, unambiguous confirmation of their synthesized structure is a non-negotiable checkpoint in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, offering an unparalleled, non-destructive insight into the molecular framework of these compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of ¹H, ¹³C, and 2D NMR techniques for the structural elucidation of synthesized alaninates.

Pillar 1: The "Why" - Causality in Experimental Choices

The selection of specific NMR experiments is not arbitrary; it is a strategic process aimed at systematically deconstructing the molecular puzzle. For a typical alaninate, our primary objectives are to:

  • Confirm the presence and connectivity of the core alanine backbone.

  • Verify the identity and attachment of the ester group.

  • Ensure the presence and integrity of any protecting groups (e.g., Boc, Cbz).

  • Establish the diastereomeric and enantiomeric purity, if applicable.

To achieve this, a multi-pronged approach utilizing 1D and 2D NMR is essential. ¹H NMR provides the initial overview of proton environments, while ¹³C NMR confirms the carbon skeleton.[2] 2D techniques, such as COSY and HSQC, are then employed to definitively map the intricate network of proton-proton and proton-carbon correlations.[3][4]

Pillar 2: Self-Validating Protocols for Unimpeachable Results

The trustworthiness of NMR data hinges on meticulous sample preparation and a logical workflow for data acquisition and analysis.

Experimental Workflow for Alaninate Structure Confirmation

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_confirmation Structure Confirmation synthesis Synthesized Alaninate purification Purification (e.g., Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr_1d 1D NMR Acquisition (¹H, ¹³C) sample_prep->nmr_1d nmr_2d 2D NMR Acquisition (COSY, HSQC) nmr_1d->nmr_2d data_proc Data Processing & Analysis nmr_2d->data_proc structure_elucidation Structure Elucidation data_proc->structure_elucidation final_confirmation Final Structure Confirmed structure_elucidation->final_confirmation

Caption: Workflow from synthesis to NMR-based structure confirmation.

Protocol 1: Sample Preparation

The quality of the final spectrum is directly proportional to the quality of the sample preparation.

  • Analyte Purity: Ensure the synthesized alaninate is of high purity, as residual solvents or reaction byproducts will complicate spectral analysis.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many protected alaninates due to its excellent solubilizing properties and relatively clean spectral window.[5] However, the choice of solvent can influence chemical shifts, so consistency is key.[6] For more polar alaninates, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) may be more appropriate.

  • Concentration: Aim for a concentration of 10-20 mg of the alaninate in 0.6-0.7 mL of deuterated solvent.[7] For ¹³C NMR, a higher concentration may be beneficial to improve the signal-to-noise ratio.

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can aid in dissolution.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the sample through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.

  • NMR Tube: Use high-quality, clean, and dry NMR tubes to avoid contaminants and ensure optimal spectral resolution.[8]

Protocol 2: 1D NMR Acquisition (¹H and ¹³C)
  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Key parameters to observe: chemical shift (δ), integration, and multiplicity (splitting pattern).

    • The integration values should correspond to the number of protons in each unique environment.[2]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom, simplifying the spectrum.[9]

    • Note that quaternary carbons (like the carbonyl carbon) will typically have a lower intensity.[9]

Protocol 3: 2D NMR Acquisition (COSY and HSQC)
  • COSY (Correlation Spectroscopy):

    • This experiment identifies protons that are coupled to each other, typically through two or three bonds.[3]

    • A cross-peak between two protons in the 2D spectrum indicates that they are coupled. This is invaluable for tracing the connectivity of the alaninate backbone and the ester side chain.[10]

  • HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment correlates protons directly attached to a specific carbon atom.[11]

    • Each cross-peak in the HSQC spectrum links a proton signal on one axis to a carbon signal on the other, providing definitive C-H bond information.[4]

Pillar 3: Authoritative Grounding & Data Interpretation

The interpretation of NMR spectra is a process of matching observed data with expected values derived from established principles and reference data.

Data Presentation: Expected NMR Data for a Generic Alaninate (e.g., N-Boc-L-alanine ethyl ester)
Group Proton (¹H) Expected δ (ppm) in CDCl₃ Multiplicity J (Hz) Carbon (¹³C) Expected δ (ppm) in CDCl₃
Boc Group t-butyl (9H)~1.45singlet (s)-C(CH₃)₃~28.3
C=O~155.5
Alanine Backbone α-CH (1H)~4.3-4.4quartet (q)~7.2α-C~49-50
β-CH₃ (3H)~1.40doublet (d)~7.2β-C~18-19
NH (1H)~5.0 (broad)broad singlet (br s)---
Ethyl Ester Group O-CH₂ (2H)~4.2quartet (q)~7.1O-CH₂~61.5
CH₃ (3H)~1.25triplet (t)~7.1CH₃~14.2
Carbonyl ----C=O~173.0

Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and temperature.[5][6][12]

Interpreting the Spectra: A Step-by-Step Guide
  • ¹H NMR Analysis:

    • Identify Key Signals: Locate the characteristic signals for the alanine backbone (the α-proton quartet and the β-methyl doublet).[13] The coupling constant between these two signals (³JHH) should be identical and typically around 7.2 Hz.

    • Confirm the Ester Group: Identify the signals corresponding to the ester moiety. For an ethyl ester, this would be a quartet and a triplet.

    • Verify Protecting Groups: A sharp singlet integrating to 9 protons around 1.45 ppm is a hallmark of a Boc group.[7]

    • Check for Impurities: Look for unexpected peaks, which could indicate residual solvents or starting materials.[14]

  • ¹³C NMR Analysis:

    • Carbonyl Carbons: Identify the two carbonyl carbons (ester and carbamate) in the downfield region (155-175 ppm).[15]

    • Backbone and Side Chain: Correlate the remaining peaks with the carbons of the alanine backbone and the ester group using reference tables.[9][16]

  • 2D NMR Correlation:

    • COSY:

      • Confirm the coupling between the α-CH and the β-CH₃ by observing a cross-peak between their respective signals.

      • Trace the connectivity within the ester group (e.g., a cross-peak between the O-CH₂ and the terminal CH₃ of an ethyl group).

    • HSQC:

      • Definitively assign each protonated carbon by correlating the proton and carbon chemical shifts. For example, the proton signal at ~4.3 ppm should show a cross-peak with the carbon signal at ~49-50 ppm, confirming the α-CH/α-C pair.

Advanced Considerations: J-Coupling Constants

The magnitude of the three-bond proton-proton coupling constant (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.[17] While detailed conformational analysis is beyond the scope of routine confirmation, significant deviations from expected ³J values (~7 Hz for freely rotating systems) could indicate conformational constraints.[18]

Troubleshooting Common Issues

  • Broad Peaks: This can be due to sample aggregation, paramagnetic impurities, or chemical exchange (e.g., the NH proton). Increasing the temperature of the experiment can sometimes sharpen exchange-broadened peaks.

  • Overlapping Signals: If key signals overlap in the ¹H NMR spectrum, changing the deuterated solvent can often resolve them due to different solvent-solute interactions.[5]

  • Low Signal-to-Noise (especially in ¹³C NMR): Increase the number of scans and/or the sample concentration.

Conclusion

A systematic approach combining 1D (¹H and ¹³C) and 2D (COSY and HSQC) NMR spectroscopy provides a robust and self-validating method for the unambiguous structural confirmation of synthesized alaninates. By understanding the causality behind the experimental choices and meticulously following established protocols, researchers can generate high-quality, trustworthy data, ensuring the integrity of these critical building blocks in the drug development process.

References

  • ResearchGate. ¹H NMR spectra (300 MHz) of methyl group of alanine for L-Phg-Ala-NH 2... Available at: [Link]

  • PubChem - NIH. L-Alanine | C3H7NO2 | CID 5950. Available at: [Link]

  • ResearchGate. A 950 MHz proton [ ¹ H]-NMR spectrum of alanine. The spectrum shows the... Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • ACS Publications. Computational Analysis of Solvent Effects in NMR Spectroscopy. Available at: [Link]

  • PubMed Central. J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space. Available at: [Link]

  • NMR-Bio. NMR sample preparation guidelines. Available at: [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

  • ResearchGate. ¹H NMR spectra of variously isotopically labelled l-alanine molecules... Available at: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the... Available at: [Link]

  • MDPI. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Available at: [Link]

  • PubMed. A high-resolution solid-state 13C-NMR study on [1-13C]Ala and [3-13C]Ala and [1-13C]Leu and Val-labelled bacteriorhodopsin. Conformation and dynamics of transmembrane helices, loops and termini, and hydration-induced conformational change. Available at: [Link]

  • University of Wisconsin. 5.3 Spin-Spin Splitting: J-Coupling. Available at: [Link]

  • YouTube. How to interpret a HSQC NMR Spectrum. Available at: [Link]

  • Center for In Vivo Metabolism. ¹³C Chemical Shift Reference. Available at: [Link]

  • Chemistry LibreTexts. J-Coupling (Scalar). Available at: [Link]

  • SciSpace. Synthesis and NMR elucidation of novel octa-amino acid resorcin[13]arenes derivatives. Available at: [Link]

  • Reddit. How does solvent choice effect chemical shift in NMR experiments? Available at: [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]

  • Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • PubMed Central. Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. Available at: [Link]

  • ResearchGate. (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

  • ACS Publications. Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. Available at: [Link]

  • SciSpace. Synthesis and NMR elucidation of novel octa-amino acid resorcin[13]arenes derivatives. Available at: [Link]

  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]

  • YouTube. Basic NMR Sample Preparation. Available at: [Link]

  • Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]

  • University of Washington. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Available at: [Link]

  • Oregon State University. ¹³C NMR Chemical Shift. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

  • Wikipedia. J-coupling. Available at: [Link]

  • Oregon State University. ¹H NMR Chemical Shift. Available at: [Link]

  • Compound Interest. A guide to ¹³C NMR chemical shift values. Available at: [Link]

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Application

Application and Protocol Guide for the Chiral Separation of Methyl N-(2,6-dimethylphenyl)-DL-alaninate Enantiomers

Introduction: The Significance of Chiral Purity in Agrochemical Synthesis Methyl N-(2,6-dimethylphenyl)-DL-alaninate is a critical chiral intermediate in the synthesis of the widely used fungicide, metalaxyl.[1] Metalaxy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Purity in Agrochemical Synthesis

Methyl N-(2,6-dimethylphenyl)-DL-alaninate is a critical chiral intermediate in the synthesis of the widely used fungicide, metalaxyl.[1] Metalaxyl, an acylalanine fungicide, is effective against a range of soil-borne and foliar diseases caused by Oomycete fungi. The fungicidal activity of metalaxyl resides almost exclusively in the R-(-)-enantiomer, known as metalaxyl-M or mefenoxam.[1] Consequently, the use of enantiomerically pure metalaxyl-M allows for a reduction in the applied dosage, minimizing environmental impact and reducing the potential for off-target effects. This underscores the importance of robust analytical methods to resolve and quantify the enantiomers of its precursors, including Methyl N-(2,6-dimethylphenyl)-DL-alaninate, to ensure the stereochemical purity of the final active ingredient.

This comprehensive guide provides detailed application notes and protocols for the chiral separation of Methyl N-(2,6-dimethylphenyl)-DL-alaninate enantiomers. We will explore methodologies across High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), offering researchers, scientists, and drug development professionals a robust framework for method development and routine analysis.

Physicochemical Properties of Methyl N-(2,6-dimethylphenyl)-DL-alaninate

A foundational understanding of the analyte's properties is crucial for logical method development.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Boiling Point 98-100 °C (at 4 Torr)[2]
LogP 2.68 (at 25°C)[2]
Water Solubility 208.1 mg/L (at 25°C)[2]
Form Oil[2]

The moderate LogP and limited water solubility suggest good compatibility with both normal-phase and reversed-phase chromatographic techniques. Its boiling point indicates that GC analysis is feasible, likely with appropriate derivatization to enhance volatility and peak shape.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Chiral Analysis

HPLC is a powerful and versatile technique for the direct separation of enantiomers using a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are highly effective for a broad range of chiral compounds, including N-aryl amino acid esters.

A. The Principle of Chiral Recognition on Polysaccharide-Based CSPs

The separation of enantiomers on polysaccharide-based CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate), is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The differing stability of these complexes leads to different retention times. The primary interactions governing this chiral recognition include:

  • Hydrogen Bonding: The carbamate groups on the polysaccharide backbone can act as hydrogen bond donors and acceptors, interacting with polar functional groups on the analyte, such as the ester and the N-H group.

  • π-π Interactions: The phenyl groups of the CSP can engage in π-π stacking with the 2,6-dimethylphenyl ring of the analyte.

  • Steric Interactions: The enantiomers fit differently into the chiral grooves and cavities of the polysaccharide structure. The bulky 2,6-dimethylphenyl group plays a significant role in this steric fitting, and subtle differences in the spatial arrangement of the methyl and ester groups around the chiral center dictate the stability of the interaction.

The combination of these interactions results in a higher binding affinity for one enantiomer over the other, leading to its stronger retention on the column and subsequent separation.

cluster_CSP Chiral Stationary Phase (Polysaccharide) cluster_Analyte Analyte Enantiomer CSP Cellulose Backbone (Chiral Grooves) Carbamate Carbamate Groups (H-Bonding) Phenyl Phenyl Groups (π-π Stacking) Analyte Methyl N-(2,6-dimethylphenyl)-alaninate Ester Ester Group (H-Bonding) Ester->Carbamate H-Bonding NH N-H Group (H-Bonding) NH->Carbamate H-Bonding Aryl Aryl Ring (π-π & Steric) Aryl->CSP Steric Fit Aryl->Phenyl π-π Stacking caption Chiral Recognition Mechanism on a Polysaccharide CSP

Caption: Interactions governing chiral recognition.

B. Recommended HPLC Protocol (Normal-Phase)

This protocol is based on established methods for the chiral separation of the metalaxyl intermediate on a cellulose-based CSP.[3]

1. Instrumentation and Consumables:

  • HPLC system with a UV detector

  • Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD, 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: HPLC-grade n-hexane and 2-propanol (isopropanol)

  • Sample Diluent: Mobile phase

2. Chromatographic Conditions:

ParameterRecommended Setting
Column Chiralcel® OD (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol (99:1, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C (Ambient)
Detection UV at 230 nm
Injection Volume 10 µL
Sample Concentration ~1 mg/mL in mobile phase

3. Step-by-Step Protocol:

  • System Preparation: Ensure the HPLC system is thoroughly flushed with the mobile phase to remove any incompatible solvents.

  • Mobile Phase Preparation: Prepare the mobile phase by accurately mixing 990 mL of n-hexane with 10 mL of 2-propanol. Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh approximately 10 mg of Methyl N-(2,6-dimethylphenyl)-DL-alaninate and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution.

  • Column Equilibration: Equilibrate the Chiralcel® OD column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject 10 µL of the sample solution and start the data acquisition.

  • Analysis: The expected retention times are approximately 7.9 minutes for the (R)-enantiomer and 8.9 minutes for the (S)-enantiomer.[1] Calculate the resolution between the two peaks. A resolution of >1.5 is considered baseline separation.

4. Method Optimization Insights:

  • Resolution and Retention: If the resolution is poor, consider decreasing the percentage of 2-propanol in the mobile phase. This will increase the retention times and often improves separation. Conversely, if retention times are excessively long, a slight increase in the 2-propanol content can be beneficial.

  • Peak Shape: For acidic or basic analytes, the addition of a small amount of an acidic (e.g., 0.1% trifluoroacetic acid) or basic (e.g., 0.1% diethylamine) modifier to the mobile phase can improve peak shape. However, for this neutral analyte, it is likely not necessary.

  • Temperature: Lowering the column temperature can sometimes enhance chiral selectivity, leading to better resolution, though it will also increase retention times and backpressure.

II. Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative

SFC is a powerful technique for chiral separations that uses supercritical CO₂ as the main mobile phase component. It often provides faster separations and reduced solvent consumption compared to HPLC. Polysaccharide-based CSPs are also the preferred choice for chiral SFC.

A. Rationale for Using SFC

The low viscosity and high diffusivity of supercritical CO₂ allow for higher flow rates without a significant loss in efficiency, leading to faster analysis times. SFC is particularly well-suited for normal-phase separations and can often provide different selectivity compared to HPLC, making it a valuable tool in method development.

cluster_input Inputs cluster_process SFC System Racemic_Sample Racemic Sample in Diluent Injector Injector Racemic_Sample->Injector Supercritical_CO2 Supercritical CO₂ Pump Pump Supercritical_CO2->Pump Co_Solvent Co-Solvent (e.g., Methanol) Co_Solvent->Pump Pump->Injector Chiral_Column Chiral Column (e.g., Lux Cellulose-1) Injector->Chiral_Column Detector Detector (UV/MS) Chiral_Column->Detector BPR Back Pressure Regulator (BPR) Detector->BPR Data_System Data System Detector->Data_System caption Workflow for Chiral SFC Analysis

Caption: General workflow for SFC analysis.

B. Recommended SFC Protocol

This protocol provides a starting point for developing a chiral SFC method for Methyl N-(2,6-dimethylphenyl)-DL-alaninate.

1. Instrumentation and Consumables:

  • SFC system with a UV or Mass Spectrometry (MS) detector

  • Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel (e.g., Lux® Cellulose-1, 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Supercritical grade CO₂ and HPLC-grade methanol

  • Sample Diluent: Methanol or a mixture of methanol and a weaker solvent like isopropanol.

2. Chromatographic Conditions:

ParameterRecommended Starting Setting
Column Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)
Mobile Phase CO₂ / Methanol (Gradient: 5% to 40% Methanol over 5 min)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40°C
Detection UV at 230 nm
Injection Volume 5 µL
Sample Concentration ~1 mg/mL in methanol

3. Step-by-Step Protocol:

  • System Preparation: Ensure the SFC system is properly equilibrated and the back pressure regulator is functioning correctly.

  • Sample Preparation: Dissolve approximately 5 mg of the racemic analyte in 5 mL of methanol.

  • Method Setup: Program the SFC system with the gradient conditions, flow rate, temperature, and back pressure as specified.

  • Injection and Data Acquisition: Inject the sample and begin the analysis.

  • Analysis and Optimization:

    • Evaluate the initial screening run for any signs of separation.

    • If separation is observed, switch to an isocratic mobile phase composition corresponding to the elution conditions of the enantiomers to optimize the resolution. A typical starting point would be an isocratic hold at 5-10% less than the co-solvent percentage at which the peaks eluted in the gradient.

    • If no separation is observed, try a different co-solvent (e.g., ethanol or isopropanol) or a different polysaccharide-based CSP (e.g., an amylose-based column).

    • For basic analytes, adding a small amount of a basic additive (e.g., 0.1% isopropylamine) to the co-solvent can improve peak shape and resolution.[4]

III. Gas Chromatography (GC): An Option for Volatile Analytes

For analytes that are volatile or can be made volatile through derivatization, chiral GC offers excellent resolving power and sensitivity. Given the boiling point of Methyl N-(2,6-dimethylphenyl)-DL-alaninate, direct injection may be possible, but derivatization is often recommended for amino acid esters to improve peak shape and thermal stability.

A. The Principle of Chiral Recognition on Cyclodextrin-Based CSPs

Derivatized cyclodextrins are the most common CSPs for chiral GC. These are cyclic oligosaccharides that form a toroidal structure with a hydrophobic inner cavity and a hydrophilic outer surface. Chiral recognition is primarily based on:

  • Inclusion Complexation: The hydrophobic 2,6-dimethylphenyl group of the analyte can fit into the hydrophobic cavity of the cyclodextrin. The tightness of this fit can differ between the two enantiomers.

  • Surface Interactions: The polar groups of the analyte (ester, N-H) can interact with the hydroxyl or other derivative groups on the rim of the cyclodextrin via hydrogen bonding.

The combination of these host-guest interactions leads to the differential retention of the enantiomers.

B. Recommended GC Protocol

This protocol provides a general framework for the chiral GC analysis of N-aryl alanine esters.

1. Instrumentation and Consumables:

  • GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral Column: A derivatized cyclodextrin capillary column (e.g., Chirasil-Val or a β- or γ-cyclodextrin-based phase, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Hydrogen

  • Sample Diluent: Dichloromethane or ethyl acetate

2. Chromatographic Conditions:

ParameterRecommended Setting
Column Chirasil-Val (or similar amino acid derivative CSP)
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250°C
Injection Mode Split (e.g., 50:1)
Oven Program Start at 100°C, hold for 1 min, ramp at 5°C/min to 200°C, hold for 5 min
Detector FID at 270°C or MS (scan mode)
Injection Volume 1 µL
Sample Concentration ~1 mg/mL in ethyl acetate

3. Step-by-Step Protocol:

  • Sample Preparation: Dissolve the racemic analyte in a suitable solvent like ethyl acetate. While direct injection may be possible, consider derivatization (e.g., N-trifluoroacetylation) to improve volatility and peak shape, especially if tailing is observed.

  • System Setup: Install the chiral capillary column and condition it according to the manufacturer's instructions. Set the GC parameters as outlined above.

  • Injection and Analysis: Inject the sample and acquire the chromatogram.

  • Optimization:

    • The oven temperature program is a critical parameter for optimizing resolution in GC. A slower temperature ramp can often improve the separation between enantiomers.

    • If resolution is insufficient, trying a different derivatized cyclodextrin column with a different cavity size (β vs. γ) or different derivative groups can provide the necessary change in selectivity.

IV. Summary and Concluding Remarks

The successful chiral separation of Methyl N-(2,6-dimethylphenyl)-DL-alaninate is a critical step in ensuring the quality and efficacy of the fungicide metalaxyl-M. This guide has provided detailed protocols and the underlying scientific principles for achieving this separation using HPLC, SFC, and GC.

  • HPLC on a polysaccharide-based CSP under normal-phase conditions is a well-documented and reliable method.

  • SFC offers a faster and more environmentally friendly alternative, with excellent potential for high-throughput screening and preparative separations.

  • GC with a cyclodextrin-based CSP is a viable option, particularly if high resolution and sensitivity are required, though derivatization may be necessary for optimal performance.

The choice of technique will depend on the specific requirements of the laboratory, including available instrumentation, desired analysis speed, and scale of the separation. The protocols provided herein serve as robust starting points for method development, and the principles of optimization discussed will empower researchers to fine-tune their separations for optimal performance.

References

  • Park, O.-J. et al. (2005). Enzyme-catalyzed preparation of methyl (R)-N-(2,6-dimethylphenyl)alaninate: a key intermediate for (R)-metalaxyl. Tetrahedron: Asymmetry, 16(7), 1221-1225. Available at: [Link]

  • Novakova, L. et al. (2014). Cellulose tris-(3,5-dimethylphenylcarbamate)-based chiral stationary phase for the enantioseparation of drugs in supercritical fluid chromatography: comparison with HPLC. Journal of Separation Science, 37(7-8), 829-839. Available at: [Link]

  • Zhou, Z. et al. (2004). HPLC Separation of Metalaxyl and Metalaxyl Intermediate Enantiomers on Cellulose-Based Sorbent. Analytical Letters, 37(1), 167-173. Available at: [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Available at: [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Available at: [Link]

  • Chiral Technologies. (2021). SFC Chiral Separations: Method Development with Polysaccharide CSPs. Available at: [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral recognition of cellulose tris(3,5-dimethylphenylcarbamate). Chirality, 20(3-4), 245-250. Available at: [Link]

  • PubChem. (n.d.). Methyl N-(2,6-dimethylphenyl)-DL-alaninate. CID 94555. Available at: [Link]

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Method

Application Note: The Corey Lactone as a Cornerstone Intermediate in the Synthesis of Bioactive Prostaglandins

Introduction: The Strategic Role of Intermediates in Complex Molecule Synthesis The total synthesis of natural products and bioactive molecules is a cornerstone of modern medicinal chemistry and drug development.[1] Rath...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Intermediates in Complex Molecule Synthesis

The total synthesis of natural products and bioactive molecules is a cornerstone of modern medicinal chemistry and drug development.[1] Rather than a linear assembly of atoms, these complex syntheses are strategic, multi-stage campaigns that rely on the creation of stable, versatile, and stereochemically defined intermediates. These intermediates serve as crucial hubs from which multiple analogues can be generated, enabling the exploration of structure-activity relationships (SAR). Among the pantheon of such pivotal molecules, the Corey lactone stands as a landmark achievement in synthetic organic chemistry.[2] Its development by E.J. Corey not only conquered the formidable challenge of prostaglandin synthesis but also established a convergent and elegant strategy that remains influential to this day.[2][3]

This guide provides an in-depth exploration of the Corey lactone, detailing its synthesis, its strategic importance, and a comprehensive protocol for its use in the synthesis of prostaglandins, a class of potent, lipid-derived hormones that modulate a vast array of physiological processes.[2][4]

The Corey Lactone: A Stereochemically Rich and Versatile Scaffold

The formal name of the most common Corey lactone derivative is (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-ol. Its significance lies in the fact that it contains four contiguous stereocenters that perfectly map onto the core of the natural prostaglandins.[5][6]

Key Structural Features:

  • Bicyclic Lactone System: Provides rigidity and protects the C-11 hydroxyl group (prostaglandin numbering).

  • Defined Stereochemistry: The specific arrangement of the hydroxyl and hydroxymethyl groups sets the stage for the correct stereochemical installation of the two side chains.

  • Differentiated Hydroxyl Groups: The primary (exocyclic) and secondary (endocyclic) hydroxyl groups can be selectively protected and manipulated, allowing for controlled, stepwise elaboration of the final molecule.

The genius of the Corey approach is its convergency. The complex prostaglandin molecule is dissected into three key building blocks: the Corey lactone (the cyclopentane core) and two side chains (the α- and ω-chains). These are synthesized independently and then coupled together, a strategy that is vastly more efficient than a linear synthesis.[7]

Synthesis of the Corey Lactone Intermediate

Numerous synthetic routes to the Corey lactone have been developed since its inception, ranging from racemic resolutions to fully asymmetric catalytic methods.[8] A classic and widely adopted approach begins with cyclopentadiene, illustrating fundamental principles of stereocontrol.[3][7]

Causality in the Synthetic Design

The chosen synthetic pathway is not arbitrary; each step is designed to solve a specific stereochemical or functional group challenge:

  • Diels-Alder Reaction: This powerful cycloaddition is used to rapidly build the bicyclic core and establish the initial stereochemical relationships. Using a chiral auxiliary on the dienophile allows for an enantioselective reaction.[7]

  • Baeyer-Villiger Oxidation: This reaction cleverly inserts an oxygen atom into the bicyclic ketone to form the lactone ring system, a key structural feature of the intermediate.[7]

  • Iodolactonization: This step is a classic example of neighboring group participation. It simultaneously introduces the C-11 hydroxyl group and forms a new γ-lactone with the correct stereochemistry, guided by the existing geometry of the molecule.[3]

The overall workflow from a common starting material to the functionalized Corey lactone is a testament to elegant synthetic planning.

G cluster_0 Corey Lactone Synthesis Workflow A Cyclopentadiene Derivative + Dienophile B Diels-Alder Adduct (Bicyclic Alkene) A->B [4+2] Cycloaddition C Bicyclic Ketone B->C Functional Group Manipulation D δ-Lactone C->D Baeyer-Villiger Oxidation E Iodo-γ-lactone D->E Hydrolysis & Iodolactonization F Corey Lactone Diol E->F Reductive Deiodination

Caption: A generalized workflow for the synthesis of the Corey lactone.

Application Protocol: Synthesis of Prostaglandin F₂α (PGF₂α) from Corey Lactone

This section provides a detailed, step-by-step methodology for the conversion of the Corey lactone to PGF₂α, a representative bioactive prostaglandin.

Pre-Protocol: Strategic Protection of Hydroxyl Groups

Before chain elongation, the two hydroxyl groups of the Corey lactone must be differentiated. The secondary hydroxyl is more sterically hindered. A common strategy is to protect the more reactive primary hydroxyl, then protect the secondary hydroxyl with a bulky group, and finally, selectively deprotect the primary hydroxyl. For this protocol, we will assume the starting material is the common intermediate where the secondary hydroxyl is protected with a p-phenylbenzoyl (PBB) or tert-butyldimethylsilyl (TBS) group, leaving the primary hydroxyl free.[6][9]

Table 1: Key Reagents and Their Functions

Reagent/StepPurposeCausality/Rationale
Part A: ω-Chain Installation
Collins Oxidation / PCC / SwernOxidize the primary alcohol to an aldehyde (the "Corey Aldehyde").Mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid and to preserve the sensitive functional groups elsewhere.
Horner-Wadsworth-Emmons (HWE) ReagentReacts with the aldehyde to form the ω-chain via an (E)-selective olefination.The HWE reaction is highly reliable for forming trans-alkenes and tolerates a wide range of functional groups.
Zinc Borohydride / L-SelectrideStereoselectively reduce the C-15 ketone (prostaglandin numbering) to the natural (S)-alcohol.The bulky protecting group on the C-11 hydroxyl directs the reducing agent to attack from a specific face, ensuring the correct stereoisomer.
Part B: α-Chain Installation
Diisobutylaluminium Hydride (DIBAL-H)Reduce the lactone to a lactol (a cyclic hemiacetal) at low temperature.DIBAL-H is a powerful but controllable reducing agent. At -78 °C, the reaction stops at the lactol stage without reducing it further to a diol.
Wittig Reagent (e.g., Ph₃P=CH(CH₂)₃COOH)Reacts with the lactol to form the α-chain via olefination.The Wittig reaction is a classic method for forming C=C bonds. The lactol exists in equilibrium with the open-chain hydroxy-aldehyde, which reacts.
Part C: Deprotection
Potassium Carbonate in MethanolRemove ester-based protecting groups (e.g., PBB).Basic hydrolysis (saponification) is a standard method for cleaving ester protecting groups under mild conditions.
Detailed Experimental Protocol

Part A: ω-Chain Installation

  • Oxidation to Corey Aldehyde:

    • Dissolve the hydroxyl-protected Corey lactone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C.

    • Add Collins reagent (or Pyridinium chlorochromate, PCC) (1.5 - 2.0 eq) portion-wise.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by filtering through a pad of silica gel or Celite, eluting with ethyl acetate. Concentrate the filtrate in vacuo to yield the crude Corey aldehyde, which is often used directly in the next step.[6]

  • Horner-Wadsworth-Emmons Olefination:

    • In a separate flask, prepare the HWE ylide. Suspend sodium hydride (1.1 eq) in anhydrous THF and cool to 0 °C.

    • Add the appropriate phosphonate reagent (e.g., dimethyl (2-oxoheptyl)phosphonate) (1.1 eq) dropwise. Stir for 30 minutes at 0 °C.

    • Cool the ylide solution to -78 °C. Add a solution of the crude Corey aldehyde from the previous step in THF dropwise.

    • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

    • Quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the enone product.

  • Stereoselective Reduction of C-15 Ketone:

    • Dissolve the enone (1.0 eq) in a mixture of THF and methanol at -78 °C.

    • Add a solution of L-Selectride or zinc borohydride (1.5 eq) dropwise. The bulky nature of the reducing agent and the directing effect of the C-11 protecting group are critical for achieving the desired (S)-stereochemistry at C-15.[3]

    • Stir at -78 °C for 2-3 hours. Monitor by TLC.

    • Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry, and concentrate. Purify by column chromatography.

G cluster_1 Prostaglandin Synthesis Workflow A Protected Corey Lactone B Corey Aldehyde A->B 1. Oxidation C Enone Intermediate (ω-chain attached) B->C 2. HWE Olefination 3. Ketone Reduction D Lactol (Reduced Lactone) C->D 4. DIBAL-H Reduction E Protected PGF₂α D->E 5. Wittig Reaction F Final PGF₂α E->F 6. Deprotection

Caption: Key transformations in the synthesis of PGF₂α from a Corey lactone intermediate.

Part B: α-Chain Installation

  • Reduction to Lactol:

    • Dissolve the intermediate from Part A (1.0 eq) in anhydrous toluene or DCM and cool to -78 °C under an inert atmosphere.

    • Add DIBAL-H (1.1 eq, 1.0 M solution in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C.

    • Stir for 30-60 minutes at -78 °C. The reaction is typically very fast.

    • Quench by the slow, dropwise addition of methanol, followed by water and saturated Rochelle's salt solution.

    • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

    • Separate the layers and extract the aqueous phase with ethyl acetate. Combine organics, dry, and concentrate to yield the crude lactol, which is used immediately.

  • Wittig Reaction:

    • In a separate flask, prepare the Wittig ylide. Suspend the phosphonium salt (e.g., (4-carboxybutyl)triphenylphosphonium bromide) (2.5 eq) in anhydrous DMSO or THF.

    • Add a strong base such as sodium hydride or potassium tert-butoxide (2.5 eq) and stir until the characteristic deep red/orange color of the ylide forms.

    • Add the crude lactol from the previous step as a solution in the same solvent.

    • Stir the reaction at room temperature overnight.

    • Pour the reaction mixture into water and acidify to pH ~4 with dilute HCl.

    • Extract thoroughly with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield fully protected PGF₂α.

Part C: Final Deprotection

  • Removal of Protecting Groups:

    • Dissolve the protected PGF₂α (1.0 eq) in methanol.

    • Add anhydrous potassium carbonate (K₂CO₃) (3.0 eq).

    • Stir at room temperature for 4-8 hours, monitoring by TLC.

    • Neutralize the reaction with acetic acid or a mild acid resin.

    • Concentrate the mixture and purify by reverse-phase HPLC or careful column chromatography to yield pure PGF₂α.

Conclusion

The Corey lactone is more than just a chemical intermediate; it represents a paradigm shift in synthetic strategy. Its elegant design and inherent versatility enabled the practical synthesis of prostaglandins and their analogues, opening the door to extensive biological and clinical research.[5][7][8] The protocols outlined here, based on decades of refinement, demonstrate the logic and precision required in modern bioactive molecule synthesis. For researchers and drug development professionals, mastering the use of such cornerstone intermediates is fundamental to the efficient discovery and production of novel therapeutics.

References

  • G. F. B. D. D. C. M. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. MDPI. [Link]

  • (2021). Preparation method of corey lactone diol.
  • G. F. B. D. D. C. M. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. PubMed. [Link]

  • (2005). Process for the synthesis of prostaglandin derivatives.
  • (2024). 10: Strategies in Prostaglandins Synthesis. Chemistry LibreTexts. [Link]

  • (2022). Lecture 10: Total synthesis of Prostaglandin (Corey). YouTube. [Link]

  • Haney, O., et al. (2018). Bioactive molecule discovery via intermediates of total synthesis. Morressier. [Link]

  • Hayashi, Y., et al. (2021). Pot and time economies in the total synthesis of Corey lactone. National Institutes of Health (NIH). [Link]

  • Hayashi, Y., et al. (2021). Pot and time economies in the total synthesis of Corey lactone. RSC Publishing. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl N-(2,6-dimethylphenyl)-DL-alaninate

Welcome to the technical support center for the synthesis of Methyl N-(2,6-dimethylphenyl)-DL-alaninate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth techn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl N-(2,6-dimethylphenyl)-DL-alaninate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical information, troubleshooting advice, and detailed protocols to enhance the yield and purity of your synthesis. As a key intermediate in the production of the fungicide metalaxyl, optimizing the synthesis of this compound is critical for efficient and cost-effective manufacturing.

This resource is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work. We will explore the most common and effective synthesis routes, address potential challenges, and offer practical solutions.

FREQUENTLY ASKED QUESTIONS (FAQs)

Here we address some of the common initial questions encountered when synthesizing Methyl N-(2,6-dimethylphenyl)-DL-alaninate.

Q1: What are the primary synthesis routes for Methyl N-(2,6-dimethylphenyl)-DL-alaninate?

A1: There are three primary routes for the synthesis of Methyl N-(2,6-dimethylphenyl)-DL-alaninate:

  • Nucleophilic Substitution: This is a classical and widely used method involving the reaction of 2,6-dimethylaniline with a methyl 2-halopropionate (e.g., methyl 2-chloropropionate or methyl 2-bromopropionate).

  • Buchwald-Hartwig Amination: A more modern, palladium-catalyzed cross-coupling reaction that offers high efficiency and broad substrate scope.[1]

  • Reductive Amination: This method involves the reaction of a keto-acid precursor, such as methyl pyruvate, with 2,6-dimethylaniline to form an imine, which is then reduced to the target amine.[2]

Q2: My yield is consistently low. What are the general factors I should investigate?

A2: Low yields can stem from several factors, regardless of the synthetic route. Key areas to investigate include:

  • Reagent Purity: Ensure the purity of your starting materials, especially the 2,6-dimethylaniline and the alanine derivative. Impurities can interfere with the reaction.

  • Reaction Conditions: Temperature, reaction time, and inert atmosphere are critical. Ensure your setup maintains the desired conditions consistently.

  • Solvent and Base Choice: The selection of solvent and base can significantly impact the reaction rate and the formation of side products.

  • Catalyst Activity (for Buchwald-Hartwig): The palladium catalyst and its ligand are crucial. Ensure the catalyst is active and the ligand is appropriate for the specific transformation.

Q3: I am observing significant side product formation. What are the likely culprits?

A3: Side product formation is a common issue. The nature of the side products depends on the synthetic route:

  • Over-alkylation/arylation: In nucleophilic substitution, the product amine can sometimes react further.

  • Hydrolysis: The ester group of the product can be hydrolyzed if water is present, especially under basic or acidic conditions.

  • Homocoupling (Buchwald-Hartwig): Side reactions involving the coupling of two aryl halides or two amines can occur.

  • Incomplete reduction (Reductive Amination): Residual imine is a common impurity if the reduction step is not complete.[3]

Q4: How can I effectively purify the final product?

A4: Purification of Methyl N-(2,6-dimethylphenyl)-DL-alaninate typically involves:

  • Extraction: An initial workup with an appropriate solvent to remove inorganic salts and other water-soluble impurities.

  • Column Chromatography: Silica gel chromatography is effective for separating the product from unreacted starting materials and side products.[4]

  • Vacuum Distillation: For larger scale purification, vacuum distillation can be an efficient method.

SYNTHESIS ROUTE 1: NUCLEOPHILIC SUBSTITUTION

This method is a robust and cost-effective approach for the synthesis of Methyl N-(2,6-dimethylphenyl)-DL-alaninate. The reaction involves the direct N-alkylation of 2,6-dimethylaniline with a methyl 2-halopropionate.

Troubleshooting Guide: Nucleophilic Substitution

Q: My reaction is very slow or incomplete. How can I improve the reaction rate?

A: Several factors can influence the reaction rate:

  • Leaving Group: Methyl 2-bromopropionate is more reactive than methyl 2-chloropropionate due to the better leaving group ability of bromide. Consider switching to the bromo-derivative if you are using the chloro-derivative.

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be cautious as higher temperatures can also lead to more side products. A systematic temperature screen is recommended.

  • Catalyst: The addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction, especially when using methyl 2-chloropropionate, through the in-situ formation of the more reactive iodo-intermediate (Finkelstein reaction).

Q: I am observing a significant amount of a dialkylated side product. How can I minimize this?

A: Dialkylation occurs when the product amine, which is also a nucleophile, reacts with another molecule of the methyl 2-halopropionate. To minimize this:

  • Stoichiometry: Use a slight excess of the 2,6-dimethylaniline relative to the methyl 2-halopropionate. This will increase the probability of the halo-ester reacting with the starting aniline rather than the product.

  • Slow Addition: Adding the methyl 2-halopropionate slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, thus disfavoring the second alkylation step.

Q: What is the optimal base for this reaction?

A: A moderately weak, non-nucleophilic base is typically used to neutralize the hydrohalic acid formed during the reaction.

  • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃): These are commonly used and effective bases for this transformation.

  • Triethylamine (Et₃N): This organic base can also be used, but its removal during workup can be more complex. Stronger bases like sodium hydroxide should be avoided as they can promote the hydrolysis of the ester functionality.

Experimental Protocol: Nucleophilic Substitution
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dimethylaniline (1.0 eq), sodium carbonate (1.5 eq), and potassium iodide (0.1 eq).

  • Add a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Heat the mixture to 80-100 °C with vigorous stirring.

  • Slowly add methyl 2-bromopropionate (1.1 eq) to the reaction mixture over 1-2 hours.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

SYNTHESIS ROUTE 2: BUCHWALD-HARTWIG AMINATION

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This method offers high yields and functional group tolerance, making it an attractive alternative to classical methods.

Troubleshooting Guide: Buchwald-Hartwig Amination

Q: My reaction is not proceeding to completion. What should I check?

A: Incomplete conversion in a Buchwald-Hartwig reaction often points to issues with the catalytic cycle:

  • Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical. For sterically hindered anilines like 2,6-dimethylaniline, bulky, electron-rich ligands such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos, RuPhos) are often necessary to promote efficient oxidative addition and reductive elimination.[5]

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Degas your solvent and reagents thoroughly.

  • Base: The choice of base is crucial. A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, for substrates with chiral centers prone to epimerization, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary to avoid racemization.[6]

Q: I am observing racemization of my product. How can I prevent this?

A: Racemization of the stereocenter in the alanine moiety is a significant concern.

  • Base Selection: Strong bases can deprotonate the alpha-proton of the amino ester, leading to racemization.[6] Using a weaker base like Cs₂CO₃ or K₃PO₄ can mitigate this issue, although it may require a higher reaction temperature or longer reaction time.

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to minimize racemization.

Q: How do I choose the right solvent for the reaction?

A: The solvent can influence the solubility of the reactants and the stability of the catalytic species.

  • Aprotic Polar Solvents: Toluene, dioxane, and THF are commonly used solvents for Buchwald-Hartwig aminations.

  • Solvent Purity: Ensure the solvent is anhydrous, as water can deactivate the catalyst and interfere with the base.

Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry Schlenk flask.

  • Add the aryl halide (e.g., a 2,6-dimethylhalobenzene, 1.0 eq), methyl DL-alaninate hydrochloride (1.2 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Add anhydrous, degassed toluene or dioxane.

  • Seal the flask and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by LC-MS or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the product by column chromatography.

SYNTHESIS ROUTE 3: REDUCTIVE AMINATION

Reductive amination is a versatile method for preparing amines. In this case, it would involve the reaction of methyl pyruvate with 2,6-dimethylaniline to form an intermediate imine, which is then reduced in situ to the desired product.

Troubleshooting Guide: Reductive Amination

Q: The imine formation seems to be the rate-limiting step. How can I promote it?

A: The formation of the imine from a ketone and a sterically hindered aniline can be challenging.

  • Acid Catalysis: A catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen of the methyl pyruvate, making it more electrophilic and accelerating the nucleophilic attack by the aniline.

  • Water Removal: The formation of an imine is a condensation reaction that produces water. Removing water from the reaction mixture, for example by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the imine product.

Q: My reduction step is incomplete, and I have residual imine in my product mixture. What can I do?

A: Incomplete reduction of the imine is a common issue.

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are mild reducing agents that are selective for the imine over the ketone.[2] If you are using a milder reducing agent and still have incomplete reduction, you could consider a more powerful one like sodium borohydride (NaBH₄), but this may also reduce the starting ketone.

  • pH Control: The pH of the reaction is important. The reduction is typically carried out in a slightly acidic medium (pH 5-6) to ensure the imine is protonated and thus more susceptible to hydride attack, while the amine nucleophile is still sufficiently available.

  • Reaction Time and Temperature: Increasing the reaction time or temperature can help to drive the reduction to completion.

Q: Are there any common side reactions to be aware of?

A: Besides incomplete reduction, other side reactions can occur:

  • Over-reduction: If a very strong reducing agent is used, the ester functionality could potentially be reduced.

  • Self-condensation of Pyruvate: Under certain conditions, methyl pyruvate can undergo self-condensation reactions.

Experimental Protocol: Reductive Amination
  • To a round-bottom flask, add methyl pyruvate (1.0 eq) and 2,6-dimethylaniline (1.1 eq) in a suitable solvent like methanol or dichloromethane.

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress of imine formation can be monitored by ¹H NMR.

  • Once imine formation is significant, add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

DATA PRESENTATION

Parameter Nucleophilic Substitution Buchwald-Hartwig Amination Reductive Amination
Typical Yield 60-80%75-95%65-85%
Key Reagents 2,6-dimethylaniline, Methyl 2-halopropionate2,6-dimethylhalobenzene, Methyl alaninate, Pd-catalyst, LigandMethyl pyruvate, 2,6-dimethylaniline, Reducing agent
Common Base Na₂CO₃, K₂CO₃NaOtBu, Cs₂CO₃, K₃PO₄- (pH controlled with acid)
Reaction Temp. 80-120 °C80-110 °C0 °C to RT
Key Advantages Cost-effective, simple procedureHigh yield, broad scope, mild conditionsAvoids halo-reagents
Key Challenges Potential for dialkylation, higher temperaturesCatalyst cost and sensitivity, potential racemizationImine formation can be slow, incomplete reduction

VISUALIZATION OF WORKFLOWS

General Synthesis and Purification Workflow

Synthesis Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification reagents Starting Materials (e.g., 2,6-dimethylaniline, Alanine derivative) reaction Chemical Reaction (Select Route 1, 2, or 3) reagents->reaction Solvent, Base/Catalyst monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring Time, Temperature quench Reaction Quenching monitoring->quench Reaction Complete extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration purification Purification (Column Chromatography or Distillation) concentration->purification product Pure Product purification->product

Caption: General workflow for the synthesis and purification of Methyl N-(2,6-dimethylphenyl)-DL-alaninate.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald-Hartwig Cycle pd0 Pd(0)L_n pd_complex1 L_n(Ar)Pd(II)-X pd0->pd_complex1 Ar-X oxidative_add Oxidative Addition pd_complex2 L_n(Ar)Pd(II)-NR'H₂⁺ pd_complex1->pd_complex2 R'NH₂ ligand_exchange Ligand Exchange pd_amido L_n(Ar)Pd(II)-NR'H pd_complex2->pd_amido Base deprotonation Deprotonation (Base) pd_amido->pd0 Ar-NHR' reductive_elim Reductive Elimination arx Ar-X amine R'NH₂ product Ar-NHR'

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

  • Park, O.-J., et al. (2004). Enzyme-catalyzed preparation of methyl (R)-N-(2,6- dimethylphenyl)alaninate: a key intermediate for (R)-metalaxyl. Tetrahedron: Asymmetry, 15(16), 2549-2553. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 50(28), 6328-6361. [Link]

  • Pent, A. N., & Kent, S. B. (2020). N-Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Ligations. The Journal of Organic Chemistry, 85(5), 3623-3632. [Link]

  • King, S. M., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4128-4131. [Link]

  • Chandrasekhar, S., et al. (2013). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 18(7), 7545-7555. [Link]

  • Google Patents. (2019). Preparation method of impurities in metalaxyl-M. CN109456302B.
  • Gensch, T., et al. (2023). Factorizing Yields in Buchwald-Hartwig Amination. ChemRxiv. [Link]

  • King, S. M., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4128-4131. [Link]

  • Google Patents. (2006). A method for preparing (R) or (S) N-(2,6-dimethylphenyl) alanine and its opposite enantiomer N. JP2006510364A.
  • Dureja, P., & Walia, S. (2000). Identification of impurities in technical metalaxyl. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 35(4), 417–426. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Forbes, M. W., & Stradiotto, M. (2020). Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. Canadian Journal of Chemistry, 98(9), 526-531. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Richardson, P. F., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3665-3675. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/chemistry. [Link]

  • Google Patents. (2019). The preparation method of impurity in a kind of Metalaxyl-M. CN109456302A.
  • ResearchGate. (n.d.). N-arylation of L-alanine (1) a. [Link]

  • ChemSpeed Technologies. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Belokon, Y. N., et al. (2004). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Organic & Biomolecular Chemistry, 2(11), 1589-1595. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Identification of impurities in technical metalaxyl. [Link]

  • Wasa, M., & Toste, F. D. (2012). Transition Metal-Free N-Arylation of Amino Acid Esters with Diaryliodonium Salts. Chemistry—A European Journal, 18(19), 5790-5793. [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). METALAXYL-M (212). [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

  • Procter, D. J., et al. (2023). Aryne-Enabled C−N Arylation of Anilines. Angewandte Chemie International Edition, 62(47), e202311841. [Link]

  • ResearchGate. (n.d.). Purification and characterization of N-methylalanine dehydrogenase. [Link]

  • Kashani, S. K., & Jessiman, J. E. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Zheng, L., et al. (2011). Synthesis of (S)-N-(2-Ethyl-6-methylphenyl)alanine by Enzyme-catalyzed Resolution and Chemical Racemization. Chinese Journal of Chemical Engineering, 19(4), 681-686. [Link]

Sources

Optimization

Technical Support Center: Synthesis of N-(2,6-dimethylphenyl)alanine methyl ester

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of N-(2,6-dimethylphenyl)alanine methyl ester. This molecule is a critical intermediate in the production of valu...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of N-(2,6-dimethylphenyl)alanine methyl ester. This molecule is a critical intermediate in the production of valuable agrochemicals, such as the fungicide metalaxyl.[1][2] Its synthesis, however, presents several challenges, primarily stemming from the steric hindrance of the 2,6-dimethylphenyl group and the potential for racemization at the chiral center of the alanine moiety.

This guide is structured to provide direct, actionable solutions to common problems encountered during synthesis. It is divided into a Troubleshooting Guide for immediate issue resolution and a set of Frequently Asked Questions for a deeper understanding of the reaction principles.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction yield is critically low. What are the most likely causes and how can I fix them?

A1: Low yield is a common frustration. The root cause can typically be traced to one of three areas: incomplete conversion, formation of side products, or loss during workup.

  • Incomplete Conversion: The significant steric hindrance from the two ortho-methyl groups on the aniline derivative dramatically slows down the reaction kinetics. If the reaction has not gone to completion, consider the following:

    • Increase Reaction Time/Temperature: Monitor the reaction by a suitable analytical technique (e.g., GC-MS or LC-MS) and extend the reaction time until the starting material is consumed.[3] If the reaction stalls, a moderate increase in temperature may be necessary, but be mindful of potential side reactions and ester instability.

    • Catalyst System (for Cross-Coupling): For palladium-catalyzed reactions like the Buchwald-Hartwig amination, the choice of ligand is paramount. Sterically bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) are often required to facilitate both the oxidative addition and the challenging reductive elimination steps.[4] Using a pre-catalyst, such as t-BuBrettPhos Pd G3 or G4, can ensure the efficient formation of the active catalytic species and may improve yields.[5][6]

    • Reactivity of Aryl Halide: If using an aryl chloride, the reaction will be significantly slower than with an aryl bromide or iodide due to the strength of the C-Cl bond.[7] Switching to the corresponding bromide or iodide will substantially increase the rate of oxidative addition.

  • Side Product Formation: Unwanted side reactions compete for your starting materials and complicate purification. See Q4 for a detailed breakdown of common side products.

  • Workup & Isolation Losses: Your product may be lost during extraction or purification.

    • Ensure the pH of the aqueous layer is appropriate during extraction to keep your product in the organic phase.

    • The product, N-(2,6-dimethylphenyl)alanine methyl ester, is an oil with a relatively high boiling point (98-100 °C at 4 Torr), making it somewhat volatile under high vacuum.[2] Avoid excessive heating during solvent evaporation.

    • If your product appears to be water-soluble, perform a back-extraction of the aqueous layers.[8]

Below is a decision tree to help diagnose the cause of low yield.

G start Low Yield Observed check_conversion Check Reaction Conversion (TLC, GC/LC-MS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Starting material remains complete Complete Conversion check_conversion->complete No starting material sol_increase_time Increase Reaction Time/ Temperature incomplete->sol_increase_time sol_change_catalyst Optimize Catalyst/Ligand (e.g., use bulky ligands) incomplete->sol_change_catalyst sol_change_halide Switch to More Reactive Aryl Halide (I > Br > Cl) incomplete->sol_change_halide check_crude Analyze Crude Mixture (NMR, MS) complete->check_crude side_products Major Side Products check_crude->side_products Multiple spots/ peaks clean_crude Crude Product is Clean check_crude->clean_crude sol_side_products See Troubleshooting Q4: Identify & Mitigate Side Reactions side_products->sol_side_products sol_workup Investigate Workup/ Purification Losses clean_crude->sol_workup

Caption: A decision tree for troubleshooting low reaction yields.

Q2: I'm observing significant racemization of my product. How can I prevent the loss of stereochemical integrity?

A2: Racemization is a severe challenge in the N-arylation of amino acid esters.[6][9] The α-proton on the alanine ester is acidic and can be removed by the base, leading to a planar enolate intermediate which loses its stereochemical information.

  • Choice of Base: This is the most critical factor. Strong bases like sodium tert-butoxide (NaOtBu) can readily deprotonate the α-carbon. Weaker bases, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), are much less likely to cause racemization and are strongly recommended.[10] Mechanistic studies have shown that base-mediated racemization of the amino acid ester starting material is often the primary cause of erosion in enantiomeric excess.[5][11]

  • Reaction Temperature: Higher temperatures increase the rate of both the desired reaction and the undesired epimerization. Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Mild reaction conditions are key to minimizing racemization.[5]

  • Ester Group: The propensity to racemize is also influenced by the ester group. Tert-butyl esters are often more resistant to base-mediated racemization compared to methyl esters.[10] If feasible, consider using alanine tert-butyl ester as the starting material.

Q3: The reaction is extremely sluggish or stalls completely, even after extended time. What's wrong?

A3: This is almost certainly due to the steric hindrance of the 2,6-dimethylaniline coupling partner. The two ortho-methyl groups effectively shield the nitrogen atom, making it a poor nucleophile and hindering its approach to the metal center in cross-coupling reactions.

  • For Buchwald-Hartwig Amination:

    • Ligand Selection: Standard phosphine ligands (e.g., PPh₃, BINAP) are often ineffective. You must use a ligand designed for sterically demanding substrates. Buchwald's biaryl phosphine ligands (e.g., RuPhos, BrettPhos, XPhos) are essential as they create a bulky and electron-rich palladium center that promotes the difficult reductive elimination step.[4]

    • Catalyst Concentration: For very challenging couplings, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome the high activation barrier.

  • For SNAr-type Reactions:

    • This approach is generally not recommended for this substrate due to the need for very high temperatures, which can lead to decomposition and racemization.[12] If you must use this route, a high-boiling polar aprotic solvent like DMF or DMSO is necessary, along with a robust inorganic base like K₂CO₃.[1]

Q4: My crude reaction mixture shows multiple unidentified spots by TLC. What are the likely side products?

A4: Several side products can form, complicating your reaction. Identifying them is the first step to mitigation.[3]

Side Product Cause Proposed Solution
Aryl Homocoupling (e.g., 3,3',5,5'-Tetramethylbiphenyl) Often caused by the presence of oxygen, which can interfere with the catalytic cycle.Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar) and use properly degassed solvents.
Dehalogenation of Aryl Halide Can occur via β-hydride elimination from the palladium intermediate if a hydride source is present, or via other side reactions.Use a non-coordinating, anhydrous solvent. Ensure the base is thoroughly dried.
Hydrolysis of Methyl Ester Presence of water in the reaction mixture, especially with a strong base and/or at elevated temperatures.Use anhydrous solvents and reagents. Opt for a weaker, non-hydroxide base like Cs₂CO₃.
Phenol/Diaryl Ether Formation If using an alkoxide base (e.g., NaOtBu), it can sometimes act as a nucleophile, coupling with the aryl halide.Switch to a carbonate or phosphate base.

Q5: Purification by column chromatography is difficult. The product co-elutes with a starting material or byproduct.

A5: Co-elution is common when polarities are similar.

  • Optimize Eluent System: If your product and a non-polar impurity (like the aryl halide) are not separating, decrease the polarity of your eluent (e.g., switch from 10% EtOAc/Hexane to 5% EtOAc/Hexane). If it co-elutes with a more polar impurity (like residual aniline), increase the eluent polarity. Running a gradient elution can often resolve difficult separations.

  • Alternative Purification:

    • Acid/Base Wash: You can sometimes remove the unreacted 2,6-dimethylaniline starting material by washing the organic layer with dilute acid (e.g., 1 M HCl). However, be cautious as this can potentially hydrolyze your product. Always check the stability of your product to these conditions on a small scale first.[8]

    • Distillation: As the product has a defined boiling point, short-path distillation under high vacuum can be an effective purification method for larger scales, provided the impurities are not volatile.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing N-(2,6-dimethylphenyl)alanine methyl ester?

A1: There are two main modern strategies:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is the most versatile and widely used method for N-arylation.[13] It involves the cross-coupling of an aryl halide (or triflate) with alanine methyl ester using a palladium catalyst and a specialized ligand. It offers mild conditions, which is crucial for preserving stereochemistry.[5][11]

  • Copper-Catalyzed Ullmann Condensation: This is a more classical method that also couples an aryl halide with the amine.[14] While effective, it often requires higher reaction temperatures than the palladium-catalyzed equivalent, which increases the risk of racemization.[10]

A third, more direct but often lower-yielding method involves the nucleophilic substitution of methyl 2-chloropropionate with 2,6-dimethylaniline, typically requiring high temperatures.[1]

Q2: How do I choose the right catalyst system for a Buchwald-Hartwig amination for this specific substrate?

A2: The choice of ligand is the most critical parameter. Due to the steric hindrance of both the 2,6-disubstituted aryl group and the secondary amine product, the ligand must be both bulky and electron-rich to promote the difficult C-N reductive elimination step from the palladium center.

  • Recommended Ligands: The Buchwald biarylphosphine ligands are the gold standard. For this specific transformation, ligands like t-BuBrettPhos have been shown to be highly effective for N-arylation of amino acid esters, resulting in minimal racemization.[5] Other excellent choices include RuPhos and XPhos .

  • Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ can be used, it is often more reliable and reproducible to use a pre-formed palladium pre-catalyst, such as t-BuBrettPhos Pd G3 or G4 . These complexes are air-stable and efficiently generate the active Pd(0) species in solution.[6]

The diagram below illustrates the simplified catalytic cycle for this reaction.

G cluster_steps pd0 Pd(0)L Active Catalyst pd_complex1 L-Pd(Ar)(X) pd0->pd_complex1 + Ar-X oxidative_add Oxidative Addition reductive_elim Reductive Elimination deprotonation Deprotonation (Base) aryl_halide Ar-X (2,6-dimethylphenyl-X) amine R-NH₂ (Alanine methyl ester) product Ar-NHR (Final Product) pd_complex2 [L-Pd(Ar)(NH₂R)]+X⁻ pd_complex1->pd_complex2 + R-NH₂ pd_complex3 L-Pd(Ar)(NHR) pd_complex2->pd_complex3 + Base - Base-H+X⁻ pd_complex3->pd0 - Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Q3: What is the role of the base, and which one should I choose?

A3: The base plays two crucial roles in a Buchwald-Hartwig reaction:

  • It neutralizes the acid (HX) that is generated during the reaction.

  • It deprotonates the amine coordinated to the palladium center to form the key palladium-amido intermediate, which is necessary for the subsequent steps.[15]

As discussed in Q2 of the Troubleshooting Guide , the choice of base is critical to prevent racemization.

Base Strength Suitability for this Synthesis Comments
NaOtBu, KOtBu, LHMDS Very StrongNot Recommended High risk of causing significant racemization of the alanine ester.[10]
Cs₂CO₃ ModerateHighly Recommended Generally provides good yields while minimizing racemization. Its solubility in organic solvents is beneficial.
K₃PO₄, K₂CO₃ Weak/ModerateRecommended Good alternatives to cesium carbonate. Often used to prevent epimerization of sensitive substrates.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Standard laboratory safety procedures should always be followed. Specific hazards include:

  • Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE).

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.

  • Solvents: Anhydrous solvents like dioxane and toluene are flammable and have specific health hazards. Always work in a well-ventilated fume hood.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.

Reference Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure based on modern methods for N-arylation of amino acid esters.[5][10]

Materials:

  • 2-Bromo-m-xylene (1.0 equiv)

  • L-Alanine methyl ester hydrochloride (1.1 equiv)

  • t-BuBrettPhos Pd G4 precatalyst (2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv, finely ground)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add the t-BuBrettPhos Pd G4 precatalyst and cesium carbonate.

  • Add the L-Alanine methyl ester hydrochloride and 2-bromo-m-xylene.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the flask and place it in a pre-heated oil bath at 80-100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with additional ethyl acetate.[3]

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2,6-dimethylphenyl)alanine methyl ester.

References

  • Lee, D. R., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4056–4059. [Link][5][6][9][11]

  • Sharma, K. K., et al. (2015). Room Temperature N-Arylation of Amino Acids and Peptides Using Copper(I) and β-Diketone. ResearchGate. [Link][14]

  • Google Patents. (2006). A method for preparing (R) or (S) N-(2,6-dimethylphenyl) alanine and its opposite enantiomer N. JP2006510364A. [12]

  • Park, J., et al. (2003). Enzyme-catalyzed preparation of methyl (R)-N-(2,6-dimethylphenyl)alaninate: a key intermediate for (R)-metalaxyl. Tetrahedron: Asymmetry, 14(6), 699-704. [Link]

  • Lee, D. R., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Semantic Scholar. [Link]

  • D'Alonzo, D., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis, 12(23), 14386–14395. [Link]

  • Lee, D. R., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. National Institutes of Health. [Link]

  • Denton, R., et al. (2018). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. [Link]

  • Chen, D., et al. (2015). Ligand-Controlled C(sp3)–H Arylation: Synthesis of Chiral β-Ar-β-Ar'-α-Amino Acids from Alanine. PubMed Central. [Link]

  • Lee, D. R., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. DSpace@MIT. [Link]

  • Scott, A. W., et al. (2021). Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. Canadian Journal of Chemistry. [Link][10][14]

  • Patsnap. (n.d.). Synthesis method of metalaxyl key intermediate N-(2, 6-dimethylphenyl) amino methyl propionate. Patsnap Eureka. [Link][1]

  • Wolfe, J. P. (2012). Recent Developments in Pd-Catalyzed Alkene Aminoarylation Reactions for the Synthesis of Nitrogen Heterocycles. PMC - NIH. [Link][15]

  • Zou, Y., et al. (2013). Facile and efficient N-arylation of amino acid esters with (−)-methyl-3-dehydroshikimiate(3-MDHS). RSC Publishing. [Link]

  • Chamoin, S., et al. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. [Link]

  • Organic Chemistry Explained. (2022, July 7). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF [Video]. YouTube. [Link]

  • Ziesche, L., et al. (2021). Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164. PLOS ONE. [Link]

  • Csonka, R., et al. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link][8]

  • Liu, W., et al. (2016). Palladium-catalyzed β-C(sp3)–H arylation of phthaloyl alanine with hindered aryl iodides: synthesis of complex β-aryl α-amino acids. Organic & Biomolecular Chemistry. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link][7]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link][4]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link][13]

  • Hammoud, H., et al. (2013). N-Heteroarylation of Chiral α-Aminoesters by Means of Palladium-Catalyzed Buchwald–Hartwig Reaction. ResearchGate. [Link][16]

Sources

Troubleshooting

troubleshooting poor conversion in lipase-catalyzed hydrolysis of racemic esters.

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the lipase-catalyzed hydrolysis of racemic esters. This guide is designed to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the lipase-catalyzed hydrolysis of racemic esters. This guide is designed to provide in-depth troubleshooting assistance and answer frequently asked questions to help you overcome common challenges and optimize your stereoselective biotransformations.

Introduction to Lipase-Catalyzed Kinetic Resolution

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are exceptionally versatile enzymes that catalyze the hydrolysis of ester bonds.[1][2] In the context of racemic esters, their chiral nature allows for the enantioselective hydrolysis of one enantiomer over the other, a process known as kinetic resolution.[3] This elegant approach provides a powerful tool for the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries. However, achieving high conversion and excellent enantioselectivity can be challenging. This guide will walk you through the most common issues and their solutions.

Troubleshooting Guide: Addressing Poor Conversion

Question: Why is my conversion rate significantly lower than expected?

Low conversion in lipase-catalyzed hydrolysis can stem from several factors, ranging from suboptimal reaction conditions to enzyme inhibition. Let's break down the potential causes and how to address them systematically.

Causality: The catalytic activity of lipases is highly dependent on the pH of the reaction medium. The pH affects the ionization state of amino acid residues in the enzyme's active site, particularly the catalytic triad (serine, histidine, and aspartate/glutamate), which is crucial for the hydrolysis mechanism.[1] An inappropriate pH can lead to a drastic reduction in or complete loss of enzyme activity. While many lipases have a neutral to slightly alkaline pH optimum for hydrolysis, this is not a universal rule.[4][5] Interestingly, the optimal pH for esterification can be significantly different from that for hydrolysis.[6]

Troubleshooting Protocol: pH Optimization

  • Establish a pH Profile: Prepare a series of buffer solutions covering a pH range (e.g., pH 5.0 to 9.0 in 0.5 unit increments).

  • Set Up Parallel Reactions: Run your standard hydrolysis reaction in each buffer, keeping all other parameters (temperature, substrate concentration, enzyme loading, and stirring speed) constant.

  • Monitor Reaction Progress: At defined time points, withdraw aliquots from each reaction and quench the enzymatic activity (e.g., by adding a water-miscible organic solvent like acetonitrile or by rapid freezing).

  • Analyze Conversion: Determine the conversion rate for each pH value using an appropriate analytical method (e.g., HPLC, GC, or TLC).

  • Identify Optimum pH: Plot the conversion rate against pH to identify the optimal pH for your specific lipase and substrate.

Diagram: Troubleshooting Workflow for Low Conversion

TroubleshootingWorkflow Start Low Conversion Observed Check_pH Is the pH optimal? Start->Check_pH Check_Temp Is the temperature optimal? Check_pH->Check_Temp Yes Optimize_pH Perform pH optimization study Check_pH->Optimize_pH No Check_Solvent Is the solvent appropriate? Check_Temp->Check_Solvent Yes Optimize_Temp Perform temperature optimization study Check_Temp->Optimize_Temp No Check_Inhibition Is product inhibition occurring? Check_Solvent->Check_Inhibition Yes Screen_Solvents Screen alternative solvents Check_Solvent->Screen_Solvents No Check_Enzyme_Activity Is the enzyme active? Check_Inhibition->Check_Enzyme_Activity No Address_Inhibition Implement strategies to mitigate inhibition Check_Inhibition->Address_Inhibition Yes Verify_Enzyme_Activity Test enzyme with a standard substrate Check_Enzyme_Activity->Verify_Enzyme_Activity No Improved_Conversion Improved Conversion Check_Enzyme_Activity->Improved_Conversion Yes Optimize_pH->Check_Temp Optimize_Temp->Check_Solvent Screen_Solvents->Check_Inhibition Address_Inhibition->Check_Enzyme_Activity Verify_Enzyme_Activity->Improved_Conversion

Caption: A systematic workflow for diagnosing and resolving low conversion rates.

Causality: Temperature influences lipase activity in two ways: it increases the rate of reaction up to an optimum, but higher temperatures can lead to thermal denaturation and loss of activity.[7] The optimal temperature is a balance between maximizing the reaction rate and maintaining enzyme stability over the course of the reaction.[5][7]

Troubleshooting Protocol: Temperature Optimization

  • Select a Temperature Range: Choose a range of temperatures to investigate (e.g., 25°C, 37°C, 45°C, 55°C).

  • Run Reactions at Different Temperatures: Set up your hydrolysis reaction at each selected temperature, ensuring all other parameters are constant.

  • Monitor Conversion and Enantioselectivity: At regular intervals, analyze aliquots for both conversion and enantiomeric excess (e.e.).

  • Determine Optimal Temperature: Identify the temperature that provides the best balance of a high reaction rate and acceptable enantioselectivity. Note that in some cases, lowering the temperature can enhance enantioselectivity.[8]

Temperature (°C)Initial Rate (mM/h)Conversion after 24h (%)e.e. of Product (%)
255.24898
3710.55095
4515.845 (enzyme inactivation observed)92
552.1 (rapid inactivation)1585
Table 1: Example of temperature optimization data. In this hypothetical case, 37°C offers a good compromise between reaction rate and enantioselectivity, while 25°C is preferable if maximizing e.e. is the primary goal.

Causality: While hydrolysis reactions are aqueous, organic co-solvents are often necessary to dissolve hydrophobic ester substrates. The choice of solvent can significantly impact lipase activity and stability.[1] Polar organic solvents can strip the essential water layer from the enzyme's surface, leading to inactivation, whereas nonpolar solvents are generally more compatible.[1][9]

Troubleshooting Protocol: Solvent Screening

  • Select a Panel of Solvents: Choose a range of water-miscible or immiscible organic solvents with varying polarities (e.g., DMSO, THF, t-butanol, hexane, toluene).

  • Maintain a Constant Aqueous Phase: Keep the volume fraction of the aqueous buffer constant across all experiments.

  • Evaluate Performance: Run the hydrolysis reaction in each solvent system and monitor conversion and enantioselectivity.

  • Choose the Best Solvent: Select the solvent that provides the highest conversion and e.e. Be aware that some organic solvents can be denaturing to certain lipases.[1][4]

Causality: The products of the hydrolysis reaction, namely the carboxylic acid and the alcohol, can inhibit the lipase.[10][11] The accumulation of these products at the oil-water interface can impede the enzyme's access to the substrate.[10][11] Mono- and diacylglycerols, as intermediates in triglyceride hydrolysis, can also be inhibitory.[12]

Troubleshooting Strategies:

  • In-situ Product Removal: If feasible, consider methods to remove one or both products from the reaction mixture as they are formed. For example, the carboxylic acid can be neutralized by maintaining the pH with a pH-stat, or selectively extracted.

  • Two-Phase Systems: Using a water-immiscible organic solvent can help partition the hydrophobic product away from the enzyme in the aqueous phase.

  • Enzyme Immobilization: Immobilizing the lipase can sometimes reduce product inhibition by creating a microenvironment that facilitates product diffusion away from the enzyme.[13][14]

Causality: The lipase itself may have low activity or may have been inactivated during storage or handling. It's also possible that the chosen lipase is not well-suited for the specific substrate.

Troubleshooting Protocol: Verifying Enzyme Activity

  • Use a Standard Substrate: Test the activity of your lipase preparation with a standard chromogenic substrate like p-nitrophenyl palmitate (pNPP). The hydrolysis of pNPP releases p-nitrophenol, which can be quantified spectrophotometrically.

  • Compare with Supplier's Specifications: Check if the measured activity aligns with the activity stated by the supplier.

  • Screen Different Lipases: If the enzyme is active but the conversion with your target substrate remains low, consider screening a panel of lipases from different microbial sources (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), Rhizomucor miehei lipase (RML)).[2] Lipases exhibit different substrate specificities and enantioselectivities.[15]

Diagram: Lipase-Catalyzed Hydrolysis Mechanism

HydrolysisMechanism Substrate Racemic Ester (R/S) ES_Complex Enzyme-Substrate Complex (E-S) Substrate->ES_Complex Binding Lipase Lipase (E) Lipase->ES_Complex Acyl_Enzyme Acyl-Enzyme Intermediate ES_Complex->Acyl_Enzyme Formation Acyl_Enzyme->Lipase Hydrolysis & Release Products Products: (S)-Ester + (R)-Acid + (R)-Alcohol Acyl_Enzyme->Products Water H₂O Water->Acyl_Enzyme

Caption: Simplified mechanism of lipase-catalyzed ester hydrolysis.

Frequently Asked Questions (FAQs)

Q1: How can I improve the enantiomeric excess (e.e.) of my reaction?

  • Lower the Temperature: Reducing the reaction temperature often increases the enantioselectivity of the lipase, albeit at the cost of a slower reaction rate.[8]

  • Solvent Engineering: The choice of organic co-solvent can influence the enzyme's conformation and, consequently, its enantioselectivity.[16] Screening different solvents is recommended.

  • Enzyme Selection: Different lipases exhibit varying degrees of enantioselectivity for a given substrate.[15] Screening a variety of lipases is a crucial step in methods development.

  • Substrate Modification: In some cases, modifying the ester group of the substrate (e.g., using a bulkier acyl group) can enhance the enzyme's ability to discriminate between the two enantiomers.

Q2: What are the most common lipases used for the kinetic resolution of esters?

Several lipases are commercially available and widely used. Some of the most common include:

  • Candida antarctica Lipase B (CALB): Known for its broad substrate specificity and high stability.[17]

  • Pseudomonas cepacia Lipase (PCL, also known as Burkholderia cepacia lipase): Often exhibits high enantioselectivity.

  • Rhizomucor miehei Lipase (RML): An sn-1,3 specific lipase that is also effective in various resolutions.

  • Candida rugosa Lipase (CRL): A versatile lipase, though it can sometimes show lower enantioselectivity compared to others.[4][5]

Q3: What analytical methods can I use to monitor the progress of my hydrolysis reaction?

A variety of analytical techniques can be employed:[18][19][20][21]

  • Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the gold standards for simultaneously determining conversion and enantiomeric excess.

  • Titration: The release of the carboxylic acid can be monitored by titrating the reaction mixture with a standard base, either manually at different time points or continuously using a pH-stat.

  • Spectrophotometry: If one of the products has a unique chromophore, its formation can be monitored using UV-Vis spectroscopy. Alternatively, chromogenic indicator assays can be used.[4]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the progress of the reaction by observing the disappearance of the starting material and the appearance of the products.

Q4: Should I use a free or immobilized lipase?

The choice between free and immobilized lipase depends on the specific application.

  • Free Lipase: Often used for initial screening and small-scale reactions due to ease of use. However, recovery and reuse are difficult, and the enzyme may have lower stability.[22]

  • Immobilized Lipase: Generally offers enhanced stability (thermal and pH), easier separation from the reaction mixture, and the potential for continuous processing and reuse, which is more cost-effective for larger-scale applications.[13][14][23][24] Immobilization can sometimes alter the enzyme's activity and selectivity.[5]

References

  • Wikipedia. (n.d.). Lipase. Retrieved from [Link]

  • Gotor-Fernández, V., Busto, E., & Gotor, V. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4255. [Link]

  • Chen, B., Wang, Y., & Liu, J. (2023). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 24(13), 10834. [Link]

  • Al-Luqman, M., et al. (2022). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. Catalysts, 12(10), 1141. [Link]

  • de Oliveira, G. G., et al. (2019). Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization. International Journal of Molecular Sciences, 20(18), 4430. [Link]

  • Gandhi, N. N. (1997). Lipases and lipase-catalyzed esterification in non-aqueous media. ResearchGate. [Link]

  • Qayed, W. S., Aboraia, A. S., Abdel-Rahman, H. M., & Youssef, A. F. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

  • Ladner, W. E., & Whitesides, G. M. (1984). Lipase-catalyzed hydrolysis as a route to esters of chiral epoxy alcohols. Journal of the American Chemical Society, 106(23), 7250–7251. [Link]

  • Al-Azemi, T. F., & Bador, A. (2002). Enhancement of the Enantioselectivity in Lipase-Catalyzed Kinetic Resolutions of 3-Phenyl-2H-azirine-2-methanol by Lowering the Temperature to −40 °C. The Journal of Organic Chemistry, 67(22), 7854–7859. [Link]

  • Tufvesson, P., et al. (2010). pH-optima in lipase-catalysed esterification. ResearchGate. [Link]

  • Glogauer, A., et al. (2011). Analytical Methods for Lipases Activity Determination: A Review. ResearchGate. [Link]

  • ResearchGate. (n.d.). Lipase-catalyzed hydrolysis of racemic esters 3aef. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature on lipase activity. Retrieved from [Link]

  • Bengtsson, G., & Olivecrona, T. (1981). Lipoprotein lipase. Mechanism of product inhibition. FEBS Letters, 128(1), 9-12. [Link]

  • de Oliveira, A. C. S., et al. (2023). Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes. ACS Omega, 8(30), 26895–26908. [Link]

  • Kanerva, L. T., et al. (1990). Solvent effects in lipase-catalysed transesterification reactions. Acta Chemica Scandinavica, 44, 1032-1035. [Link]

  • Villeneuve, P., et al. (2005). Effect of water content and temperature on Carica papaya lipase catalyzed esterification and transesterification reactions. Agritrop. [Link]

  • International Journal of Environment, Agriculture and Biotechnology. (2023). Lipases: Sources, immobilization techniques, and applications. IJEAB. [Link]

  • Wang, X., et al. (2020). Kinetics and Mechanism of Solvent Influence on the Lipase-Catalyzed 1,3-Diolein Synthesis. ACS Omega, 5(38), 24458–24466. [Link]

  • ResearchGate. (n.d.). Lipases in Esterification Reactions: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Solving the problem of product inhibition by using mixtures of several.... Retrieved from [Link]

  • Gotor-Fernández, V., & Gotor, V. (2012). Lipase improvement: goals and strategies. Biotechnology Journal, 7(10), 1238–1250. [Link]

  • Kanerva, L. T., et al. (1990). Solvent effects in lipase-catalysed transesterification reactions. SciSpace. [Link]

  • Ghamgui, H., et al. (2024). Basic strategies for monitoring lipase activity: A review. Analytical Biochemistry, 699, 115659. [Link]

  • YouTube. (2020). Lipase test (Lipid hydrolysis assay). [Link]

  • Practical Biology. (n.d.). Investigating effect of temperature on the activity of lipase. Retrieved from [Link]

  • Birari, R. B., & Bhutani, K. K. (2007). Inhibitors of pancreatic lipase: state of the art and clinical perspectives. Medicinal Chemistry, 3(4), 309–323. [Link]

  • Academia.edu. (n.d.). Methods for the immobilization of lipases and their use for ester synthesis. Retrieved from [Link]

  • Janssen, A. E. M., et al. (1999). Solvent effects on lipase-catalyzed esterification of glycerol and fatty acids. Journal of the American Oil Chemists' Society, 76(11), 1315–1321. [Link]

  • Wang, Y., et al. (2023). Efficient Degradation of Monoacylglycerols by an Engineered Aspergillus oryzae Lipase: Synergistic Effects of sfGFP Fusion and Rational Design. International Journal of Molecular Sciences, 24(13), 10834. [Link]

  • ResearchGate. (n.d.). Analytical Methods for Lipases Activity Determination: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different temperatures on the activity and stability of.... Retrieved from [Link]

  • Wang, W., et al. (2014). Facile, high efficiency immobilization of lipase enzyme on magnetic iron oxide nanoparticles via a biomimetic coating. BMC Biotechnology, 14, 44. [Link]

  • Damaso, M. C. T., et al. (2013). Assay Methods for Lipase Activity. Bentham Science Publishers. [Link]

  • Wang, Y., et al. (2023). Co-Immobilization of Lipases with Different Specificities for Efficient and Recyclable Biodiesel Production from Waste Oils: Optimization Using Response Surface Methodology. Catalysts, 13(3), 503. [Link]

  • Reddit. (2023). Why are my ester hydrolysis not working. Retrieved from [Link]

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Optimization

Technical Support Center: Scaling Up the Production of Methyl N-(2,6-dimethylphenyl)-DL-alaninate

Welcome to the technical support center for the synthesis and scale-up of Methyl N-(2,6-dimethylphenyl)-DL-alaninate. This guide is designed for researchers, chemists, and drug development professionals engaged in the pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl N-(2,6-dimethylphenyl)-DL-alaninate. This guide is designed for researchers, chemists, and drug development professionals engaged in the production of this critical agrochemical intermediate. As a precursor to fungicides such as Metalaxyl, Benalaxyl, and Furalaxyl, robust and efficient synthesis of this compound is paramount.[1][2] This document provides in-depth, field-proven insights into the synthetic process, offering solutions to common challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of Methyl N-(2,6-dimethylphenyl)-DL-alaninate.

1. What is the most common and industrially viable synthesis route for Methyl N-(2,6-dimethylphenyl)-DL-alaninate?

The most prevalent industrial method is the nucleophilic substitution reaction between 2,6-dimethylaniline and a methyl 2-halopropionate, typically methyl 2-chloropropionate or methyl 2-bromopropionate.[2][3] This reaction is favored for its use of readily available and cost-effective starting materials. The process involves the N-alkylation of the aniline, forming the desired product.[3]

2. What are the key reagents and their roles in this synthesis?

The primary reagents and their functions are outlined below:

ReagentRoleRationale & Causality
2,6-Dimethylaniline Starting Material / NucleophileThe primary amine provides the nitrogen atom for the final product structure.
Methyl 2-halopropionate Starting Material / ElectrophileThis alkylating agent provides the alanine methyl ester backbone. Methyl 2-bromopropionate is more reactive than the chloro-analogue but may be more expensive.[3]
Acid Scavenger (Base) ReagentNeutralizes the hydrohalic acid (HCl or HBr) byproduct. Common choices include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or triethylamine.[2][4] Proper acid scavenging is crucial to prevent the protonation of the aniline nucleophile, which would render it unreactive.
Catalyst (Optional) CatalystWhen using methyl 2-chloropropionate, a catalyst like potassium iodide (KI) can be used to facilitate an in-situ Finkelstein reaction, converting the more inert alkyl chloride to a more reactive alkyl iodide, thereby increasing the reaction rate.[2]
Solvent Reaction MediumAprotic solvents such as toluene, benzene, or dichloromethane are often used.[4] The choice of solvent can influence reaction kinetics and ease of product workup.

3. Can you describe the core reaction mechanism?

The reaction proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The nitrogen atom of 2,6-dimethylaniline acts as a nucleophile, attacking the electrophilic carbon atom of the methyl 2-halopropionate that is bonded to the halogen. This attack displaces the halide ion as a leaving group. A base is required to neutralize the hydrogen halide formed, which regenerates the neutral amine, allowing it to participate in the reaction again.

4. How is the progress of the reaction typically monitored?

For process development and scale-up, real-time monitoring is essential. The most common analytical techniques are:

  • Gas Chromatography (GC): Effective for monitoring the disappearance of the volatile starting materials (2,6-dimethylaniline and methyl 2-halopropionate) and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): A versatile method for tracking both starting materials and the product, especially for providing accurate quantitative data on conversion and purity.[5]

  • Thin Layer Chromatography (TLC): A rapid, qualitative method suitable for quick reaction checks in a laboratory setting.[6]

5. What are the standard procedures for product workup and purification?

Post-reaction, the typical workup involves:

  • Filtration: The reaction mixture is first filtered to remove inorganic salts (e.g., NaCl, KBr) formed during the reaction.

  • Aqueous Wash: The organic filtrate is washed with water to remove any remaining salts and water-soluble impurities.[4] A brine wash may be employed to aid phase separation.

  • Solvent Removal: The organic solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The final purification of the crude product is almost always achieved by vacuum distillation .[2] This method is effective for separating the higher-boiling product from lower-boiling unreacted starting materials and other volatile impurities.

Troubleshooting Guide for Scale-Up Production

This section is formatted to directly address specific issues you may encounter during your experiments, providing probable causes and actionable solutions.

Problem 1: Low Reaction Yield (<85%)

A suboptimal yield is one of the most common challenges during scale-up. The root cause can often be traced to reaction conditions, stoichiometry, or workup procedures.

Probable CauseRecommended Solution & Scientific Rationale
Incomplete Reaction 1. Optimize Temperature & Time: The reaction of 2,6-dimethylaniline is sterically hindered. Ensure the reaction temperature is sufficient to overcome the activation energy (e.g., 60-120°C, depending on solvent and halide).[2][7] Monitor the reaction by GC or HPLC until starting material consumption plateaus. 2. Check Stoichiometry: A slight excess of the alkylating agent (methyl 2-halopropionate) can drive the reaction to completion. However, a large excess can lead to side reactions. An optimal molar ratio is typically between 1:1 and 1:1.5 (aniline:halopropionate).[4]
Side Reactions 1. Dialkylation: The product, a secondary amine, can be further alkylated by the methyl 2-halopropionate to form a tertiary amine impurity. This is more likely with a large excess of the alkylating agent and high temperatures. Solution: Use a controlled stoichiometry and consider adding the alkylating agent portion-wise to maintain its low concentration in the reaction vessel. 2. Ester Hydrolysis: If the base used is too strong (e.g., NaOH) or if aqueous conditions are not controlled, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, reducing the yield of the desired product. Solution: Use a non-nucleophilic inorganic base like Na₂CO₃ or K₂CO₃.
Product Loss During Workup 1. Inefficient Extraction: The product has some water solubility. During the aqueous wash, product may be lost to the aqueous phase. Solution: Minimize the volume of water used for washing. Use a brine (saturated NaCl solution) wash to decrease the solubility of the organic product in the aqueous layer and improve phase separation. 2. Degradation During Distillation: The product can degrade at very high temperatures. Solution: Use high vacuum for the distillation to lower the boiling point. Ensure the residence time in the heated distillation pot is minimized.
Problem 2: Product Purity Issues (High Impurity Content)

Achieving high purity (>95%) is critical, as impurities can affect the yield and quality of the final active ingredient, Metalaxyl.

Probable CauseRecommended Solution & Scientific Rationale
Unreacted Starting Materials 1. 2,6-Dimethylaniline: If the reaction is incomplete, this starting material will remain. Its boiling point is lower than the product's, but it may co-distill if the vacuum distillation is not efficient. Solution: Ensure the reaction goes to completion. Improve the efficiency of the fractional vacuum distillation by using a packed column. 2. Methyl 2-halopropionate: This is also volatile and should be removed during distillation. Solution: A forecut can be taken during distillation to remove this and other low-boiling impurities before collecting the main product fraction.
Formation of Isomers 1. Positional Isomers: If the starting aniline contains other dimethylaniline isomers (e.g., 2,4- or 2,5-dimethylaniline), corresponding isomeric products will be formed. These can be very difficult to separate from the desired product due to similar physical properties. Solution: Use high-purity 2,6-dimethylaniline (>99%) as a starting material. Verify the purity of all raw materials before commencing the reaction.
Color Formation 1. Oxidation: Aniline derivatives can be susceptible to air oxidation, especially at elevated temperatures, leading to the formation of colored impurities. Solution: Conduct the reaction and distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Visualized Workflow: Synthesis and Purification

The following diagram illustrates the key stages in the production of Methyl N-(2,6-dimethylphenyl)-DL-alaninate, from raw materials to the final purified product.

G cluster_input Raw Materials cluster_process Process cluster_output Outputs RM1 2,6-Dimethylaniline Reaction N-Alkylation Reaction (60-120 °C) RM1->Reaction RM2 Methyl 2-halopropionate RM2->Reaction RM3 Base (e.g., Na2CO3) RM3->Reaction RM4 Solvent (e.g., Toluene) RM4->Reaction RM5 Catalyst (e.g., KI) RM5->Reaction Workup Workup (Filtration & Aqueous Wash) Reaction->Workup Crude Mixture Purification Purification (Vacuum Distillation) Workup->Purification Crude Product Waste Waste Streams (Salts, Solvent, Residue) Workup->Waste Aqueous Waste Product Pure Methyl N-(2,6-dimethylphenyl) -DL-alaninate (>95%) Purification->Product Purification->Waste Distillation Residue

Caption: General workflow for the synthesis and purification of the target compound.

Appendix: Step-by-Step Experimental Protocol

This protocol is a representative example based on common literature procedures.[2] Researchers must adapt it based on their specific equipment and scale.

1. Reaction Setup:

  • Charge a suitably sized reactor with 2,6-dimethylaniline (1.0 eq.), sodium carbonate (1.5 eq.), potassium iodide (0.1 eq.), and toluene.

  • Equip the reactor with a mechanical stirrer, thermometer, condenser, and a dropping funnel.

  • Begin stirring and heat the mixture to 80-90°C under a nitrogen atmosphere.

2. Reagent Addition:

  • Slowly add methyl 2-chloropropionate (1.1 eq.) to the mixture via the dropping funnel over 2-3 hours, maintaining the internal temperature below 100°C.

  • After the addition is complete, raise the temperature to reflux (~110°C) and maintain for 6-12 hours.

3. Reaction Monitoring:

  • Periodically take samples and analyze by GC or HPLC to monitor the consumption of 2,6-dimethylaniline. The reaction is considered complete when the aniline concentration is <1%.

4. Workup:

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the solid sodium carbonate and sodium chloride. Wash the filter cake with a small amount of toluene.

  • Combine the filtrates and wash with water (2 x volume) and then with brine (1 x volume).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the toluene under reduced pressure.

5. Purification:

  • Assemble a fractional vacuum distillation apparatus.

  • Distill the crude oil under high vacuum. Collect the fraction boiling at the appropriate temperature/pressure for Methyl N-(2,6-dimethylphenyl)-DL-alaninate. The typical boiling point is 98-100 °C at 4 Torr.[8]

References

  • Park, O.-J., et al. (2002). Enzyme-catalyzed preparation of methyl (R)-N-(2,6- dimethylphenyl)alaninate: a key intermediate for (R)-metalaxyl. Tetrahedron: Asymmetry. Available at: [Link]

  • CN101088986B. (2010). Metalaxyl synthesizing process. Google Patents.
  • JP2006510364A. (2006). A method for preparing (R) or (S) N- (2,6-dimethylphenyl) alanine and its opposite enantiomer N. Google Patents.
  • CN114031512A. (2022). Synthesis method of metalaxyl key intermediate N-(2, 6-dimethylphenyl) amino methyl propionate. Patsnap Eureka. Available at: [Link]

  • AERU. (n.d.). N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alanine (Ref: CGA 62826). University of Hertfordshire. Available at: [Link]

  • CN85106327B. (1987). A new method for the synthesis of metalaxyl from methyl N-(2,6-xylyl)alanine. Google Patents.
  • Mindt, M., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PMC - PubMed Central. Available at: [Link]

  • AERU. (n.d.). Metalaxyl (Ref: CGA 48988). University of Hertfordshire. Available at: [Link]

  • Wikipedia. (n.d.). Metalaxyl. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Managing Reaction Exotherms in Agrochemical Intermediate Synthesis

A Senior Application Scientist's Guide to Thermal Hazard Management and Troubleshooting The synthesis of agrochemical intermediates frequently involves highly energetic, exothermic reactions.[1] While essential for formi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Thermal Hazard Management and Troubleshooting

The synthesis of agrochemical intermediates frequently involves highly energetic, exothermic reactions.[1] While essential for forming desired products, these reactions can pose significant safety risks if not properly controlled, potentially leading to thermal runaway events with severe consequences.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, assessing, and managing reaction exotherms. It is structured to offer not just procedural steps, but the underlying scientific principles and field-proven insights necessary for safe and successful experimentation.

Section 1: Fundamentals of Reaction Exotherms

Q1: What is a reaction exotherm and why is it a critical consideration in agrochemical synthesis?

An exothermic reaction is a chemical transformation that releases energy into the surroundings, primarily in the form of heat.[4][5] This occurs because the chemical bonds in the products are more stable (have lower energy) than the bonds in the reactants, with the excess energy being liberated.[6][7] In the context of agrochemical synthesis, which often involves potent reactions like nitrations, hydrogenations, and polymerizations, this heat release can be substantial.[3][4]

The primary concern is the potential for a thermal runaway . This dangerous situation arises when the rate of heat generation from the reaction surpasses the rate of heat removal by the reactor's cooling system.[2] The resulting temperature increase accelerates the reaction rate, which in turn generates even more heat, creating a self-accelerating cycle that can lead to explosions, reactor ruptures, and the release of toxic materials.[3][8]

Q2: What is the relationship between reaction scale and exothermic risk?

The risk associated with an exothermic reaction increases significantly during scale-up from the laboratory to pilot or production scale.[9][10] This is due to a fundamental principle of geometry: as the volume of a reactor increases, its surface area-to-volume ratio decreases.[9][11]

  • Heat Generation: Proportional to the volume of the reaction mixture (increases by the cube of the radius).

  • Heat Removal: Proportional to the surface area of the reactor in contact with the cooling medium (increases by the square of the radius).

This disparity means that a reaction that is easily controlled in a small flask can become dangerously uncontrollable in a large reactor because the ability to remove heat does not keep pace with the increase in heat generation.[9][11]

Section 2: Thermal Hazard Assessment & Proactive Control

A thorough understanding of the thermal properties of a reaction is not optional; it is a prerequisite for safe operation. This involves identifying both the desired reaction's heat output and the potential for undesired, secondary decomposition reactions at elevated temperatures.

Q3: My initial small-scale reaction showed a mild exotherm. How do I properly assess its thermal hazard before scaling up?

A mild exotherm at a small scale can be misleading. A formal thermal hazard assessment is crucial. The primary goal is to determine key safety parameters that define a safe operating window.

Core Investigative Techniques:

  • Reaction Calorimetry (RC): This is the cornerstone of thermal hazard assessment for the desired reaction.[12] A reaction calorimeter measures the heat flow from a reaction under controlled conditions, providing critical data.[4][13]

  • Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC): These techniques are used to assess the thermal stability of reactants, intermediates, and products to identify the onset temperature of undesired decomposition reactions.[9][14]

The workflow for a comprehensive thermal hazard assessment can be visualized as follows:

Thermal_Hazard_Assessment cluster_0 Step 1: Characterize the Desired Reaction cluster_1 Step 2: Characterize Undesired Reactions cluster_2 Step 3: Define Safe Operating Parameters RC Perform Reaction Calorimetry (RC) RC_Data Determine: - Heat of Reaction (ΔHr) - Heat Flow Rate (q) - Specific Heat Capacity (Cp) - Adiabatic Temperature Rise (ΔTad) RC->RC_Data Analysis Analyze Data & Calculate MTSR RC_Data->Analysis DSC_ARC Perform DSC / ARC Analysis DSC_Data Determine: - Onset Temperature of Decomposition (Td) - Time to Maximum Rate (TMR) DSC_ARC->DSC_Data DSC_Data->Analysis MTSR_Def Maximum Temperature of Synthesis Reaction (MTSR) MTSR = Tprocess + ΔTad Analysis->MTSR_Def Calculate Safety_Margin Establish Safety Margin: Is Td significantly higher than MTSR? MTSR_Def->Safety_Margin Decision Safe to Proceed? Safety_Margin->Decision Redesign Redesign Process (e.g., change solvent, lower concentration) Decision->Redesign No Scale_Up Proceed with Controlled Scale-Up Decision->Scale_Up Yes

Workflow for Thermal Hazard Assessment.

A critical safety margin should be established between the planned reaction temperature and the onset temperature for thermal runaway. A commonly accepted margin is at least 100°C, though this can vary based on the severity of the decomposition.[9]

Q4: What are the most critical parameters to derive from calorimetry studies?

The data from calorimetry studies should be distilled into actionable safety parameters.

Parameter Description Significance for Safety Typical Source
Heat of Reaction (ΔHr) The total amount of heat released or absorbed per mole of reactant.[4]Determines the total energy potential of the reaction. A high value indicates a highly energetic process.Reaction Calorimetry
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all the accumulated heat from the reaction were to raise the temperature of the reaction mass without any heat loss to the surroundings.Represents the worst-case scenario in a cooling failure. If Tprocess + ΔTad approaches the decomposition temperature, the process is high-risk.Reaction Calorimetry
Maximum Temperature of the Synthesis Reaction (MTSR) The highest temperature the reaction mixture could reach in the event of a total cooling failure. MTSR = Tprocess + ΔTad.[15][16]This is the key value to compare against the decomposition temperature. A high MTSR indicates a high-risk process.Calculated from RC Data
Decomposition Onset Temperature (Td) The temperature at which the material begins to self-heat due to decomposition.[9]Defines the upper limit of thermal stability. The MTSR must remain well below this temperature.DSC / ARC

Section 3: Troubleshooting Guide for Exotherm Management

This section addresses common issues encountered during exothermic reactions in a practical, question-and-answer format.

Q5: I've started adding my reagent, but the reaction temperature isn't increasing as expected. What should I do?

STOP THE ADDITION IMMEDIATELY. This is a classic sign of an induction period or a stalled reaction, which can lead to a dangerous accumulation of unreacted reagent.[9] If the reaction suddenly initiates, the accumulated material will react very rapidly, overwhelming the cooling system.

Causality & Troubleshooting Steps:

  • Problem: Poor Mixing or Catalyst Inactivity. The reactants may not be in sufficient contact, or the catalyst may not be active.

    • Action: Verify agitator function. Check for catalyst poisoning or incorrect catalyst loading. A small, localized temperature increase near the addition point might indicate the reaction is trying to start.

  • Problem: Induction Period. Some reactions require a certain amount of time or a critical concentration of an intermediate to begin.

    • Action: Do not increase the temperature to "kick-start" the reaction while reagent is being added. This will only make the subsequent exotherm more violent. Maintain the target temperature and wait. If the reaction does not start after a safe, predetermined time, the run should be safely quenched and re-evaluated.

  • Problem: Incorrect Reagent Concentration or Presence of Inhibitors. The reagent may be less concentrated than specified, or an impurity may be inhibiting the reaction.

    • Action: Safely take a sample (if possible) for analysis. Verify the quality and concentration of all starting materials.

Q6: The reaction temperature is rising much faster than anticipated and is approaching the upper limit. What are my immediate actions?

This indicates that heat generation is exceeding heat removal. Immediate intervention is required to prevent a runaway.

Immediate Corrective Actions:

  • Stop Reagent Feed: If using a semi-batch process, immediately stop the addition of the limiting reagent.[9] This is the most effective way to cut off the source of heat generation.

  • Maximize Cooling: Ensure the cooling system is operating at maximum capacity. If possible, use an emergency cooling source like a chilled water supply.

  • Emergency Quench/Dilution: If the temperature continues to rise uncontrollably, execute a pre-planned emergency procedure. This may involve adding a pre-chilled, inert solvent to dilute the reactants and absorb heat, or dumping the reactor contents into a quench tank containing a reaction-stopping agent.[17]

Emergency_Response_Workflow Start Temperature Excursion Detected Stop_Feed 1. Stop Reagent Feed Immediately Start->Stop_Feed Max_Cooling 2. Maximize Cooling Capacity Stop_Feed->Max_Cooling Monitor Is Temperature Stabilizing? Max_Cooling->Monitor Quench 3. Execute Emergency Quench / Dilution Protocol Monitor->Quench No Safe_State System in Safe State Monitor->Safe_State Yes Quench->Safe_State Investigate Investigate Root Cause Safe_State->Investigate

Sources

Optimization

stability issues of Methyl N-(2,6-dimethylphenyl)-DL-alaninate in solution

Welcome to the technical support resource for Methyl N-(2,6-dimethylphenyl)-DL-alaninate (CAS 52888-49-0). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Methyl N-(2,6-dimethylphenyl)-DL-alaninate (CAS 52888-49-0). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on the stability of this compound in solution. As a key intermediate in the synthesis of agrochemicals and other bioactive molecules, understanding its stability profile is critical for reproducible and accurate experimental outcomes.[][2]

This document provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use.

Introduction to Stability Concerns

Methyl N-(2,6-dimethylphenyl)-DL-alaninate is an ester and an aniline derivative.[3] Its chemical structure contains two primary points susceptible to degradation in solution:

  • The Methyl Ester Group: This group is prone to hydrolysis, especially under acidic or basic conditions, yielding N-(2,6-dimethylphenyl)-DL-alanine and methanol.[4]

  • The N-(2,6-dimethylphenyl) Moiety: The aniline-like structure can be susceptible to oxidation. Studies on the related compound 2,6-dimethylaniline have shown it undergoes oxidation, suggesting a potential degradation pathway for this part of the molecule.[5]

This guide will help you navigate these potential issues to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing stock solutions of Methyl N-(2,6-dimethylphenyl)-DL-alaninate?

A1: Based on its reported solubility, dichloromethane is a suitable solvent for preparing high-concentration stock solutions.[2][6] For many biological experiments, Dimethyl Sulfoxide (DMSO) is also a common choice for creating stock solutions of organic molecules. However, it is crucial to prepare a high-concentration stock in an organic solvent and then dilute it into your aqueous experimental medium. The compound has low water solubility (208.1 mg/L at 25°C), so direct dissolution in aqueous buffers at high concentrations is not recommended as it may lead to precipitation.[2][6]

Q2: How should I store solutions of this compound to minimize degradation?

A2: For optimal stability, stock solutions should be stored under the following conditions:

  • Temperature: Store at 2-8°C.[2][6] For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize repeated freeze-thaw cycles.

  • Light: Protect solutions from light, especially UV light. While direct photolysis data for this specific molecule is limited, the related fungicide Metalaxyl is known to undergo photodegradation under UV irradiation.[7]

  • Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to minimize the risk of oxidation.

Q3: What are the most likely degradation products I might encounter in my solutions?

A3: The primary degradation product you are likely to observe is the hydrolysis product, N-(2,6-dimethylphenyl)-DL-alanine . This occurs through the cleavage of the methyl ester bond.[4][8] Depending on the conditions, oxidative degradation products of the aromatic ring may also form, although these are generally less common under typical laboratory storage.[5]

Q4: Is Methyl N-(2,6-dimethylphenyl)-DL-alaninate sensitive to pH?

A4: Yes. The methyl ester group is susceptible to both acid- and base-catalyzed hydrolysis. While the related, more complex fungicide Metalaxyl is reported to be stable at normal environmental pH values, it is prudent to assume that strong acidic (pH < 4) or basic (pH > 9) conditions will accelerate the hydrolysis of the ester in Methyl N-(2,6-dimethylphenyl)-DL-alaninate.[7] For experiments in aqueous media, it is best to use buffers close to neutral pH if possible and to prepare fresh dilutions before use.

Q5: How can I monitor the stability of my solutions over time?

A5: The most effective way to monitor the stability is by using a separation technique like High-Performance Liquid Chromatography (HPLC) with a UV detector. By running a sample of your solution periodically and comparing it to a freshly prepared standard, you can quantify the remaining parent compound and detect the appearance of degradation products. The parent compound and its primary hydrolysis product, N-(2,6-dimethylphenyl)-DL-alanine, will have different retention times on a reverse-phase column.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: Precipitate Observed in Aqueous Solution
  • Potential Cause: The concentration of the compound exceeds its aqueous solubility limit (208.1 mg/L at 25°C).[2][6] This often happens when a concentrated organic stock solution is diluted into an aqueous buffer.

  • Troubleshooting Workflow:

    • Verify Concentration: Double-check your dilution calculations to ensure the final concentration is below the solubility limit.

    • Modify Dilution Protocol: Try diluting the stock solution more slowly while vortexing the aqueous medium. This can help prevent localized high concentrations that lead to precipitation.

    • Use a Co-solvent: If the experimental design allows, consider including a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in your final aqueous solution to improve solubility.

    • Sonication: Gentle sonication in a bath sonicator can sometimes help redissolve a precipitate.

Issue 2: Progressive Loss of Compound Activity or Inconsistent Results
  • Potential Cause: The compound is degrading in your solution, most likely via hydrolysis of the methyl ester. This reduces the concentration of the active compound over time.

  • Causality: The ester bond is cleaved, forming the carboxylic acid N-(2,6-dimethylphenyl)-DL-alanine, which is likely to have different biological and chemical properties than the parent ester. This process is accelerated by non-neutral pH and higher temperatures.

  • Troubleshooting Workflow:

cluster_0 Troubleshooting: Loss of Activity A Problem: Inconsistent Results / Loss of Activity B Hypothesis: Compound Degradation (e.g., Hydrolysis) A->B C Action 1: Prepare Fresh Solutions Daily from Frozen Stock B->C D Action 2: Perform Stability Study using HPLC-UV B->D E Action 3: Adjust Solution pH to Neutral (if possible) B->E F Outcome: Consistent Results C->F G Outcome: Degradation Confirmed D->G Compare aged sample to fresh standard E->F

Caption: Workflow for troubleshooting loss of compound activity.

  • Prepare Fresh Solutions: Always prepare your final working solutions fresh from a frozen, concentrated stock immediately before each experiment. Avoid using aqueous solutions that have been stored for extended periods.

  • Conduct a Stability Study: Use HPLC to quantify the concentration of the compound in your working solution at several time points (e.g., 0, 2, 4, 8, 24 hours) under your exact experimental conditions (temperature, pH, medium). This will determine its rate of degradation.

  • Control pH: If possible, ensure your experimental buffer is between pH 6 and 8 to minimize acid- or base-catalyzed hydrolysis.

Issue 3: New Peaks Appear in Analytical Chromatogram (e.g., HPLC, LC-MS)
  • Potential Cause: This is direct evidence of compound degradation. A new peak with a shorter retention time on a reverse-phase HPLC column often corresponds to the more polar hydrolysis product, N-(2,6-dimethylphenyl)-DL-alanine.

  • Troubleshooting Workflow:

cluster_1 Primary Degradation Pathway: Hydrolysis Parent Methyl N-(2,6-dimethylphenyl)-DL-alaninate C₁₂H₁₇NO₂ Condition + H₂O (Acid or Base Catalyst) Parent->Condition Product1 N-(2,6-dimethylphenyl)-DL-alanine C₁₁H₁₅NO₂ Condition->Product1 Product2 Methanol CH₃OH Condition->Product2

Caption: The primary hydrolysis pathway of the compound.

  • Identify the Degradant: If you have access to mass spectrometry (LC-MS), determine the mass of the new peak. The expected mass for the hydrolysis product [M+H]⁺ would be approximately 208.13, corresponding to the molecular weight of N-(2,6-dimethylphenyl)-DL-alanine (207.27 g/mol ).[3][9]

  • Review Storage Conditions: Re-evaluate your storage and handling procedures based on the recommendations in the FAQ section (Q2). The appearance of degradants indicates that one or more of these conditions (temperature, pH, light exposure) are suboptimal.

  • Implement Preventative Measures: Discard the degraded solution. Prepare a fresh stock and implement stricter handling protocols, such as preparing smaller aliquots to minimize the number of times the stock is accessed, ensuring storage at 2-8°C or frozen, and protecting it from light.[2][6]

Experimental Protocols

Protocol 1: General Purpose HPLC Method for Stability Monitoring

This method provides a starting point for monitoring the stability of Methyl N-(2,6-dimethylphenyl)-DL-alaninate. It should be optimized for your specific equipment and experimental solutions.

  • Instrumentation: HPLC system with a UV-Vis detector and a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • Start with a gradient of 30% B, increasing to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at 254 nm or a wavelength maximum determined by a UV scan of the pure compound.

  • Procedure: a. Prepare a fresh standard solution of Methyl N-(2,6-dimethylphenyl)-DL-alaninate at a known concentration (e.g., 100 µg/mL) in the mobile phase or a suitable solvent. This is your T=0 reference. b. Inject the standard to determine its retention time and peak area. c. Incubate your experimental solution under the desired conditions. d. At each time point, take an aliquot of the experimental solution, dilute it to fall within the calibration curve range, and inject it into the HPLC. e. Compare the peak area of the parent compound at each time point to the T=0 reference to calculate the percentage remaining. Monitor for the appearance of new peaks (e.g., the earlier-eluting hydrolysis product).

Data Summary Table
PropertyValueSource
Molecular Formula C₁₂H₁₇NO₂[]
Molecular Weight 207.27 g/mol []
Appearance Yellow Oil[6]
Boiling Point 98-100 °C (at 4 Torr)[2][6]
Water Solubility 208.1 mg/L (at 25°C)[2][6]
LogP 2.68 (at 25°C)[2][6]
pKa (Predicted) 2.95 ± 0.50[2][6]
Recommended Storage 2-8°C[2][6]

References

  • Nowak, M., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. National Institutes of Health (NIH). Available at: [Link]

  • Sukul, P. & Spiteller, M. (2000). Metalaxyl: Persistence, degradation, metabolism, and analytical methods. Reviews of Environmental Contamination and Toxicology. Available at: [Link]

  • PubChem. (n.d.). Metalaxyl. National Institutes of Health (NIH). Retrieved January 27, 2026, from [Link]

  • Park, O.J., et al. (2003). Enzyme-catalyzed preparation of methyl (R)-N-(2,6-dimethylphenyl)alaninate: a key intermediate for (R)-metalaxyl. ResearchGate. Available at: [Link]

  • AERU. (n.d.). N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alanine (Ref: CGA 62826). Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). Benalaxyl. National Institutes of Health (NIH). Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). methyl N-(2,6-dimethylphenyl)-alaninate. National Institutes of Health (NIH). Retrieved January 27, 2026, from [Link]

  • Masomboon, N., et al. (2009). Chemical oxidation of 2,6-dimethylaniline in the fenton process. Environmental Science & Technology, 43(22), 8629-34. Available at: [Link]

  • Google Patents. (n.d.). JP2006510364A - A method for preparing (R) or (S) N-(2,6-dimethylphenyl) alanine and its opposite enantiomer N.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of HPLC Methods for Methyl N-(2,6-dimethylphenyl)-DL-alaninate (Metalaxyl)

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for Metalaxyl Methyl N-(2,6-dimethylphenyl)-DL-alaninate, known commercially as Metalaxyl, is a systemic fu...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Metalaxyl

Methyl N-(2,6-dimethylphenyl)-DL-alaninate, known commercially as Metalaxyl, is a systemic fungicide widely used in agriculture.[] It exists as a racemic mixture of two stereoisomers: the R-enantiomer and the S-enantiomer. The fungicidal activity, however, is almost exclusively associated with the R-enantiomer, which is marketed as Metalaxyl-M.[2] This critical distinction underscores the necessity for robust, validated analytical methods. For quality control, regulatory compliance, and environmental monitoring, laboratories must be able to not only quantify the total amount of the active ingredient but also, in many cases, determine the enantiomeric ratio.

High-Performance Liquid Chromatography (HPLC) stands as the primary analytical tool for this purpose due to its versatility, precision, and broad applicability. This guide provides an in-depth comparison of validated HPLC methodologies for Metalaxyl, delving into both standard reversed-phase techniques for total content analysis and specialized chiral methods for enantioselective separation. We will explore the causality behind experimental choices, present detailed protocols, and compare HPLC with alternative techniques, all grounded in the principles of international regulatory standards.

Pillar 1: Reversed-Phase HPLC for Total Metalaxyl Quantification

The workhorse for routine quality control of Metalaxyl is Reversed-Phase HPLC (RP-HPLC). This technique separates compounds based on their relative hydrophobicity. Metalaxyl, being a hydrophobic and neutral molecule, is ideally suited for this separation mode, where it partitions between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.[3]

Comparative Analysis of Validated RP-HPLC Methods

The choice of column and mobile phase is dictated by the need for a sharp, symmetrical peak with a reasonable retention time, free from interference from formulation excipients or sample matrix components. Below is a comparison of two distinct, validated RP-HPLC methods published in the literature.

Parameter Method A: For Formulations [4]Method B: General Analysis [3]Rationale & Insights
Stationary Phase Brownlee™ C18 (5 µm)Coresep 100 (Mixed-Mode)Method A uses a standard C18 column, the industry benchmark for hydrophobic compounds, providing reliable retention. Method B employs a mixed-mode column, which offers alternative selectivity that can be advantageous for separating Metalaxyl from complex mixtures or polar impurities.
Mobile Phase Acetonitrile : Water (62.5:37.5, v/v)Acetonitrile gradient (30% to 70%) with 20 mM Ammonium Formate, pH 3Method A's isocratic (constant composition) mobile phase is simpler, more robust, and ideal for routine QC where analytes are well-defined. Method B's gradient elution is more powerful for resolving multiple components with different polarities and is MS-compatible due to the volatile buffer.[3]
Flow Rate 1.2 mL/minNot SpecifiedThis flow rate in Method A is typical for standard 4.6 mm ID columns, balancing analysis time with system pressure.
Detection UV at 270 nmUV at 275 nmThe selection of UV wavelength is based on the absorbance maximum of Metalaxyl, ensuring maximum sensitivity. The slight difference between methods is negligible.
Temperature 30 °CNot SpecifiedMaintaining a constant column temperature, as in Method A, is crucial for ensuring reproducible retention times, a key component of method robustness.
A Deeper Dive: Experimental Protocol for Method A (Formulation Analysis)

This protocol is based on a validated method for determining Metalaxyl-M in flowable suspension fungicide formulas.[4] The validation was performed following SANCO/3030/99 rev. 5 guidelines, demonstrating its suitability for its intended purpose.

Objective: To accurately quantify Metalaxyl-M in a formulation sample.

Methodology:

  • Standard Preparation:

    • Accurately weigh approximately 25 mg of Metalaxyl-M reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water, 62.5:37.5). This creates a stock solution of ~500 µg/mL.

    • Prepare a series of calibration standards (e.g., 50, 100, 150, 200, 250 µg/mL) by diluting the stock solution with the mobile phase. The causality here is to create a concentration range that brackets the expected sample concentration, a core requirement for establishing linearity.[5]

  • Sample Preparation:

    • Accurately weigh a quantity of the formulation equivalent to ~25 mg of Metalaxyl-M into a 50 mL volumetric flask.

    • Add approximately 30 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution and extraction of the active ingredient.

    • Allow the solution to cool to room temperature, then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter to remove particulates that could damage the HPLC column.

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV detector.

    • Column: Brownlee™ C18, 5 µm, 4.6 x 150 mm (or equivalent).

    • Mobile Phase: Acetonitrile : Water (62.5:37.5, v/v).

    • Flow Rate: 1.2 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 270 nm.

  • Analysis & Calculation:

    • Inject the calibration standards to establish a linear regression curve (Peak Area vs. Concentration).

    • Inject the prepared sample solution in triplicate.

    • Calculate the concentration of Metalaxyl-M in the sample using the linear regression equation derived from the standards.

Self-Validating System: Performance Data for Method A

A properly validated method provides inherent trustworthiness. The data below, adapted from the published study, demonstrates the method's reliability according to established validation guidelines.[4][6]

Validation Parameter Result Interpretation & Significance
Linearity (R²) ≥ 0.999An R² value close to 1.0 indicates a strong linear relationship between concentration and detector response, which is fundamental for accurate quantification.
Accuracy (% Recovery) 99.21 - 101.16%Accuracy was determined by spiking a blank matrix with known amounts of analyte. These high recovery values show that the method accurately measures the true amount of Metalaxyl present, with minimal influence from the sample matrix.[7]
Precision (RSD%) < 1.5%Precision, a measure of the closeness of repeated measurements, was assessed at different concentrations. An RSD below 2% is generally considered excellent for a quantitative assay, indicating high reproducibility.
Specificity No interference observedThe method was shown to be specific by analyzing a blank placebo matrix, which showed no interfering peaks at the retention time of Metalaxyl.
LOD & LOQ Not specified in detailThe Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the method. The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[7]

Pillar 2: Chiral HPLC for Enantioselective Superiority

Since the fungicidal activity of Metalaxyl resides in its R-enantiomer, distinguishing between the two enantiomers is not just an academic exercise—it is crucial for ensuring product efficacy and reducing the environmental load of non-active chemicals.[8] Chiral HPLC is the definitive technique for this purpose.

The Principle of Chiral Separation: Enantiomers have identical physical properties in a non-chiral environment, making them inseparable by conventional RP-HPLC. Chiral separation is achieved using a Chiral Stationary Phase (CSP). A CSP is a column packing material that is itself chiral. It creates a diastereomeric interaction with the enantiomers, causing one to be retained longer than the other, thus enabling their separation.[9]

Comparative Analysis of Chiral HPLC Methods

The selection of the CSP is the most critical factor in developing a chiral separation method. Polysaccharide-based CSPs are among the most versatile and widely used.[8]

Parameter Method C: Normal-Phase [8][10]Method D: Reversed-Phase [11]Rationale & Insights
Stationary Phase Cellulose-tris(3,5-dimethylphenylcarbamate) (CDMPC) Coated CSPChiralcel OD-RHBoth are polysaccharide-based CSPs, known for their broad applicability. The choice between them is often empirical. Method C uses a coated phase, while Method D's "RH" designation indicates it's designed for reversed-phase conditions.
Mobile Phase Hexane : 2-Propanol (70:30, v/v)Acetonitrile : Water (60:40, v/v)Method C uses a normal-phase mobile phase (nonpolar solvent with a polar modifier). This often provides excellent selectivity on polysaccharide CSPs. Method D uses a reversed-phase mobile phase, which can be advantageous for samples in aqueous media and for direct compatibility with mass spectrometry.
Detection UVLC-MS/MSUV detection is sufficient for determining the enantiomeric ratio. However, coupling the chiral separation to a tandem mass spectrometer (MS/MS), as in Method D, provides unparalleled sensitivity and specificity, making it ideal for trace-level analysis in complex matrices like vegetables.[11]
Visualizing Chiral Recognition

The diagram below illustrates the fundamental principle of how a Chiral Stationary Phase selectively interacts with enantiomers to achieve separation.

G cluster_0 HPLC Column with Chiral Stationary Phase (CSP) cluster_1 Mobile Phase Flow CSP Chiral Selector (CSP) Separated Separated Enantiomers CSP->Separated Selective Retention Analyte Racemic Metalaxyl (R & S Enantiomers) Analyte->CSP Differential Interaction R_en R-Enantiomer S_en S-Enantiomer

Caption: Enantiomers interact differently with the Chiral Stationary Phase, leading to differential retention times and separation.

Pillar 3: A Broader Perspective on Alternative Analytical Techniques

While HPLC is the dominant method, other techniques offer specific advantages for the analysis of Metalaxyl.

Technique Principle Advantages for Metalaxyl Analysis Limitations
Gas Chromatography (GC) Separation in the gas phase based on volatility and interaction with a stationary phase.Excellent for volatile and thermally stable compounds. Can be coupled with highly sensitive detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).[12]Requires the analyte to be thermally stable and sufficiently volatile. Derivatization may be needed for less volatile metabolites.
HPLC-MS/MS Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.The gold standard for residue analysis in complex matrices (e.g., food, soil, water).[2][13] Provides structural confirmation and achieves extremely low limits of detection (LOQs).Higher instrument cost and complexity compared to HPLC-UV.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO₂) as the mobile phase.Combines advantages of both GC and HPLC. It is particularly powerful for chiral separations, often providing faster analysis times and using less organic solvent than normal-phase HPLC.Less common instrumentation in standard QC labs.

The Foundation: A Universal Workflow for Method Validation

Regardless of the specific technique, the validation process is what ensures the data is reliable and fit for its purpose. The framework for validation is authoritatively laid out by the International Council for Harmonisation (ICH) in their Q2(R1) guideline and by the United States Pharmacopeia (USP) in General Chapter <1225>.[6][7][14]

The Validation Lifecycle

The following workflow illustrates the logical progression of validating a quantitative analytical method.

G Start Define Analytical Procedure (e.g., HPLC Assay for Metalaxyl) Specificity Specificity / Selectivity (No interference from matrix/impurities) Start->Specificity Robustness Robustness (Unaffected by small, deliberate variations) Start->Robustness Assessed throughout development Linearity Linearity (Correlation of signal vs. concentration) Specificity->Linearity Range Range (Concentration interval for reliable results) Linearity->Range Limit LOD & LOQ (Sensitivity of the method) Linearity->Limit Accuracy Accuracy (Closeness to true value) Range->Accuracy Precision Precision (Repeatability, Intermediate Precision) Range->Precision End Method is Validated (Suitable for intended purpose) Accuracy->End Precision->End Limit->End Robustness->End

Caption: A systematic workflow for analytical method validation, ensuring all performance characteristics are evaluated.

Key Validation Parameters Explained
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7] This is typically proven by analyzing blank and spiked matrices.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. Established using a minimum of five concentrations.[5]

  • Accuracy: The closeness of test results to the true value. It is often determined by spike recovery studies on a placebo or blank matrix, with results expressed as percent recovery.[15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision over a short interval with the same analyst and equipment.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).[7] This provides an indication of its reliability during normal usage.

Conclusion and Recommendations

The selection of an analytical method for Methyl N-(2,6-dimethylphenyl)-DL-alaninate must be driven by the specific analytical question at hand.

  • For routine quality control and formulation assay , where the primary goal is to quantify the total active ingredient, a validated isocratic Reversed-Phase HPLC-UV method is efficient, robust, and cost-effective.[4]

  • For product development, stability studies, and release testing of Metalaxyl-M products , a chiral HPLC method is indispensable to determine enantiomeric purity and ensure product efficacy.[10][12]

  • For trace-level residue analysis in complex environmental or biological matrices, the superior sensitivity and specificity of HPLC-MS/MS is the most appropriate and often required choice.[2][11]

Ultimately, regardless of the chosen technology, a rigorous validation process grounded in the principles of ICH Q2(R1) and USP <1225> is the absolute prerequisite for generating trustworthy, scientifically sound, and regulatory-compliant data.[6][7] This ensures that every result reported is not just a number, but a verifiable statement of quality.

References

  • Food and Agriculture Organization of the United Nations. (n.d.). METALAXYL-M (212). Retrieved from [Link]

  • Inchem.org. (n.d.). 590. Metalaxyl (Pesticide residues in food: 1982 evaluations). Retrieved from [Link]

  • Central Insecticides Board & Registration Committee. (n.d.). Determination of Metalaxyl-M Content. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Metalaxyl. Retrieved from [Link]

  • International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (2023). Development and validation of an innovative HPLC-UV method for determination of Metalaxyl-M in flowable suspension fungicide formulas. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Metalaxyl; 422598-04. Retrieved from [Link]

  • ResearchGate. (2004). HPLC Separation of Metalaxyl and Metalaxyl Intermediate Enantiomers on Cellulose-Based Sorbent. Retrieved from [Link]

  • Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • Uspbpep.com. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • FHNW. (n.d.). A current view on chiral separation. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <1225> Validation of Compendial Procedures. Retrieved from [Link]

  • USP-NF. (2017). <1225> Validation of Compendial Procedures. Retrieved from [Link]

  • Jiang, S., et al. (2004). HPLC Separation of Metalaxyl and Metalaxyl Intermediate Enantiomers on Cellulose-Based Sorbent. Analytical Letters, 37(1), 167-173. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines. Retrieved from [Link]

  • Liu, D., et al. (2013). Enantioselective separation and transformation of metalaxyl and its major metabolite metalaxyl acid in tomato and cucumber. Food Chemistry, 140(1-2), 240-6. Retrieved from [Link]

  • Investigations of a Dog. (2024). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]

  • MDPI. (2021). Development and Validation of a Method for the Semi-Quantitative Determination of N-Nitrosamines. Retrieved from [Link]

  • ResearchGate. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • PMC - NIH. (2012). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • YouTube. (2023). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Development and validation of HPLC/DAD method for simultaneously determination of six prohibited substances in model matrices. Retrieved from [Link]

  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]

Sources

Comparative

spectroscopic comparison of (R)- and (S)-enantiomers of methyl N-(2,6-dimethylphenyl)alaninate

For Researchers, Scientists, and Drug Development Professionals In the realm of agrochemical synthesis, the stereochemistry of a molecule is paramount. The biological activity of many chiral compounds resides in a single...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of agrochemical synthesis, the stereochemistry of a molecule is paramount. The biological activity of many chiral compounds resides in a single enantiomer, making the precise differentiation and characterization of these stereoisomers a critical step in development and quality control. This guide provides an in-depth spectroscopic comparison of the (R)- and (S)-enantiomers of methyl N-(2,6-dimethylphenyl)alaninate, a key intermediate in the synthesis of potent fungicides like Metalaxyl. The (R)-enantiomer is the biologically active precursor, necessitating robust analytical methods to distinguish it from its (S)-counterpart.

This guide will delve into three powerful spectroscopic techniques for chiral discrimination: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents. We will explore the theoretical underpinnings of each method, present illustrative experimental data, and provide detailed protocols to empower researchers in their analytical endeavors.

The Significance of Chiral Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit markedly different pharmacological and toxicological profiles. In the case of methyl N-(2,6-dimethylphenyl)alaninate, the desired fungicidal activity is almost exclusively associated with the (R)-enantiomer. Consequently, the synthesis and purification processes must be meticulously monitored to ensure high enantiomeric excess (e.e.), maximizing efficacy and minimizing potential off-target effects of the unwanted (S)-enantiomer. While chromatographic techniques like chiral High-Performance Liquid Chromatography (HPLC) are widely used for quantifying enantiomeric ratios, spectroscopic methods offer a complementary and often more profound insight into the absolute configuration and solution-state conformation of chiral molecules.

Vibrational Circular Dichroism (VCD) Spectroscopy: A Vibrational Fingerprint of Chirality

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. A VCD spectrum provides a unique "fingerprint" of a molecule's absolute configuration and its conformational landscape in solution. Enantiomers will exhibit VCD spectra that are equal in magnitude but opposite in sign (mirror images), making it an unequivocal method for their differentiation.

Illustrative VCD Data

The following table presents hypothetical VCD and corresponding infrared (IR) absorption data for the (R)- and (S)-enantiomers of methyl N-(2,6-dimethylphenyl)alaninate. The spectral region shown focuses on the carbonyl stretch and other key vibrational modes.

Wavenumber (cm⁻¹)(R)-enantiomer IR Absorbance (AU)(R)-enantiomer VCD (ΔA x 10⁻⁵)(S)-enantiomer IR Absorbance (AU)(S)-enantiomer VCD (ΔA x 10⁻⁵)Vibrational Assignment
17450.85+3.20.85-3.2C=O Stretch (Ester)
15800.42-1.50.42+1.5Aromatic C=C Stretch
14950.60+2.10.60-2.1CH₃ Bending
12100.75-2.80.75+2.8C-O Stretch (Ester)

Note: This data is illustrative and intended to demonstrate the expected mirror-image relationship between the VCD spectra of enantiomers.

Experimental Protocol: VCD Spectroscopy

A detailed workflow for acquiring VCD spectra is crucial for obtaining high-quality, reproducible data.

VCD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Dissolve enantiomer in suitable solvent (e.g., CDCl₃) Concentration Adjust concentration (typically 0.1 M) Sample->Concentration Cell Fill IR cell with appropriate pathlength Concentration->Cell Instrument Place cell in VCD spectrometer Cell->Instrument Transfer Parameters Set acquisition parameters (resolution, scans) Instrument->Parameters Acquire Acquire VCD and IR spectra Parameters->Acquire Baseline Baseline correct spectra Acquire->Baseline Process Solvent Subtract solvent spectrum Baseline->Solvent Compare Compare (R)- and (S)- enantiomer spectra Solvent->Compare

VCD Experimental Workflow

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the (R)- or (S)-enantiomer in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to a concentration of approximately 0.1 M. The solvent should be transparent in the infrared region of interest.

    • Ensure the enantiomeric purity of the samples is high (>99% e.e.) to obtain clean, interpretable spectra.

  • Instrumentation and Data Acquisition:

    • Use a VCD spectrometer equipped with a photoelastic modulator (PEM) to generate the circularly polarized light.

    • Select an appropriate IR cell with a pathlength (typically 100-200 µm) that provides an optimal absorbance (around 0.5-1.0 AU) for the bands of interest.

    • Set the data acquisition parameters, such as a spectral resolution of 4 cm⁻¹ and accumulate a sufficient number of scans (e.g., 2000-4000) to achieve a good signal-to-noise ratio.

    • Acquire the VCD and IR spectra of the sample and the pure solvent under identical conditions.

  • Data Processing:

    • Perform a baseline correction on all acquired spectra.

    • Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of the analyte.

    • Overlay the VCD spectra of the (R)- and (S)-enantiomers to confirm their mirror-image relationship.

Electronic Circular Dichroism (ECD) Spectroscopy: Probing Chiral Chromophores

Electronic Circular Dichroism (ECD) spectroscopy is another chiroptical technique that measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions.[1] ECD is particularly sensitive to the spatial arrangement of chromophores within a chiral molecule. The aromatic ring in methyl N-(2,6-dimethylphenyl)alaninate serves as a key chromophore, and its interaction with the chiral center gives rise to a characteristic ECD spectrum. Similar to VCD, enantiomers produce ECD spectra that are mirror images of each other.

Illustrative ECD Data

The following table presents hypothetical ECD data for the (R)- and (S)-enantiomers of methyl N-(2,6-dimethylphenyl)alaninate, highlighting the Cotton effects associated with the electronic transitions of the aromatic chromophore.

Wavelength (nm)(R)-enantiomer Molar Ellipticity [θ] (deg cm² dmol⁻¹)(S)-enantiomer Molar Ellipticity [θ] (deg cm² dmol⁻¹)Transition Assignment
215+15,000-15,000π → π
265-8,000+8,000π → π (benzenoid)

Note: This data is illustrative and demonstrates the expected mirror-image relationship and the sign of the Cotton effects for the ECD spectra of the two enantiomers.

Experimental Protocol: ECD Spectroscopy

The workflow for ECD spectroscopy is similar to that of VCD, with the primary difference being the type of spectrometer and the sample preparation for UV-Vis analysis.

ECD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Dissolve enantiomer in UV-transparent solvent (e.g., Methanol) Concentration Prepare dilute solution (e.g., 10⁻⁴ - 10⁻⁵ M) Sample->Concentration Cuvette Fill quartz cuvette Concentration->Cuvette Instrument Place cuvette in ECD spectrometer Cuvette->Instrument Transfer Parameters Set acquisition parameters (scan range, speed) Instrument->Parameters Acquire Acquire ECD and UV-Vis spectra Parameters->Acquire Baseline Baseline correct spectra Acquire->Baseline Process Solvent Subtract solvent spectrum Baseline->Solvent Compare Compare (R)- and (S)- enantiomer spectra Solvent->Compare

ECD Experimental Workflow

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the enantiomer in a UV-transparent solvent, such as methanol or acetonitrile.

    • Prepare a dilute solution, typically in the range of 10⁻⁴ to 10⁻⁵ M, to ensure the absorbance is within the linear range of the instrument.

    • Use a quartz cuvette with a standard pathlength of 1 cm.

  • Instrumentation and Data Acquisition:

    • Use a dedicated ECD spectrometer.

    • Set the desired wavelength range for scanning (e.g., 200-400 nm).

    • Select an appropriate scanning speed and bandwidth.

    • Acquire the ECD and UV-Vis absorption spectra of the sample and the pure solvent.

  • Data Processing:

    • Perform a baseline correction.

    • Subtract the solvent spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to molar ellipticity [θ] for standardized comparison.

    • Confirm the mirror-image relationship between the ECD spectra of the (R)- and (S)-enantiomers.

NMR Spectroscopy with Chiral Shift Reagents: Resolving Enantiomeric Signals

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. In a standard NMR experiment, enantiomers are indistinguishable because they have identical chemical shifts. However, the addition of a chiral shift reagent (CSR) can induce diastereomeric interactions with the enantiomers, leading to the resolution of their signals. Lanthanide-based CSRs are commonly employed for this purpose.

Illustrative ¹H NMR Data with a Chiral Shift Reagent

The following table presents hypothetical ¹H NMR data for a racemic mixture of methyl N-(2,6-dimethylphenyl)alaninate in the presence of a chiral lanthanide shift reagent, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). The data focuses on the methoxy and α-proton signals, which are typically well-resolved.

ProtonChemical Shift (δ) without CSR (ppm)Chemical Shift (δ) of (R)-enantiomer with CSR (ppm)Chemical Shift (δ) of (S)-enantiomer with CSR (ppm)
-OCH₃3.654.154.25
α-CH4.104.804.95

Note: This data is illustrative. The magnitude of the induced shifts and the separation between the enantiomeric signals depend on the specific CSR used and its concentration.

Experimental Protocol: NMR with Chiral Shift Reagents

The successful application of chiral shift reagents in NMR requires careful titration to achieve optimal signal resolution without excessive line broadening.

NMR_CSR_Workflow cluster_prep Sample Preparation cluster_titration CSR Titration cluster_analysis Data Analysis Sample Dissolve racemic mixture in deuterated solvent Initial_Spectrum Acquire initial ¹H NMR spectrum Sample->Initial_Spectrum Add_CSR Add small increments of CSR Initial_Spectrum->Add_CSR Start Titration Acquire_Spectrum Acquire ¹H NMR spectrum after each addition Add_CSR->Acquire_Spectrum Monitor Monitor signal separation and line broadening Acquire_Spectrum->Monitor Monitor->Add_CSR Iterate Optimal_Spectrum Identify spectrum with best resolution Monitor->Optimal_Spectrum End Titration Integrate Integrate resolved signals Optimal_Spectrum->Integrate Calculate_ee Calculate enantiomeric excess (e.e.) Integrate->Calculate_ee

NMR with Chiral Shift Reagent Experimental Workflow

Step-by-Step Methodology:

  • Initial Setup:

    • Dissolve a known amount of the racemic or enantioenriched methyl N-(2,6-dimethylphenyl)alaninate in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum to serve as a reference.

  • Titration with Chiral Shift Reagent:

    • Prepare a stock solution of the chiral shift reagent (e.g., Eu(hfc)₃) in the same deuterated solvent.

    • Add small, incremental amounts of the CSR solution to the NMR tube.

    • After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.

    • Monitor the changes in the chemical shifts and the resolution of the signals corresponding to the enantiomers. The goal is to achieve baseline separation of at least one pair of signals without significant peak broadening.

  • Data Analysis:

    • Once optimal separation is achieved, carefully integrate the areas of the resolved signals corresponding to the (R)- and (S)-enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Comparative Analysis and Conclusion

Each of the discussed spectroscopic techniques offers unique advantages for the analysis of the (R)- and (S)-enantiomers of methyl N-(2,6-dimethylphenyl)alaninate.

  • VCD and ECD are absolute methods for determining the stereochemistry. The mirror-image nature of the spectra provides a definitive confirmation of the enantiomeric relationship. These techniques are powerful for structural elucidation and for the assignment of absolute configuration, often in conjunction with quantum chemical calculations.

  • NMR with chiral shift reagents is a more accessible technique for many laboratories and is particularly well-suited for the quantitative determination of enantiomeric excess. The ability to directly observe and integrate the signals of both enantiomers in a mixture makes it a valuable tool for monitoring the progress of asymmetric reactions and for quality control of the final product.

References

  • Enzyme-catalyzed preparation of methyl (R)-N-(2,6-dimethylphenyl)alaninate: a key intermediate for (R)-metalaxyl. (2005). Tetrahedron, 61(27), 6576-6580. [Link]

  • Laurence A. Nafie. (2008). Vibrational Circular Dichroism: A New Tool for the Stereochemical Characterization of Chiral Molecules. Applied Spectroscopy, 62(9), 239A-255A. [Link]

  • Prasad L. Polavarapu. (2002). Chiral Analysis through Optical Rotation and Circular Dichroism. Molecular Biotechnology, 20(1), 1-8. [Link]

  • David A. Lightner & John E. Gurst. (2000). Organic Conformational Analysis and Stereochemistry from Circular Dichroism Spectroscopy. Wiley-VCH.
  • Thomas J. Wenzel & K. C. B. S. Kumara. (2019). NMR Chiral Solvating Agents. Molecules, 24(1), 163. [Link]

  • George R. Sullivan. (1976). Chiral Lanthanide Shift Reagents. Topics in Stereochemistry, 10, 287-329. [Link]

  • Nina Berova, Koji Nakanishi, & Robert W. Woody (Eds.). (2000).
  • Laurence D. Barron. (2004). Molecular Light Scattering and Optical Activity, Second Edition. Cambridge University Press.

Sources

Validation

comparing the efficacy of different protecting groups in alanine methylation

An In-Depth Technical Guide to Protecting Groups in Alanine N-Methylation: A Comparative Analysis Introduction: The Significance of N-Methylation in Peptide Therapeutics In the landscape of drug development and peptide s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Protecting Groups in Alanine N-Methylation: A Comparative Analysis

Introduction: The Significance of N-Methylation in Peptide Therapeutics

In the landscape of drug development and peptide science, the strategic modification of amino acid backbones is a cornerstone for enhancing therapeutic potential. Among these modifications, N-methylation—the substitution of an amide proton with a methyl group—stands out as a powerful tool. Specifically, the incorporation of N-methyl-L-alanine (N-Me-Ala) into peptide chains can profoundly alter their pharmacological profiles. This modification sterically hinders the action of proteases, significantly increasing the peptide's resistance to enzymatic degradation and thereby extending its in vivo half-life.[1] Furthermore, N-methylation restricts the conformational flexibility of the peptide backbone, which can lock the molecule into a bioactive conformation, improve cell permeability, and fine-tune its binding affinity to biological targets.[1][2]

However, the synthesis of N-methylated amino acids is not trivial. The nucleophilic nature of the secondary amine formed after methylation presents a challenge, as does the potential for over-methylation. Consequently, the selection of an appropriate temporary protecting group for the α-amine is paramount to achieving a successful and high-yielding synthesis. This guide provides a comparative analysis of the three most ubiquitous N-terminal protecting groups—Boc , Fmoc , and Cbz —in the context of alanine N-methylation. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower researchers in making informed decisions for their synthetic strategies.

The Principle of Orthogonal Protection in Synthesis

Modern peptide synthesis relies on the concept of orthogonality , where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[3][4] This principle is crucial when synthesizing complex peptides with reactive amino acid side chains. An ideal α-amino protecting group for N-methylation must be stable during the methylation reaction and be removable under conditions that do not cleave side-chain protecting groups or, in the case of solid-phase synthesis, the resin linker.[5] The choice between Boc, Fmoc, and Cbz often depends on the overall synthetic scheme and the compatibility with other protecting groups used in the peptide sequence.

Comparative Efficacy of Protecting Groups

The Boc (tert-Butyloxycarbonyl) Group

The Boc group is a classic protecting group, renowned for its stability under a wide range of conditions but readily cleaved by strong acids.[6][7]

Chemical Rationale: The N-methylation of Boc-alanine typically employs a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).[8][9] The NaH serves a dual purpose: it first deprotonates the carboxylic acid, and then the less acidic N-H of the carbamate, forming a dianion.[8][9] The subsequent alkylation with a methylating agent, such as methyl iodide (MeI), occurs selectively on the more nucleophilic nitrogen anion.

Experimental Workflow: Boc-Alanine N-Methylation

cluster_protection Protection cluster_methylation N-Methylation cluster_deprotection Deprotection p1 L-Alanine p2 Boc Anhydride (Boc)₂O Base (e.g., NaOH) p3 Boc-L-Alanine p2->p3 Protection m1 Boc-L-Alanine m2 1. Sodium Hydride (NaH) in THF 2. Methyl Iodide (MeI) m3 Boc-N-Me-L-Alanine m2->m3 Methylation d1 Boc-N-Me-L-Alanine d2 Strong Acid (e.g., TFA) d3 N-Methyl-L-Alanine d2->d3 Acidolysis

Caption: Workflow for the synthesis of N-Methyl-Alanine via the Boc-protection strategy.

Advantages:

  • High Stability: The Boc group is robust and stable to basic and nucleophilic conditions, making it highly compatible with the methylation step.

  • Orthogonality: It is orthogonal to the Fmoc and Cbz groups, which are base-labile and removed by hydrogenolysis, respectively.[3]

Disadvantages:

  • Harsh Deprotection: Removal requires strong acids like trifluoroacetic acid (TFA), which can inadvertently cleave acid-labile side-chain protecting groups (e.g., Trt, tBu).[7]

  • Safety: The use of sodium hydride requires careful handling due to its pyrophoric nature.

The Fmoc (9-Fluorenylmethyloxycarbonyl) Group

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its lability under mild basic conditions.[10][11]

Chemical Rationale: Direct methylation of Fmoc-alanine is challenging due to the basic conditions required for methylation, which would prematurely cleave the Fmoc group. To circumvent this, the Biron-Kessler method is often employed.[2] This strategy involves the temporary protection of the α-amino group with an electron-withdrawing group, typically 2-nitrobenzenesulfonyl (o-NBS). This modification significantly increases the acidity of the remaining N-H proton, allowing for methylation under milder basic conditions that do not affect the Fmoc group. Following methylation, the o-NBS group is removed, and the amine can be reprotected with Fmoc if needed for further synthesis steps.

Reaction Scheme: Fmoc-based N-Methylation (Biron-Kessler Method)

Fmoc-Ala-OH Fmoc-Ala-OH Fmoc-N(o-NBS)-Ala-OH Fmoc-N(o-NBS)-Ala-OH Fmoc-Ala-OH->Fmoc-N(o-NBS)-Ala-OH o-NBS-Cl, Base Fmoc-N(Me)(o-NBS)-Ala-OH Fmoc-N(Me)(o-NBS)-Ala-OH Fmoc-N(o-NBS)-Ala-OH->Fmoc-N(Me)(o-NBS)-Ala-OH MeI, Mild Base Fmoc-N-Me-Ala-OH Fmoc-N-Me-Ala-OH Fmoc-N(Me)(o-NBS)-Ala-OH->Fmoc-N-Me-Ala-OH Thiophenol, Base

Caption: Simplified reaction scheme for the Biron-Kessler N-methylation method.

Advantages:

  • Mild Deprotection: Cleavage with a weak base like piperidine is highly efficient and compatible with most acid-labile side-chain protecting groups.[12]

  • Orthogonality: It is orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups, making it ideal for complex syntheses.

  • Reaction Monitoring: The dibenzofulvene byproduct released during deprotection absorbs strongly in the UV spectrum, allowing for quantitative monitoring of the reaction progress.[11]

Disadvantages:

  • Indirect Methylation: Requires a multi-step process (protection with o-NBS, methylation, deprotection of o-NBS), which can be more time-consuming and may lead to lower overall yields compared to the direct methylation of Boc-alanine.[2]

  • Side Reactions: The dibenzofulvene byproduct can form adducts with nucleophiles if not properly scavenged by the base (e.g., piperidine).[13]

The Cbz (Carboxybenzyl) Group

The Cbz (or Z) group is one of the oldest and most reliable amine protecting groups, introduced by Max Bergmann in 1932. It is stable to both acidic and basic conditions but is uniquely cleaved by catalytic hydrogenolysis.

Chemical Rationale: Similar to Boc-alanine, N-Cbz-alanine can be N-methylated using a strong base and a methylating agent.[14] The electron-withdrawing nature of the carbonyl group in the carbamate allows for the deprotonation of the nitrogen. The key feature of the Cbz group is its deprotection mechanism: catalytic hydrogenation (e.g., using H₂ gas with a Palladium-on-carbon catalyst) cleaves the benzyl C-O bond, releasing the free amine, carbon dioxide, and toluene.[15]

Reaction Scheme: Cbz-Alanine N-Methylation and Deprotection

CbzAla Cbz-L-Alanine Methylation 1. Base (e.g., NaH) 2. MeI CbzAla->Methylation CbzNMeAla Cbz-N-Me-L-Alanine Methylation->CbzNMeAla Deprotection H₂, Pd/C CbzNMeAla->Deprotection NMeAla N-Methyl-L-Alanine Deprotection->NMeAla

Caption: N-methylation of Cbz-Alanine followed by hydrogenolytic deprotection.

Advantages:

  • High Stability: The Cbz group is resistant to the acidic conditions used to remove Boc groups and the basic conditions used for Fmoc removal.

  • Clean Deprotection: Hydrogenolysis is a very clean reaction, with byproducts (toluene and CO₂) that are easily removed.

Disadvantages:

  • Catalyst Poisoning: The palladium catalyst can be poisoned by sulfur-containing amino acids (cysteine, methionine), making its use in certain peptide sequences problematic.

  • Specialized Equipment: Requires hydrogenation equipment, which may not be available in all laboratories.

  • Incompatibility: Not compatible with other protecting groups that are also removed by hydrogenolysis (e.g., benzyl esters).

Quantitative Comparison of Protecting Groups

FeatureBoc (tert-Butyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)Cbz (Carboxybenzyl)
Methylation Method Direct methylation with NaH/MeI[8][9]Indirect (Biron-Kessler Method)[2]Direct methylation with NaH/MeI[14]
Typical Yield Good to ExcellentModerate to Good (multi-step)Good to Excellent
Deprotection Reagent Strong Acid (e.g., 25-50% TFA in DCM)[16]Weak Base (e.g., 20% Piperidine in DMF)[16]Catalytic Hydrogenolysis (H₂, Pd/C)[15]
Deprotection Conditions Harsh (Acid-labile)Mild (Base-labile)Mild (Reductive)
Key Advantage High stability, simple methylationMild deprotection, UV monitoringHigh stability, clean deprotection
Key Disadvantage Harsh deprotection conditionsIndirect, multi-step methylationCatalyst poisoning, equipment needs
Orthogonal To Fmoc, CbzBoc, CbzBoc, Fmoc

Detailed Experimental Protocols

Protocol 1: N-Methylation of Boc-L-Alanine
  • Materials: Boc-L-Alanine, Sodium Hydride (60% dispersion in mineral oil), anhydrous Tetrahydrofuran (THF), Methyl Iodide (MeI).

  • Procedure:

    • Suspend Boc-L-Alanine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

    • Cool the suspension to 0 °C in an ice bath.

    • Carefully add Sodium Hydride (2.2 eq) portion-wise, allowing for the cessation of hydrogen gas evolution between additions.

    • After the final addition of NaH, add Methyl Iodide (2.5 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Acidify the aqueous solution to pH 2-3 with 1M HCl.

    • Extract the product with an organic solvent (e.g., Ethyl Acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by column chromatography if necessary.

Protocol 2: Deprotection of Boc-N-Me-L-Alanine
  • Materials: Boc-N-Me-L-Alanine, Dichloromethane (DCM), Trifluoroacetic Acid (TFA).

  • Procedure:

    • Dissolve Boc-N-Me-L-Alanine in DCM.

    • Add an equal volume of TFA (creating a 50% TFA/DCM solution).[16]

    • Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

    • Concentrate the solution under reduced pressure to remove the TFA and DCM.

    • Co-evaporate with toluene or ether to remove residual TFA.

    • The resulting N-Methyl-L-Alanine TFA salt can be used directly or neutralized.

Protocol 3: Deprotection of Fmoc-N-Me-L-Alanine
  • Materials: Fmoc-N-Me-L-Alanine, Dimethylformamide (DMF), Piperidine.

  • Procedure:

    • Dissolve Fmoc-N-Me-L-Alanine in DMF.

    • Add piperidine to create a 20% (v/v) solution.[16]

    • Stir at room temperature for 10-30 minutes. Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by chromatography to separate it from the dibenzofulvene-piperidine adduct.

Protocol 4: Deprotection of Cbz-N-Me-L-Alanine
  • Materials: Cbz-N-Me-L-Alanine, Methanol, Palladium on Carbon (10% Pd/C).

  • Procedure:

    • Dissolve Cbz-N-Me-L-Alanine in methanol.

    • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

    • Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus).

    • Stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Rinse the Celite pad with methanol.

    • Concentrate the combined filtrate under reduced pressure to yield the product.[15]

Conclusion and Authoritative Recommendation

The choice of protecting group for alanine N-methylation is a critical decision that hinges on the overall synthetic strategy.

  • For syntheses where acid-labile side chains are absent and a straightforward, high-yielding methylation is desired, the Boc group offers a reliable and robust pathway.

  • For solid-phase peptide synthesis and when synthesizing complex peptides with diverse, acid-sensitive functionalities, the Fmoc group is the undisputed choice, despite the more complex methylation procedure. Its mild, orthogonal deprotection conditions are the industry standard.

  • The Cbz group serves as an excellent alternative when orthogonality to both acid- and base-labile groups is required. It is particularly valuable in solution-phase synthesis, provided that no catalyst poisons are present in the substrate.

Ultimately, a thorough understanding of the chemical properties of each protecting group and the specific requirements of the target molecule will guide the researcher to the most efficient and effective synthetic route.

References

  • ChemBK. (2024, April 10). Cbz-N-methyl-L-alanine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sustainable Synthesis of N-Cbz-D-Alanine: Embracing Green Chemistry Principles. [Link]

  • ResearchGate. (n.d.). An array of orthogonal N-protecting groups for the amino acids, using l-alanine methyl ester as the exemplifying amino acid. [Link]

  • National Center for Biotechnology Information. (n.d.). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 2). N-Methylation of Boc amino acids. [Link]

  • ACS Publications. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • National Center for Biotechnology Information. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • PubMed. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

  • RSC Publishing. (n.d.). The effect of N-methylation on the conformational landscape of alanine. [Link]

  • (2025, August 10). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids.
  • (2025, August 7).
  • National Center for Biotechnology Information. (n.d.). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. [Link]

  • ResearchGate. (n.d.). Fmoc cleavage in different solvents after 15 min at 120 °C. [Link]

  • Organic Syntheses Procedure. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. [Link]

  • ResearchGate. (n.d.). Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc. [Link]

  • (n.d.). Methods for Removing the Fmoc Group.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents. (n.d.). CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine.
  • Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • ResearchGate. (n.d.). N -methylation in amino acids and peptides: Scope and limitations. [Link]

  • ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. [Link]

  • Google Patents. (n.d.).
  • PubMed. (n.d.). N-methylation in amino acids and peptides: Scope and limitations. [Link]

  • (n.d.). Synthesis of N -Fmoc-Protected Amino Acid Esters and Peptides.
  • MDPI. (n.d.). Investigating β-N-Methylamino-l-alanine Misincorporation in Human Cell Cultures: A Comparative Study with Known Amino Acid Analogues. [Link]

  • (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Google Patents. (n.d.). CN109369442B - Preparation method of beta-N-methylamino-L-alanine.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • CHIMIA. (n.d.). Thermal Cleavage of the Fmoc Protection Group. [Link]

  • (n.d.).
  • (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u.
  • ACS Publications. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

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Comparative

A Comparative Review of Synthetic Strategies for Methyl N-(2,6-dimethylphenyl)-DL-alaninate

Introduction Methyl N-(2,6-dimethylphenyl)-DL-alaninate is a pivotal chemical intermediate, most notably recognized for its role in the synthesis of the widely used fungicide, metalaxyl.[1][2][3] The efficiency and cost-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl N-(2,6-dimethylphenyl)-DL-alaninate is a pivotal chemical intermediate, most notably recognized for its role in the synthesis of the widely used fungicide, metalaxyl.[1][2][3] The efficiency and cost-effectiveness of producing this intermediate directly impact the final production cost and availability of the agrochemical. This guide provides a comprehensive literature review of the primary synthetic routes to Methyl N-(2,6-dimethylphenyl)-DL-alaninate, offering a comparative analysis of their methodologies, performance, and scalability. This document is intended for researchers, chemists, and process development professionals in the agrochemical and pharmaceutical industries, providing both theoretical insights and practical, data-supported protocols.

Core Synthetic Approaches

The synthesis of Methyl N-(2,6-dimethylphenyl)-DL-alaninate predominantly revolves around the nucleophilic substitution reaction between 2,6-dimethylaniline and a methyl 2-halopropionate. Variations in the leaving group on the propionate, the choice of base, catalyst, and reaction conditions define the different synthetic strategies. This review will focus on the most prevalent and well-documented methods.

Route 1: Alkylation of 2,6-Dimethylaniline with Methyl 2-Chloropropionate

This classical approach represents a direct and widely implemented method for the synthesis of the target compound. The reaction involves the N-alkylation of 2,6-dimethylaniline with methyl 2-chloropropionate. The choice of an appropriate acid scavenger (base) is critical to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product and preventing the protonation of the aniline starting material.

Reaction Scheme

2,6-Dimethylaniline 2,6-Dimethylaniline Product Methyl N-(2,6-dimethylphenyl) -DL-alaninate 2,6-Dimethylaniline->Product Methyl_2-chloropropionate Methyl 2-chloropropionate Methyl_2-chloropropionate->Product Base_Catalyst Base (e.g., Na2CO3) Catalyst (e.g., KI) Base_Catalyst->Product Solvent_Heat Solvent Heat (Ultrasonic Waves) Solvent_Heat->Product

Caption: N-alkylation of 2,6-dimethylaniline.

Experimental Protocol

A detailed experimental protocol is described in a patent by Zhejiang Heben Technology Co., Ltd.[1]:

  • Charging the Reactor: To a four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 2,6-dimethylaniline (516g), methyl 2-chloropropionate (495g), sodium carbonate (225g), and potassium iodide (11g).

  • Reaction: Under ultrasonic irradiation, heat the mixture to 66°C and maintain this temperature for 6-12 hours. The progress of the reaction should be monitored to ensure the content of methyl 2-chloropropionate falls below a specified threshold (e.g., <6.5%).

  • Work-up: After the reaction is complete, add deionized water (566g) to the mixture and stir. Allow the layers to separate and collect the organic layer, which contains the crude product.

  • Purification: Purify the crude product by vacuum distillation. An initial fraction containing unreacted 2,6-dimethylaniline can be collected and recycled in subsequent batches. The main fraction will be the desired Methyl N-(2,6-dimethylphenyl)-DL-alaninate.

Performance Data
ParameterValueReference
Yield >96.3%[1]
Purity >96.2%[1]
Reaction Temperature 66°C[1]
Reaction Time 6-12 hours[1]
Key Reagents 2,6-dimethylaniline, methyl 2-chloropropionate, Na2CO3, KI[1]
Causality Behind Experimental Choices
  • Sodium Carbonate (Na2CO3): This inorganic base is chosen for its low cost, moderate reactivity, and ease of handling. It effectively neutralizes the HCl formed during the reaction without being strong enough to promote significant side reactions like the hydrolysis of the ester.

  • Potassium Iodide (KI): The addition of a catalytic amount of potassium iodide facilitates the reaction through the Finkelstein reaction. The iodide ion displaces the chloride on the methyl 2-chloropropionate to form the more reactive methyl 2-iodopropionate in situ, which then reacts more readily with the 2,6-dimethylaniline.

  • Ultrasonic Waves: The use of ultrasonic waves is a form of process intensification. It can enhance the reaction rate by improving mass transfer and providing localized energy, potentially leading to shorter reaction times and higher yields compared to conventional heating.

Route 2: Reductive Amination

While less commonly cited for this specific molecule, reductive amination is a powerful and general method for the formation of C-N bonds. This approach would theoretically involve the reaction of 2,6-dimethylaniline with methyl pyruvate in the presence of a reducing agent.

Conceptual Reaction Scheme

2,6-Dimethylaniline 2,6-Dimethylaniline Imine_Intermediate Imine Intermediate 2,6-Dimethylaniline->Imine_Intermediate Methyl_Pyruvate Methyl Pyruvate Methyl_Pyruvate->Imine_Intermediate Product Methyl N-(2,6-dimethylphenyl) -DL-alaninate Imine_Intermediate->Product Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Product

Caption: Reductive amination pathway.

General Experimental Protocol (Hypothetical)

Based on general procedures for reductive amination[4][5]:

  • Imine Formation: Dissolve 2,6-dimethylaniline and methyl pyruvate in a suitable solvent (e.g., methanol or dichloromethane). The reaction may be facilitated by the addition of a mild acid catalyst to promote the formation of the imine intermediate.

  • Reduction: To the solution containing the imine, add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise at room temperature. These reagents are selective for the reduction of the imine in the presence of the ketone.

  • Monitoring: Stir the reaction mixture for several hours to overnight, monitoring the progress by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).

  • Work-up and Purification: Quench the reaction by the addition of water or a dilute acid. Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure. Purify the crude product by column chromatography or distillation.

Discussion of Reductive Amination

Reductive amination offers the advantage of using a different set of starting materials, which could be beneficial depending on cost and availability. However, the control of the reaction conditions is crucial to avoid side reactions, such as the reduction of the pyruvate starting material or over-alkylation of the product. The choice of the reducing agent is also critical; sodium cyanoborohydride is effective but highly toxic, while sodium triacetoxyborohydride is a milder and safer alternative.

Route 3: Enzymatic Kinetic Resolution for Enantiomerically Pure Product

For applications where a specific enantiomer is required, such as in the synthesis of the active (R)-enantiomer of metalaxyl (mefenoxam), a biocatalytic approach offers a highly selective method. This route involves the lipase-catalyzed hydrolysis of the racemic Methyl N-(2,6-dimethylphenyl)-DL-alaninate.

Workflow for Enantiomeric Resolution

Racemic_Ester Racemic Methyl N-(2,6-dimethylphenyl) -DL-alaninate R_Acid (R)-N-(2,6-dimethylphenyl)alanine Racemic_Ester->R_Acid S_Ester (S)-Methyl N-(2,6-dimethylphenyl) -alaninate Racemic_Ester->S_Ester Lipase Lipase Aqueous Media Lipase->R_Acid R_Ester (R)-Methyl N-(2,6-dimethylphenyl) -alaninate R_Acid->R_Ester Esterification Esterification (Methanol, SOCl2) Esterification->R_Ester

Caption: Enzymatic kinetic resolution workflow.

Experimental Protocol for Kinetic Resolution

Based on the work of Park et al.[6]:

  • Enzymatic Hydrolysis: Suspend the racemic Methyl N-(2,6-dimethylphenyl)-DL-alaninate in an aqueous buffer at a high concentration (e.g., 300 g/L). Add a suitable lipase (e.g., Lipase PS) and stir the mixture. The lipase will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid.

  • Separation: After a moderate to good conversion is achieved, separate the resulting acid from the unreacted ester. This can be accomplished by a simple extraction procedure. For example, acidify the mixture and extract the carboxylic acid into an organic solvent, leaving the unreacted ester in the aqueous phase, or vice versa depending on the pH.

  • Esterification: Take the separated carboxylic acid and re-esterify it to obtain the enantiomerically pure ester. This can be done by refluxing with methanol and a catalyst such as thionyl chloride.

Performance Data for Enzymatic Resolution
ParameterValueReference
Enantiomeric Excess (ee) >98%[6]
Key Reagents Racemic ester, Lipase, Methanol, Thionyl chloride[6]
Rationale for the Biocatalytic Approach

The primary driver for employing an enzymatic method is the demand for enantiomerically pure compounds. Many agrochemicals and pharmaceuticals exhibit stereospecific activity, with one enantiomer being significantly more active or having a better toxicological profile. Lipases are attractive biocatalysts due to their stability, commercial availability, and ability to function in both aqueous and organic media. This method provides a practical route to the valuable (R)-enantiomer of Methyl N-(2,6-dimethylphenyl)-alaninate.[6]

Comparative Analysis

Synthetic RouteKey AdvantagesKey DisadvantagesScalability
Alkylation with Methyl 2-Chloropropionate High yield, uses readily available starting materials, straightforward procedure.Requires elevated temperatures and potentially long reaction times, use of a catalyst may be necessary.High
Reductive Amination Utilizes different starting materials, potentially milder conditions.Requires a specific reducing agent, risk of side reactions.Moderate to High
Enzymatic Kinetic Resolution Produces enantiomerically pure product with high selectivity.Requires an additional resolution step, the theoretical maximum yield is 50% for the desired enantiomer without a racemization step for the unwanted enantiomer.Moderate

Conclusion

The synthesis of Methyl N-(2,6-dimethylphenyl)-DL-alaninate is a well-established process, with the direct N-alkylation of 2,6-dimethylaniline being the most industrially relevant method due to its high yields and operational simplicity. The use of process intensification techniques like ultrasonic irradiation can further enhance the efficiency of this route. For the production of enantiomerically pure forms, enzymatic kinetic resolution stands out as a highly effective, albeit more complex, strategy. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the final product, including cost considerations, desired purity, and the need for a specific stereoisomer.

References

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Validation

A Comparative Guide to the Cost-Effective Synthesis of 2-Amino-4'-chlorobiphenyl: A Key Fungicide Intermediate

Introduction: The Critical Role of Intermediates in Fungicide Development In the competitive landscape of agrochemical research and development, the economic viability of a new fungicide is intrinsically linked to the ef...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Intermediates in Fungicide Development

In the competitive landscape of agrochemical research and development, the economic viability of a new fungicide is intrinsically linked to the efficiency of its synthetic pathway. The cost of goods sold (COGS) for a final active ingredient is heavily influenced by the cost-effectiveness of its constituent intermediates. For researchers and drug development professionals, a deep understanding of the synthetic routes to these intermediates is paramount for making informed decisions that balance economic constraints with environmental responsibilities. This guide provides an in-depth, objective comparison of two prominent synthetic pathways for 2-amino-4'-chlorobiphenyl, a crucial intermediate in the production of the widely used succinate dehydrogenase inhibitor (SDHI) fungicide, Boscalid.[1][2][3] The industrial production of this intermediate surpasses 1,000 tons annually, highlighting its importance in modern agriculture.[1]

This guide will delve into the intricacies of the Suzuki-Miyaura coupling and the Gomberg-Bachmann reaction, offering a comprehensive analysis of their respective cost-effectiveness, environmental impact, and scalability. By presenting supporting experimental data and detailed methodologies, we aim to equip researchers with the critical insights needed to select the optimal synthetic strategy for their specific needs.

Synthetic Pathway Analysis: Suzuki-Miyaura Coupling vs. Gomberg-Bachmann Reaction

The synthesis of 2-amino-4'-chlorobiphenyl hinges on the formation of a carbon-carbon bond between a chlorophenyl and an aminophenyl group. Both the Suzuki-Miyaura coupling and the Gomberg-Bachmann reaction are powerful tools for achieving this transformation, yet they differ significantly in their underlying chemistry, raw material requirements, and overall process efficiency.

Pathway 1: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its versatility and functional group tolerance.[4] In the context of synthesizing the precursor to our target intermediate, 4'-chloro-2-nitrobiphenyl, this pathway typically involves the palladium-catalyzed reaction of p-chlorophenylboronic acid with o-chloronitrobenzene.[5][6] The subsequent reduction of the nitro group yields the desired 2-amino-4'-chlorobiphenyl.[1]

Mechanism: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the biphenyl product and regenerate the catalyst.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X(L2) Oxidative Addition (Ar-X) Aryl-Pd(II)-R(L2) Aryl-Pd(II)-R(L2) Aryl-Pd(II)-X(L2)->Aryl-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Aryl-R Aryl-R Aryl-Pd(II)-R(L2)->Aryl-R Reductive Elimination Aryl-R->Pd(0)L2

Pathway 2: The Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction offers a more classical approach to biphenyl synthesis. For 2-amino-4'-chlorobiphenyl, this pathway utilizes readily available and lower-cost starting materials: p-chloroaniline and aniline.[6] The reaction proceeds via a diazotization of p-chloroaniline, followed by an alkali-induced coupling with aniline.[3][6]

Mechanism: The reaction is initiated by the formation of a diazonium salt from p-chloroaniline. Under basic conditions, this salt is believed to form an aryl radical, which then attacks the aniline to form the biphenyl linkage.

Gomberg_Bachmann_Mechanism p-Chloroaniline p-Chloroaniline Diazonium Salt Diazonium Salt p-Chloroaniline->Diazonium Salt Diazotization (NaNO2, HCl) Aryl Radical Aryl Radical Diazonium Salt->Aryl Radical Base 2-Amino-4'-chlorobiphenyl 2-Amino-4'-chlorobiphenyl Aryl Radical->2-Amino-4'-chlorobiphenyl + Aniline

Comparative Analysis: A Data-Driven Assessment

A thorough evaluation of these two synthetic pathways requires a quantitative comparison of key performance indicators. The following table summarizes the critical parameters for each route, based on data from patent literature and academic publications.

ParameterSuzuki-Miyaura PathwayGomberg-Bachmann PathwayJustification & Insights
Starting Materials p-Chlorophenylboronic acid, o-Chloronitrobenzenep-Chloroaniline, AnilineThe starting materials for the Gomberg-Bachmann pathway are significantly less expensive and more readily available than the boronic acid derivative required for the Suzuki-Miyaura coupling.[6] This is a major driver of the overall cost-effectiveness of this route.
Catalyst Palladium on carbon (Pd/C)None (classical)The Suzuki-Miyaura reaction necessitates a palladium catalyst, which can be a significant cost contributor, although catalyst loading can be optimized. The Gomberg-Bachmann reaction, in its classical form, does not require a metal catalyst.
Reported Yield 90-95% for the coupling step[7]Total yield >80%[3][6]While the Suzuki-Miyaura coupling step itself is high-yielding, the overall yield of the two-step process (coupling followed by reduction) must be considered. The Gomberg-Bachmann pathway offers a respectable overall yield in a single pot, making it attractive for large-scale production.
Reaction Conditions Moderate temperatures, inert atmosphereLow temperatures for diazotization, moderate for couplingThe Suzuki-Miyaura reaction often requires an inert atmosphere to protect the palladium catalyst, which can add complexity to the process. The Gomberg-Bachmann reaction conditions are generally considered milder.
Solvent Usage N,N-dimethylacetamide, water, ethanol[6]Water, tetrahydrofuran, DMF[3][6]Both pathways utilize organic solvents. The choice of solvent can impact cost, safety, and environmental footprint. The Gomberg-Bachmann pathway offers the potential for using greener solvents like water.
Waste Generation Significant solid waste from the reduction step (zinc or iron powder)[6]Fewer byproducts, potential for mother liquor reuse[6]The reduction of the nitro group in the Suzuki-Miyaura pathway generates a substantial amount of solid waste, which presents disposal challenges and associated costs.[6] The Gomberg-Bachmann route is described as having fewer byproducts and the potential for recycling the mother liquor, enhancing its atom economy.[3][6]
Overall Cost-Effectiveness Higher, due to expensive raw materials and catalystLower, due to cheaper starting materials and simpler processThe Gomberg-Bachmann pathway is presented as a more cost-effective and environmentally friendly alternative for the industrial production of 2-amino-4'-chlorobiphenyl, primarily due to the significant cost difference in starting materials.[5][6]

Experimental Methodologies

To provide a practical framework for the evaluation of these synthetic pathways, detailed experimental protocols are outlined below. These protocols are based on procedures described in the scientific and patent literature.

Protocol 1: Synthesis of 2-Amino-4'-chlorobiphenyl via Suzuki-Miyaura Coupling and Reduction

Step 1: Suzuki-Miyaura Coupling to Synthesize 4'-Chloro-2-nitrobiphenyl

  • To a solution of p-chlorophenylboronic acid and o-chloronitrobenzene in a mixture of N,N-dimethylacetamide and water, add palladium on carbon (Pd/C) as the catalyst and a weak base such as potassium carbonate as a catalyst promoter.[5][6]

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain crude 4'-chloro-2-nitrobiphenyl.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Reduction of 4'-Chloro-2-nitrobiphenyl

  • Dissolve the purified 4'-chloro-2-nitrobiphenyl in a polar solvent such as ethanol.[5][6]

  • Add a reducing agent, such as zinc or iron powder, to the solution.[5][6]

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and filter to remove the excess reducing agent and metal salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove any remaining inorganic impurities.

  • Dry the organic layer and concentrate to yield 2-amino-4'-chlorobiphenyl.

Protocol 2: Synthesis of 2-Amino-4'-chlorobiphenyl via Gomberg-Bachmann Reaction
  • Diazotization: In a suitable reaction vessel, dissolve p-chloroaniline in a mixture of water and hydrochloric acid.[3][6] Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C, to form the diazonium salt.[6]

  • Gomberg-Bachmann Coupling: In a separate vessel, prepare a solution of aniline in a solvent such as water, tetrahydrofuran, or DMF.[3][6]

  • Under an inert atmosphere, slowly add a strong base to the diazonium salt solution at low temperature (-20 to 0°C).[6]

  • Slowly add the resulting mixture to the aniline solution, maintaining the temperature between 50-90°C.[6]

  • Stir the reaction mixture for several hours until the reaction is complete.

  • After completion, recover the excess aniline by distillation under reduced pressure.

  • Pass hydrogen chloride gas through the residue dissolved in a suitable solvent (e.g., benzene or an alcohol) to precipitate the hydrochloride salt of 2-amino-4'-chlorobiphenyl.[6]

  • Filter the solid and recrystallize from a suitable solvent to obtain the purified product.

Workflow for Cost-Effectiveness Assessment

A systematic approach is crucial for accurately assessing the cost-effectiveness of these synthetic pathways. The following workflow outlines the key steps involved in this evaluation.

Cost_Effectiveness_Workflow cluster_0 Pathway Selection cluster_1 Data Collection cluster_2 Analysis cluster_3 Decision Pathway_1 Suzuki-Miyaura Raw_Materials Raw Material Costs Pathway_1->Raw_Materials Pathway_2 Gomberg-Bachmann Pathway_2->Raw_Materials Cost_Modeling Calculate Cost per kg Raw_Materials->Cost_Modeling Process_Parameters Yield, Reaction Time, Temperature Process_Parameters->Cost_Modeling Waste_Analysis Waste Stream Quantification Environmental_Metrics Atom Economy, E-Factor Waste_Analysis->Environmental_Metrics Optimal_Pathway Select Most Cost-Effective Pathway Cost_Modeling->Optimal_Pathway Environmental_Metrics->Optimal_Pathway Scalability_Assessment Process Safety & Robustness Scalability_Assessment->Optimal_Pathway

Conclusion and Future Perspectives

The synthesis of 2-amino-4'-chlorobiphenyl serves as an excellent case study for illustrating the critical importance of pathway selection in the overall cost-effectiveness of fungicide production. While the Suzuki-Miyaura coupling offers high yields and is a powerful tool in the medicinal chemist's arsenal, its reliance on expensive starting materials and the generation of significant waste streams can render it less economically viable for large-scale industrial production.[6]

In contrast, the Gomberg-Bachmann reaction, despite being a more classical method, presents a compelling case for cost-effectiveness due to its use of inexpensive and readily available raw materials, lower waste generation, and simpler process.[6] For the industrial synthesis of a high-volume intermediate like 2-amino-4'-chlorobiphenyl, these factors are paramount.

As the agrochemical industry continues to face pressure to develop more sustainable and cost-effective manufacturing processes, the principles of green chemistry will play an increasingly important role in synthetic route design. Future research in this area will likely focus on the development of even more efficient catalytic systems, the use of renewable feedstocks, and the design of processes that minimize waste and energy consumption. By embracing these principles, researchers and drug development professionals can contribute to a more sustainable and economically viable future for the fungicide industry.

References

  • CN103539679B - Method for preparing 4'-chloro-2-aminobiphenyl through palladium/carbon catalysis - Google Patents. (n.d.).
  • CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents. (n.d.).
  • 2-Amino-4'-chlorobiphenyl | CAS 1204-44-0 | Kairav Chemofarbe Industries Ltd. (n.d.). Retrieved January 27, 2026, from [Link]

  • A kind of preparation method of boscalid intermediate 2-(4-chlorophenyl)nitrobenzene. (n.d.).
  • 2-Chloronicotinoyl chloride - Chem-Impex. (n.d.). Retrieved January 27, 2026, from [Link]

  • Synthesis of 2-chloronicotinyl chloride - PrepChem.com. (n.d.). Retrieved January 27, 2026, from [Link]

  • CN101671298B - Synthesis method of 2-chloronicotinoyl chloride - Google Patents. (n.d.).
  • WO2017193619A1 - Process for preparing boscalid - Google Patents. (n.d.).
  • Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Eureka | Patsnap. (n.d.). Retrieved January 27, 2026, from [Link]

  • Practical method for the large-scale synthesis of 4'-chloro-2-nitrobiphenyl: A key intermediate of Boscalid - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • Global SDHI Fungicide Market 2026-2033 Analysis: Trends, Competitor Dynamics, and Growth Opportunities. (n.d.). Retrieved January 27, 2026, from [Link]

  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Efficient Ullmann and Suzuki-Miyaura cross-coupling reactions catalyzed by heterogeneous Pd-porous carbon beads catalysts in aqueous media | Request PDF - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]

  • Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjugated Alkyne Structural Motif - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates - ChemRxiv. (n.d.). Retrieved January 27, 2026, from [Link]

  • Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction | Asian Journal of Organic & Medicinal Chemistry. (n.d.). Retrieved January 27, 2026, from [Link]

  • (PDF) Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • (PDF) Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - The Royal Society of Chemistry. (n.d.). Retrieved January 27, 2026, from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]

  • Global SDHI Fungicide Market | 2019 – 2030 - Ken Research. (n.d.). Retrieved January 27, 2026, from [Link]

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  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (n.d.). Retrieved January 27, 2026, from [Link]

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  • CN103073489A - Preparation method of Boscalid - Google Patents. (n.d.).
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl N-(2,6-dimethylphenyl)-DL-alaninate

Introduction: Beyond the Synthesis As researchers dedicated to advancing drug development, our focus is often on the synthesis and application of novel compounds. However, the lifecycle of a chemical within our laborator...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Synthesis

As researchers dedicated to advancing drug development, our focus is often on the synthesis and application of novel compounds. However, the lifecycle of a chemical within our laboratory does not end with the final reaction. The responsible management and disposal of surplus reagents and resultant waste streams are paramount to ensuring a safe working environment and maintaining environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of Methyl N-(2,6-dimethylphenyl)-DL-alaninate (CAS No. 29090-09-5), a substituted amino acid ester.

The protocols outlined herein are built upon the foundational principles of chemical safety and regulatory compliance. We will move beyond a simple checklist, delving into the causality behind each recommendation to empower you, our fellow scientists, to make informed and safe decisions. The integrity of our work is reflected not only in our discoveries but also in the meticulous care with which we handle every aspect of our research, including the final disposition of our chemical partners.

Chemical Profile and Hazard Assessment

The primary hazards are associated with the aniline-like structure, which can be toxic upon ingestion, inhalation, or skin contact. Esters may cause irritation to the eyes, skin, and respiratory tract.[1][2][3] Therefore, all handling and disposal operations must be predicated on the assumption that this compound is hazardous.

Table 1: Chemical and Hazard Summary

PropertyDataSource(s)
Chemical Name Methyl N-(2,6-dimethylphenyl)-DL-alaninate-
CAS Number 29090-09-5-
Molecular Formula C₁₂H₁₇NO₂-
Molecular Weight 207.27 g/mol -
Anticipated Hazards Harmful if swallowed, May cause skin, eye, and respiratory irritation.[1][2][3]Inferred from analogous structures (Anilines, Esters)
Target Organs Central nervous system, Cardiovascular system.[1]Inferred from analogous structures

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling the compound at any stage, from initial use to final waste consolidation, the appropriate PPE must be worn. This is not merely a recommendation but a critical barrier to prevent exposure.

  • Eye Protection: Safety goggles with side shields or a face shield are mandatory to protect against splashes.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) tested according to EN 374 are required. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[3][4]

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][5]

The causality is clear: each piece of PPE is designed to block a specific route of exposure. Adherence to these standards is the foundation of a self-validating safety system in the laboratory.

Spill Management Protocol

Accidents happen, but a prepared response minimizes risk. Chemical spills must be addressed immediately and treated as hazardous waste.[6]

For a Small Spill (Solid or Liquid):

  • Alert & Isolate: Alert personnel in the immediate area.

  • Ventilate: Ensure the chemical fume hood is operational.

  • Absorb: Cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[6]

For a Large Spill:

  • Evacuate: Immediately evacuate the laboratory.

  • Isolate: Close the doors to the affected area and prevent re-entry.

  • Report: Notify your institution's Environmental Health and Safety (EHS) office or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of Methyl N-(2,6-dimethylphenyl)-DL-alaninate is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. [6][7][8]

Step 1: Waste Characterization

All waste containing this compound, including pure surplus chemical, reaction mixtures, and contaminated materials (e.g., weigh boats, gloves, absorbent pads), must be classified as hazardous waste. This is a requirement under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA) and similar regulations globally.[8][9]

Step 2: Waste Segregation and Containerization

Proper segregation prevents dangerous chemical reactions within the waste container.

  • Select the Right Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. The container must be in good condition, free of cracks or deterioration.[10] Food-grade containers are not acceptable.[10]

  • Designate the Waste Stream: This compound should be collected in a "Non-halogenated Organic Waste" stream. Do not mix it with incompatible waste types such as strong acids, bases, or oxidizers.[10]

  • Leave Headspace: Do not fill the container to the brim. Leave at least 10% or one inch of headspace to allow for vapor expansion.[10]

  • Keep Closed: The waste container must be kept securely capped at all times, except when adding waste.[6][10] This is a critical regulatory and safety requirement to prevent the release of vapors.

Step 3: Labeling

Accurate labeling is essential for safety and regulatory compliance. The label must be affixed to the container as soon as the first drop of waste is added. Your hazardous waste label must include:

  • The words "Hazardous Waste" .[10]

  • The full chemical name: "Methyl N-(2,6-dimethylphenyl)-DL-alaninate" . Do not use abbreviations or chemical formulas.[10]

  • An accurate list of all components in the container, including solvents, with percentage estimates.[10]

  • The associated hazards (e.g., "Toxic," "Irritant").[10]

  • The date the container was first used for waste accumulation.

Step 4: Storage and Final Disposal
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. This could be a secondary containment tray within a fume hood or a designated cabinet.[10]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Laboratories are required to have waste removed at regular intervals to comply with regulations.[6][9]

  • Final Disposition: The EHS department will consolidate the waste for transport by a licensed hazardous waste disposal company. The most common and environmentally appropriate disposal method for this type of organic compound is high-temperature incineration at a permitted facility.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing Methyl N-(2,6-dimethylphenyl)-DL-alaninate.

G cluster_0 Laboratory Operations cluster_1 Waste Handling & Segregation cluster_2 Storage & Final Disposal start Waste Generated (Surplus Reagent, Contaminated Items, etc.) char Characterize as Hazardous Waste start->char segregate Segregate into 'Non-Halogenated Organic' Stream char->segregate container Select Appropriate Waste Container (HDPE or Glass) label_node Affix Hazardous Waste Label container->label_node store Store in Designated Satellite Accumulation Area (SAA) label_node->store segregate->container pickup Schedule Pickup with Environmental Health & Safety (EHS) store->pickup end_node Disposal by Licensed Vendor (e.g., Incineration) pickup->end_node

Caption: Disposal workflow for Methyl N-(2,6-dimethylphenyl)-DL-alaninate.

References

  • AERU. (n.d.). N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alanine (Ref: CGA 62826). University of Hertfordshire. Retrieved from [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl N-(2,6-dimethylphenyl)-DL-alaninate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl N-(2,6-dimethylphenyl)-DL-alaninate. By synthesizing technical data with fie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl N-(2,6-dimethylphenyl)-DL-alaninate. By synthesizing technical data with field-proven insights, this document aims to be your preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.

Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for Methyl N-(2,6-dimethylphenyl)-DL-alaninate was not publicly available. The following recommendations are based on the known hazards of its constituent functional groups—an aromatic amine (N-substituted aniline), a methyl ester, and an alaninate structure—and general principles of laboratory safety. A conservative approach to personal protective equipment (PPE) is therefore advised. Always treat substances of unknown toxicity with a high degree of caution[1].

Hazard Identification and Risk Assessment

Methyl N-(2,6-dimethylphenyl)-DL-alaninate's structure suggests potential hazards that necessitate robust protective measures. Aromatic amines can be toxic and may be absorbed through the skin, while ester compounds can cause irritation[2]. Therefore, a thorough risk assessment is the first step before handling this compound.

Potential Hazards:

  • Skin Irritation and Absorption: Aromatic amines can cause skin irritation, and percutaneous absorption is a potential route of exposure.

  • Eye Irritation: Direct contact with the eyes is likely to cause serious irritation[3][4].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system[2][3].

  • Ingestion: Ingestion may be harmful and could lead to gastrointestinal irritation[2][4].

Given these potential risks, a multi-layered PPE strategy is essential to minimize exposure through all potential routes: dermal, ocular, inhalation, and ingestion.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling Methyl N-(2,6-dimethylphenyl)-DL-alaninate.

Body PartPPEStandard/SpecificationRationale
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)EN 374To prevent skin contact and absorption. Regular glove changes are crucial.
Eyes Chemical splash gogglesANSI Z87.1To protect against splashes and dust.
Face Face shield (in addition to goggles)ANSI Z87.1Recommended when there is a significant risk of splashes or aerosol generation.
Body Laboratory coat (fully buttoned)To protect skin and personal clothing from contamination.
Respiratory NIOSH-approved respirator (as needed)Required if handling procedures may generate dust or aerosols, or if working outside of a ventilated enclosure.

Operational Plan: A Step-by-Step PPE Protocol

Adherence to a strict protocol for donning and doffing PPE is critical to prevent cross-contamination and exposure.

Donning PPE Workflow

The following diagram illustrates the correct sequence for putting on PPE to ensure maximum protection.

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence cluster_entry Laboratory Entry start Inspect PPE for damage lab_coat 1. Lab Coat start->lab_coat respirator 2. Respirator (if required) lab_coat->respirator goggles 3. Goggles respirator->goggles face_shield 4. Face Shield (if required) goggles->face_shield gloves 5. Gloves (over cuffs) face_shield->gloves enter_lab Enter Work Area gloves->enter_lab caption Figure 1: PPE Donning Sequence

Figure 1: PPE Donning Sequence
Doffing PPE Workflow

The removal of PPE is a critical step where cross-contamination can occur if not done correctly. The principle is to remove the most contaminated items first.

PPE_Doffing cluster_exit_prep Preparation for Exit cluster_doffing Doffing Sequence cluster_final_steps Final Steps start Inspect PPE for contamination gloves 1. Gloves start->gloves face_shield 2. Face Shield gloves->face_shield goggles 3. Goggles face_shield->goggles lab_coat 4. Lab Coat (turn inside out) goggles->lab_coat respirator 5. Respirator lab_coat->respirator wash_hands Wash Hands Thoroughly respirator->wash_hands caption Figure 2: PPE Doffing Sequence

Figure 2: PPE Doffing Sequence

Disposal Plan for Contaminated Materials

Proper disposal of contaminated PPE and chemical waste is paramount to prevent environmental contamination and accidental exposure.

  • Contaminated PPE: All disposable PPE, such as gloves and any contaminated lab coats, should be placed in a designated, labeled hazardous waste container[3][4].

  • Chemical Waste: Unused Methyl N-(2,6-dimethylphenyl)-DL-alaninate and any solutions containing it must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance. Do not discharge to the sewer[5].

  • Spill Cleanup: In the event of a spill, use an inert absorbent material to contain it. The cleanup materials should then be placed in a sealed, labeled container for hazardous waste disposal[2].

Emergency Procedures

In the case of accidental exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][4].

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[3][4].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[3][4].

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention[2].

All laboratory personnel should be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

By adhering to these guidelines, researchers can handle Methyl N-(2,6-dimethylphenyl)-DL-alaninate with a high degree of safety, protecting themselves, their colleagues, and the environment.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). DL-Alanine - Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC). Retrieved from [Link]

  • MetaSci. (n.d.). Safety Data Sheet N-Acetyl-L-alanine. Retrieved from [Link]

  • AERU. (n.d.). N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alanine (Ref: CGA 62826). Retrieved from [Link]

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  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

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